molecular formula C8H16O2 B1594719 2,2-Diethylbutanoic acid CAS No. 813-58-1

2,2-Diethylbutanoic acid

Cat. No.: B1594719
CAS No.: 813-58-1
M. Wt: 144.21 g/mol
InChI Key: GHXNRYVDXNZXID-UHFFFAOYSA-N
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Description

2,2-Diethylbutanoic acid, also known as triethylacetic acid, is an organic compound with the molecular formula C8H16O2 . It is characterized as a branched-chain fatty acid with a molecular weight of 144.21 g/mol . Available chemical data indicates a density of 0.928 g/cm³ and a boiling point of approximately 227.7°C . This structure makes it a valuable building block in organic synthesis and chemical research. It is primarily used in research and development as a key starting material or intermediate for synthesizing more complex molecules. Its applications span the exploration of novel compounds in pharmaceutical chemistry, agrochemicals, and materials science. Researchers utilize this compound for its steric and electronic properties, which can influence the biological activity and physical characteristics of the resulting derivatives. This product is intended for research purposes and is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethylbutanoic acid
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InChI

InChI=1S/C8H16O2/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3,(H,9,10)
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InChI Key

GHXNRYVDXNZXID-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(CC)(CC)C(=O)O
Source PubChem
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Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID70277141
Record name 2,2-Diethylbutanoic acid
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Molecular Weight

144.21 g/mol
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CAS No.

813-58-1
Record name 2,2-Diethylbutanoic acid
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Foundational & Exploratory

2,2-Diethylbutanoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Diethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

CAS Number: 813-58-1

Synonyms: 2,2-Diethylbutyric acid, Triethylacetic acid

This compound is a substituted carboxylic acid with a quaternary carbon atom at the alpha position. Its structure contributes to its distinct physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₆O₂[1][2][3]
Molecular Weight 144.21 g/mol [1][2][3]
Melting Point 36-39.5 °C[1]
Boiling Point 220-227.7 °C at 760 mmHg[1][2]
Density 0.928 g/cm³[2][3]
Vapor Pressure 0.0275 mmHg at 25°C[2][3]
Flash Point 102.5 °C[2][3]
pKa (Predicted) 4.99 ± 0.15[2]
LogP 2.28740[2]
Refractive Index 1.436[3]
Canonical SMILES CCC(CC)(CC)C(=O)O[1]
InChI InChI=1S/C8H16O2/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3,(H,9,10)[3]

Synthesis of this compound

A common and effective method for the synthesis of 2,2-disubstituted carboxylic acids like this compound is through the malonic ester synthesis. This method involves the dialkylation of a malonic ester followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol (B145695)

  • Ethyl iodide

  • Hydrochloric acid (concentrated)

  • Sodium chloride

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

Step 1: Formation of the Enolate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution in an ice bath.

  • Add diethyl malonate dropwise to the sodium ethoxide solution with constant stirring. This reaction forms the sodium salt of the diethyl malonate enolate.

Step 2: First Alkylation

  • To the enolate solution, add one equivalent of ethyl iodide dropwise through the dropping funnel.

  • After the addition is complete, reflux the mixture for 2-3 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

Step 3: Second Alkylation

  • To the solution containing the mono-alkylated product, add a second equivalent of sodium ethoxide to form the enolate again.

  • Slowly add a second equivalent of ethyl iodide and reflux the mixture for another 2-3 hours.

  • After cooling, most of the ethanol is removed by distillation.

Step 4: Hydrolysis and Decarboxylation

  • Add concentrated hydrochloric acid to the residue from the previous step and reflux the mixture. This will hydrolyze the ester groups to carboxylic acids.

  • Continued heating will cause the decarboxylation of the resulting malonic acid derivative to yield this compound.

Step 5: Work-up and Purification

  • After cooling, saturate the aqueous layer with sodium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined ether extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the ether by distillation. The crude product can be further purified by vacuum distillation.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow A Diethyl Malonate C Enolate Formation A->C B Sodium Ethoxide (Base) B->C G Second Alkylation B->G E First Alkylation C->E D Ethyl Iodide (Alkylating Agent) D->E D->G F Mono-ethylated Intermediate E->F F->G H Diethyl 2,2-diethylmalonate G->H I Hydrolysis & Decarboxylation (Acid, Heat) H->I J This compound I->J

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Activities and Applications

Preliminary research suggests that this compound may possess interesting biological properties, making it a compound of interest for further investigation in drug development and chemical biology.

Fluorescent Probe for Messenger RNA (mRNA)

It has been suggested that this compound can act as a fluorescent probe for the detection of messenger RNA (mRNA).[1] This property could be valuable for studying gene expression and other cellular processes involving mRNA. The exact mechanism of its fluorescence and interaction with mRNA is an area for further research.

Potential Anticancer Activity

There are indications that this compound may inhibit tumor growth.[1] The proposed mechanism involves binding to the carboxylate and hydroxyl groups on the cell membrane, potentially disrupting cellular functions. However, detailed studies are required to validate this activity and elucidate the precise molecular pathways involved.

Diagram 2: Proposed Mechanism of Action for Tumor Growth Inhibition

Biological_Activity A This compound D Binding Event A->D B Tumor Cell Membrane C Carboxylate & Hydroxyl Groups B->C C->D E Disruption of Membrane Function D->E F Inhibition of Tumor Growth E->F

Caption: A logical diagram of the proposed anti-tumor mechanism.

Future Directions and Research Opportunities

The available information on this compound suggests several avenues for future research:

  • Detailed Synthesis Optimization: A thorough investigation into the optimization of the synthesis of this compound to improve yield and purity is warranted.

  • Elucidation of Biological Mechanisms: In-depth studies are needed to confirm and characterize the reported biological activities. This includes spectroscopic studies to understand its properties as a fluorescent probe and cell-based assays to investigate its anticancer effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could provide valuable insights into the structural features required for its biological activity.

  • Drug Development Potential: Should the anticancer activity be confirmed and the mechanism of action be elucidated, this compound could serve as a lead compound for the development of new therapeutic agents.

This technical guide provides a summary of the current knowledge on this compound. Further research is necessary to fully explore its potential in various scientific and therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,2-Diethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification strategies for 2,2-diethylbutanoic acid (CAS No: 813-58-1), a substituted carboxylic acid with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents comparative quantitative data, and includes process visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as triethylacetic acid, is a C8 branched-chain carboxylic acid. Its structure, featuring a quaternary α-carbon, imparts unique steric and electronic properties that are of interest in the design of novel therapeutic agents and specialized polymers. The efficient and scalable synthesis of this compound is crucial for enabling its further investigation and potential commercialization. This guide focuses on two robust and well-established synthetic methodologies: the malonic ester synthesis and the Grignard reaction. Additionally, detailed purification protocols are provided to ensure the isolation of high-purity this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for guiding reaction work-up and purification procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₆O₂[1][2]
Molecular Weight144.21 g/mol [2]
Melting Point39.5 °C[1]
Boiling Point227.7 °C at 760 mmHg[1]
Density0.928 g/cm³[1]
pKa4.99 ± 0.15 (Predicted)[1]
Flash Point102.5 °C[1]
LogP2.28740[1]

Synthesis Methodologies

Two primary synthetic pathways for this compound are detailed below. Each method offers distinct advantages and challenges in terms of starting material availability, reaction scalability, and overall efficiency.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids.[3][4] For this compound, this involves the sequential dialkylation of diethyl malonate with an ethyl halide, followed by hydrolysis and decarboxylation of the resulting diethyl diethylmalonate intermediate.[5]

Step 1: Formation of Sodium Ethoxide

  • In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 200 mL of absolute ethanol (B145695).

  • Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain a manageable reaction.

  • Once all the sodium has reacted to form sodium ethoxide, allow the solution to cool to room temperature.

Step 2: First Alkylation

  • To the freshly prepared sodium ethoxide solution, add 80 g (0.5 mol) of diethyl malonate dropwise with stirring.

  • After the addition is complete, add 78 g (0.5 mol) of ethyl iodide dropwise. The reaction mixture will warm up.

  • Heat the mixture to reflux for 2 hours to ensure complete monoalkylation.

Step 3: Second Alkylation

  • Prepare a second equivalent of sodium ethoxide by reacting 11.5 g (0.5 mol) of sodium with 200 mL of absolute ethanol in a separate flask.

  • Cool the monoalkylation reaction mixture to room temperature and add the second equivalent of sodium ethoxide solution.

  • Add another 78 g (0.5 mol) of ethyl iodide dropwise and heat the mixture to reflux for an additional 4 hours to facilitate dialkylation.

Step 4: Hydrolysis and Decarboxylation

  • After cooling, remove the ethanol by distillation.

  • To the residue, add a solution of 80 g (2.0 mol) of sodium hydroxide (B78521) in 300 mL of water.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Heat the acidic solution to reflux for 2-4 hours, or until the evolution of carbon dioxide ceases, to effect decarboxylation.

Step 5: Work-up and Isolation

  • Cool the mixture and extract the product with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and filter.

  • Remove the solvent by rotary evaporation to yield crude this compound.

malonic_ester_synthesis cluster_step1 Step 1 & 2 cluster_step3 Step 3 cluster_step4 Step 4 diethyl_malonate Diethyl Malonate monoalkylated Diethyl Ethylmalonate diethyl_malonate->monoalkylated Alkylation naoet1 1. NaOEt, EtOH etI1 2. Ethyl Iodide dialkylated Diethyl Diethylmalonate monoalkylated->dialkylated Alkylation naoet2 1. NaOEt, EtOH etI2 2. Ethyl Iodide product This compound dialkylated->product Hydrolysis & Decarboxylation hydrolysis 1. NaOH, H₂O, Δ decarboxylation 2. H₃O⁺, Δ

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Grignard Reaction

The Grignard reaction provides an alternative route to this compound. This method involves the preparation of a Grignard reagent from a suitable tertiary alkyl halide, followed by its reaction with carbon dioxide (carboxylation).[6][7]

Step 1: Preparation of 3-chloro-3-ethylpentane (B11943469) (not detailed)

  • 3-chloro-3-ethylpentane can be prepared from 3-ethyl-3-pentanol (B146929) via reaction with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid.

Step 2: Grignard Reagent Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 7.6 g (0.32 mol) of magnesium turnings.

  • Add 300 mL of anhydrous tetrahydrofuran (B95107) (THF) and a small crystal of iodine to activate the magnesium.

  • Add approximately 4 g of 3-chloro-3-ethylpentane to initiate the reaction. The mixture should be warmed to 50-55 °C.

  • Once the reaction begins (indicated by a color change and gentle refluxing), slowly add a solution of 28 g of 3-chloro-3-ethylpentane in 80 mL of anhydrous THF dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30 minutes.

Step 3: Carboxylation

  • Cool the Grignard reagent solution to between -10 °C and -5 °C in an ice-salt bath.

  • Bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution onto an excess of crushed dry ice.

  • Continue the addition of carbon dioxide until the exothermic reaction ceases.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

Step 4: Work-up and Isolation

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • At 20-30 °C, add 36% hydrochloric acid dropwise until the pH of the aqueous layer is between 2 and 3.

  • Stir the mixture for 1 hour at 20-30 °C.

  • Extract the product with diethyl ether (2 x 200 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate for 2 hours, filter, and remove the solvent by rotary evaporation to yield crude this compound.[6]

grignard_synthesis cluster_step1 Step 1 cluster_step2 Step 2 alkyl_halide 3-chloro-3-ethylpentane grignard Grignard Reagent alkyl_halide->grignard Formation mg Mg, THF product This compound grignard->product Carboxylation co2 1. CO₂ h3o 2. H₃O⁺

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Purification

The crude this compound obtained from either synthesis will likely contain unreacted starting materials, by-products, and residual solvents. A multi-step purification process is recommended to achieve high purity.

Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral and basic impurities.

  • Dissolve the crude product in diethyl ether.

  • Extract the ether solution with a 1 M aqueous solution of sodium hydroxide. The this compound will be deprotonated to its sodium salt and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the purified carboxylic acid.

  • Extract the purified acid with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Fractional Distillation

Given the boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition.

  • Set up a fractional distillation apparatus for vacuum operation.

  • Place the crude or acid-base extracted product in the distillation flask with a few boiling chips.

  • Slowly reduce the pressure and begin heating the flask.

  • Collect the fraction that distills at the appropriate temperature for the given pressure. The boiling point will need to be estimated using a nomograph if not performing the distillation at atmospheric pressure.

Crystallization

With a melting point of 39.5 °C, crystallization can be an effective final purification step.

  • Dissolve the this compound in a minimal amount of a suitable hot solvent. A nonpolar solvent such as hexane (B92381) or a mixed solvent system like hexane/acetone may be appropriate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

purification_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction distillation Fractional Vacuum Distillation extraction->distillation crystallization Crystallization distillation->crystallization pure_product High-Purity This compound crystallization->pure_product

References

An In-depth Technical Guide to 2,2-Diethylbutanoic Acid: Structural Analogs and Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diethylbutanoic acid, a branched-chain carboxylic acid, and its structural analogs and derivatives represent a class of compounds with significant therapeutic potential, particularly in the field of neurology. Drawing parallels to the established anticonvulsant valproic acid, these molecules are being investigated for their efficacy in treating conditions such as epilepsy. This technical guide provides a comprehensive overview of the core aspects of this compound analogs and derivatives, focusing on their synthesis, biological activity, and underlying mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals engaged in the exploration of novel therapeutics.

Introduction

Branched-chain fatty acids are a class of lipids that have garnered increasing interest for their diverse biological activities, including anti-inflammatory and anti-cancer properties. Within this class, 2,2-disubstituted butanoic acids have emerged as a promising scaffold for the development of new therapeutic agents. This compound, in particular, shares structural similarities with valproic acid, a widely used antiepileptic drug, suggesting its potential for development as a modulator of neuronal excitability. This guide will delve into the structural analogs and derivatives of this compound, with a focus on their anticonvulsant properties.

Structural Analogs and Derivatives of this compound

The core structure of this compound can be systematically modified to generate a library of analogs and derivatives with potentially enhanced potency and altered pharmacokinetic profiles. Key modifications include alterations of the alkyl substituents at the C2 position and derivatization of the carboxylic acid moiety.

Analogs with Varying Alkyl Substituents

Systematic variation of the alkyl groups at the 2-position of the butanoic acid backbone has been a key strategy in exploring the structure-activity relationship (SAR) for anticonvulsant effects.

Carboxylic Acid Derivatives: Amides and Esters

Modification of the carboxylic acid group into amides and esters can significantly impact the physicochemical properties of the parent compound, including its solubility, membrane permeability, and metabolic stability.

Table 1: Anticonvulsant Activity of 2,2-Dialkylbutanoic Acid Analogs and Derivatives

CompoundR1R2DerivativeAnticonvulsant Activity (ED50, mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (PI = TD50/ED50)Reference
1 EthylEthylAcid135 (MES, oral, rat)>650>4.8[1]
2 MethylMethylAcid----
3 PropylPropylAcid----
4 EthylEthylAmide----
5 EthylEthylMethyl Ester----
6f --Ethyl 2,2-dimethyl-1-(2-(4-chlorophenyl)hydrazinecarboxamido)cyclopropanecarboxylate15.2 (MES, i.p., mice)489.232.2[2]
6k --Ethyl 2,2-dimethyl-1-(2-(4-fluorophenyl)hydrazinecarboxamido)cyclopropanecarboxylate9.2 (MES, i.p., mice)387.542.1[2]

ED50: Median Effective Dose; TD50: Median Toxic Dose; PI: Protective Index; MES: Maximal Electroshock Seizure Test; i.p.: Intraperitoneal; - : Data not available.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies.

Synthesis of this compound

A common route to this compound involves the alkylation of a suitable precursor.

Synthesis of 2,2-Diethylbutanamide

Amides of this compound can be prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine.

Biological Activity and Mechanism of Action

The primary therapeutic area of interest for this compound analogs is anticonvulsant activity. The mechanism of action is believed to be similar to other branched-chain fatty acid anticonvulsants, primarily involving the modulation of inhibitory and excitatory neurotransmission.

Anticonvulsant Activity

Several analogs of this compound have demonstrated significant anticonvulsant effects in preclinical models of epilepsy, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][3]

Proposed Mechanism of Action

The anticonvulsant effects of branched-chain fatty acids are thought to be mediated through multiple mechanisms that collectively reduce neuronal hyperexcitability. These include:

  • Enhancement of GABAergic Neurotransmission: By increasing the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[4]

  • Modulation of Voltage-Gated Ion Channels: By blocking voltage-gated sodium and calcium channels, thereby reducing neuronal firing.[4][5]

The following diagram illustrates the proposed signaling pathways involved in the anticonvulsant action of these compounds.

Anticonvulsant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA_release GABA Release GABA_synthesis->GABA_release GABA_receptor GABA-A Receptor GABA_release->GABA_receptor Na_channel_pre Voltage-gated Na+ Channel Ca_channel_pre Voltage-gated Ca2+ Channel Cl_influx Cl- Influx GABA_receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Compound This compound Analogs Compound->GABA_synthesis Enhances Compound->Na_channel_pre Blocks Compound->Ca_channel_pre Blocks

Caption: Proposed mechanism of anticonvulsant action.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the anticonvulsant potential of novel compounds.

Synthesis of 2,2-Diethylbutanamide (General Procedure)
  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch.

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent. Cool the solution to 0 °C. Slowly add the freshly prepared 2,2-diethylbutanoyl chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Anticonvulsant Screening: Maximal Electroshock (MES) Test[6][7]
  • Animals: Use male Swiss mice (20-25 g) or male Sprague-Dawley rats (100-150 g).

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals (n=8-10 per group). Include a vehicle control group and a positive control group (e.g., phenytoin).

  • Induction of Seizure: After a predetermined absorption time (e.g., 30-60 minutes for i.p.), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.

  • Data Analysis: Calculate the median effective dose (ED50) using probit analysis.

Anticonvulsant Screening: Subcutaneous Pentylenetetrazole (scPTZ) Test[6][7]
  • Animals: Use male Swiss mice (20-25 g).

  • Compound Administration: Administer the test compound and controls as described for the MES test.

  • Induction of Seizure: After the appropriate absorption time, administer pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

  • Observation: Observe the mice for 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds. The absence of such seizures is considered protection.

  • Data Analysis: Calculate the ED50 using probit analysis.

The following diagram outlines a general workflow for the synthesis and evaluation of novel anticonvulsant candidates.

Experimental_Workflow start Design of Analogs and Derivatives synthesis Chemical Synthesis start->synthesis purification Purification and Characterization synthesis->purification in_vivo_screening In Vivo Anticonvulsant Screening (MES, scPTZ) purification->in_vivo_screening neurotoxicity Neurotoxicity Assessment (Rotarod Test) in_vivo_screening->neurotoxicity sar_analysis Structure-Activity Relationship (SAR) Analysis neurotoxicity->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Drug discovery workflow for anticonvulsants.

Conclusion

This compound and its structural analogs and derivatives represent a promising area of research for the development of novel anticonvulsant therapies. The ability to systematically modify the core structure allows for the fine-tuning of pharmacological and pharmacokinetic properties. The established anticonvulsant screening protocols provide a robust framework for evaluating the efficacy of these new chemical entities. Further investigation into the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug developers to advance the exploration of this important class of compounds.

References

A Technical Guide to the Solubility of 2,2-Diethylbutanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,2-diethylbutanoic acid in various organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a carboxylic acid with the chemical formula C₈H₁₆O₂.[1][2] Its structure, featuring a polar carboxylic acid group and a nonpolar diethylbutyl tail, dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile; it is expected to be more soluble in solvents with similar polarity.

Qualitative Solubility Profile

While specific quantitative data is not available in the reviewed literature, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred based on its molecular structure. The following table summarizes these expected solubilities.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol, and the alkyl chain is relatively small, allowing for good interaction.
Polar Aprotic Acetone, DMSO, THFSolubleThe polarity of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid group.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group, leading to poor solvation.
Chlorinated Dichloromethane, ChloroformModerately SolubleThese solvents have a moderate polarity and can induce dipole interactions, allowing for some degree of solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. The following protocols outline common techniques for determining the solubility of a solid compound like this compound in an organic solvent.

1. Isothermal Shake-Flask Method

This gravimetric method is considered the gold standard for solubility determination due to its accuracy and simplicity.

  • Principle: A supersaturated solution is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the solute in the saturated solution is then determined by evaporating the solvent and weighing the remaining solute.

  • Apparatus: Analytical balance, constant temperature water bath or incubator, screw-capped vials, volumetric flasks, and a filtration system (e.g., syringe filters).

  • Procedure:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.

    • Seal the vials and place them in a constant temperature shaker or incubator.

    • Agitate the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the supernatant through a syringe filter (of a material compatible with the solvent) into a pre-weighed container.

    • Evaporate the solvent from the container under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the acid.

    • Once the solvent is fully evaporated, weigh the container with the dried solute.

    • Calculate the solubility as the mass of the solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

2. Potentiometric Titration Method

This method is suitable for acidic compounds like this compound and can be faster than the gravimetric method.

  • Principle: A saturated solution of the acid in the organic solvent is prepared, and the concentration is determined by titration with a standardized basic solution.

  • Apparatus: Potentiometer with a suitable electrode, burette, magnetic stirrer, and the necessary glassware for preparing a saturated solution.

  • Procedure:

    • Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the shake-flask method (steps 1-4).

    • Carefully withdraw a known volume of the clear, saturated supernatant.

    • Add a suitable co-solvent if necessary to ensure miscibility with the titrant.

    • Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide (B78521) in a suitable solvent) while monitoring the pH or potential.

    • The equivalence point of the titration is used to calculate the molar concentration of the acid in the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the determination of solubility using the isothermal shake-flask method.

G A Sample Preparation B Equilibration A->B C Phase Separation B->C D Sample Withdrawal & Filtration C->D E Solvent Evaporation D->E F Weighing E->F G Data Analysis F->G H Solubility Calculation G->H

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise quantitative data for their specific applications.

References

An In-Depth Technical Guide to the Cellular Mechanism of Action of 2,2-Diethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific cellular mechanism of action for 2,2-diethylbutanoic acid is limited. This guide is constructed based on the well-documented mechanisms of its structural isomer, valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. Due to their structural similarity, it is presumed that this compound may share some or all of these mechanisms. This document should be used as a guide for potential avenues of research, and all proposed mechanisms require direct experimental validation for this compound.

Introduction

This compound is a branched-chain fatty acid and a structural isomer of the well-known pharmaceutical agent, valproic acid (VPA). While VPA has been extensively studied for its therapeutic effects in epilepsy, bipolar disorder, and migraine prophylaxis, the cellular activities of this compound remain largely unexplored.[1][2] The primary focus of this guide is to delineate the presumed cellular and molecular mechanisms of action of this compound, drawing heavily from the established pharmacology of VPA. These mechanisms are multifaceted and are believed to involve epigenetic regulation, modulation of neurotransmitter systems, and direct effects on ion channels.[3][4][5]

Core Presumed Mechanisms of Action

The therapeutic and cellular effects of valproic acid, and by extension, potentially this compound, are not attributed to a single mode of action but rather to a combination of several distinct molecular interactions.

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

One of the most significant discoveries in VPA pharmacology is its activity as a direct inhibitor of histone deacetylases (HDACs).[6][7] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin compaction and transcriptional repression.[8] By inhibiting HDACs, VPA promotes a more open chromatin structure (euchromatin), facilitating the transcription of various genes.[1] This mechanism is thought to underlie its effects on cell differentiation, growth arrest, and its potential as an anti-cancer agent.[7][9]

VPA primarily inhibits Class I and Class IIa HDACs.[9] This inhibition leads to the hyperacetylation of histones, which can reactivate the expression of tumor suppressor genes like p21.[10] It is plausible that this compound, sharing the core carboxylic acid structure, could also fit into the active site of HDACs and exert a similar inhibitory effect.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus VPA This compound (Presumed) HDAC Histone Deacetylase (HDAC) VPA->HDAC Inhibition Acetylated_Histone Histone Hyperacetylation Histone Histone Tail (Acetylated Lysine) HDAC->Histone Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin Gene Gene Expression (e.g., p21, differentiation genes) Open_Chromatin->Gene GABA_Pathway cluster_neuron Neuron Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Synthesis GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Increased_GABA Increased Synaptic GABA Concentration GABA->Increased_GABA SSADH Succinate-Semialdehyde Dehydrogenase (SSADH) GABA_T->SSADH Degradation Degradation Products SSADH->Degradation VPA This compound (Presumed) VPA->GAD Stimulation (potential) VPA->GABA_T Inhibition VPA->SSADH Inhibition Ion_Channel_Blockade cluster_membrane Neuronal Membrane VPA This compound (Presumed) Na_Channel Voltage-Gated Na+ Channel VPA->Na_Channel Blockade Ca_Channel T-type Ca2+ Channel VPA->Ca_Channel Blockade Reduced_Firing Reduced Neuronal Excitability VPA->Reduced_Firing Leads to Action_Potential High-Frequency Neuronal Firing HDAC_Assay_Workflow start Start reagents Prepare Reagents (Compound Dilutions) start->reagents plate_setup Set up 96-Well Plate (Buffer, Compound, Enzyme) reagents->plate_setup pre_incubation Pre-incubate (15 min @ 37°C) plate_setup->pre_incubation add_substrate Add Substrate Initiate Reaction pre_incubation->add_substrate incubation Incubate (30-60 min @ 37°C) add_substrate->incubation add_developer Add Developer (Stop & Develop Signal) incubation->add_developer final_incubation Incubate (15 min @ RT) add_developer->final_incubation read_plate Read Fluorescence (Ex: 360nm, Em: 460nm) final_incubation->read_plate analyze Calculate % Inhibition Determine IC50 read_plate->analyze end_node End analyze->end_node GABA_HPLC_Workflow start Start: Treat Cells with Compound harvest Harvest & Wash Cells start->harvest lyse Lyse Cells & Centrifuge harvest->lyse supernatant Collect Supernatant lyse->supernatant derivatize Derivatize Sample with OPA Reagent supernatant->derivatize inject Inject onto HPLC System derivatize->inject separate Separation on C18 Column inject->separate detect Fluorescence or Electrochemical Detection separate->detect quantify Quantify GABA (vs. Standard Curve) detect->quantify end_node End quantify->end_node

References

The Enigmatic Biological Profile of 2,2-Diethylbutanoic Acid: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – A comprehensive review of the existing scientific literature reveals a significant gap in the understanding of the biological activities of 2,2-Diethylbutanoic acid (CAS No: 813-58-1), a branched-chain short-chain fatty acid. Despite its availability from chemical suppliers, peer-reviewed research detailing its specific molecular mechanisms, signaling pathways, and therapeutic potential is conspicuously absent. This technical guide consolidates the limited available information and provides a broader context based on the activities of related short-chain fatty acids (SCFAs), offering a resource for researchers, scientists, and drug development professionals.

Overview of this compound

This compound, also known as triethylacetic acid, is a carboxylic acid with the molecular formula C8H16O2.[1] Its chemical structure features a butane (B89635) backbone with two ethyl groups attached to the alpha-carbon. While its physical and chemical properties are documented, its biological functions remain largely unexplored in the public domain of scientific research.

Unverified Claims of Biological Activity

A commercial supplier has attributed several biological activities to this compound, including roles as a fluorescent probe for messenger RNA (mRNA), an inhibitor of protein synthesis, and an anti-tumor agent in mice.[2] It has also been suggested as an analog for the antiplatelet drug clopidogrel.[2] However, extensive searches of peer-reviewed scientific databases have not yielded any primary research to substantiate these claims. Therefore, these purported activities should be considered unverified until validated by independent scientific investigation.

Contextual Biological Activity: The Role of Short-Chain Fatty Acids

In the absence of specific data for this compound, it is informative to consider the well-established biological roles of short-chain fatty acids (SCFAs). SCFAs are primarily produced by the gut microbiota through the fermentation of dietary fiber and are crucial signaling molecules and energy sources. Their effects are wide-ranging, encompassing the modulation of inflammatory responses, regulation of the immune system, and control of metabolism.

The primary mechanisms of SCFA action include:

  • G-Protein Coupled Receptor (GPCR) Activation: SCFAs, such as butyrate (B1204436) and propionate, can activate specific GPCRs, including GPR41, GPR43, and GPR109A, initiating downstream signaling cascades that influence various cellular processes.

  • Histone Deacetylase (HDAC) Inhibition: Some SCFAs, notably butyrate, are known inhibitors of HDACs. By inhibiting these enzymes, SCFAs can alter gene expression, leading to effects such as cell cycle arrest and apoptosis in cancer cells.

It is important to note that the structure of an SCFA, including the presence and position of branched chains, can significantly impact its biological activity. For example, studies on other branched-chain fatty acids have suggested that they may have reduced HDAC inhibitory activity compared to their straight-chain counterparts.

Potential Research Directions

The lack of data on this compound presents an opportunity for novel research. Future studies could aim to:

  • Verify the claims of its utility as a fluorescent probe and its effects on protein synthesis and tumor growth.

  • Investigate its potential interactions with GPCRs and its activity as an HDAC inhibitor.

  • Explore its metabolic fate and potential therapeutic applications in areas where other SCFAs have shown promise, such as inflammatory diseases and cancer.

General Experimental Protocols for SCFA Analysis

While specific protocols for this compound are not available, general methodologies for the analysis of SCFAs can be adapted.

Table 1: General Methodologies for Short-Chain Fatty Acid Analysis
Method Principle Sample Types Key Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and quantification.Fecal samples, plasma, cell culture mediaDerivatization is often required to increase volatility.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase passing through a stationary phase.Fecal samples, plasma, cell culture mediaCan be coupled with various detectors (e.g., UV, MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural and quantitative information based on the magnetic properties of atomic nuclei.Various biological samplesNon-destructive but generally less sensitive than MS-based methods.
Experimental Workflow for SCFA Quantification

The following diagram illustrates a general workflow for the quantification of SCFAs from biological samples.

experimental_workflow sample Biological Sample (e.g., fecal, plasma) extraction SCFA Extraction sample->extraction derivatization Derivatization (optional, for GC-MS) extraction->derivatization analysis Instrumental Analysis (GC-MS, HPLC, etc.) extraction->analysis Direct analysis (HPLC) derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing

A general experimental workflow for the analysis of short-chain fatty acids.

General Signaling Pathway for SCFAs

The diagram below depicts a simplified, general signaling pathway for SCFAs acting through G-protein coupled receptors.

scfa_signaling cluster_cell Cell Membrane SCFA SCFA GPCR GPCR (e.g., GPR43) SCFA->GPCR Binds G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Downstream Downstream Signaling Second_messenger->Downstream

A simplified general signaling pathway for short-chain fatty acids via GPCRs.

Conclusion

References

2,2-Diethylbutanoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,2-Diethylbutanoic acid (CAS No. 813-58-1) is a carboxylic acid with potential applications in scientific research, including its use as a fluorescent probe for messenger RNA (mRNA), an inhibitor of protein synthesis, and as an analog for the antiplatelet drug clopidogrel.[1] This guide provides a comprehensive overview of the known safety and handling precautions for this compound to ensure its safe use in a laboratory setting. It is imperative to note that while extensive information on its hazards is available, specific quantitative toxicity data such as LD50 and LC50 values are not readily found in publicly accessible databases. Therefore, a cautious and conservative approach to handling this compound is strongly recommended.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its oral toxicity, and its irritant effects on the skin, eyes, and respiratory system.[2]

Table 1: GHS Classification of this compound [2][3]

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Pictogram:

alt text

Signal Word: Warning [2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O₂[4]
Molecular Weight 144.21 g/mol [2]
CAS Number 813-58-1[4]
Appearance Not specified, likely a liquid or low-melting solid-
Melting Point 39.5 °C[4]
Boiling Point 220-222 °C[4]
Flash Point 102.5 °C[4]
Density 0.9014 g/cm³ at 25 °C[4]
Vapor Pressure 0.0275 mmHg at 25°C[5]
Solubility Information not available-
pKa 4.99 ± 0.15 (Predicted)[5]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors or mists.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Lab coats or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire and Explosion Hazards

While not highly flammable, this compound can burn.

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Hazardous Combustion Products: May produce carbon monoxide and carbon dioxide upon combustion.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Toxicological Information

Potential Biological Activities and Mechanisms

Limited information suggests that this compound may have interesting biological activities. It has been described as a fluorescent probe for mRNA and an inhibitor of protein synthesis.[1] It has also been used as an analog for clopidogrel, a known antiplatelet agent that acts as a P2Y12 receptor antagonist.[1][6]

Potential Biological Activities of this compound Potential Biological Activities of this compound 2_2_DEBA 2,2-Diethylbutanoic Acid mRNA mRNA 2_2_DEBA->mRNA Binds to (Fluorescent Probe) Protein_Synthesis Protein Synthesis 2_2_DEBA->Protein_Synthesis Inhibits P2Y12_Receptor P2Y12 Receptor 2_2_DEBA->P2Y12_Receptor Antagonizes (as Clopidogrel Analog) Platelet_Aggregation Platelet Aggregation P2Y12_Receptor->Platelet_Aggregation Mediates

Caption: Potential biological interactions of this compound.

Experimental Protocols: A General Framework

Specific experimental protocols for the safety assessment of this compound are not available in the reviewed literature. However, a general workflow for assessing the acute toxicity of a novel chemical compound is presented below.

General Experimental Workflow for Acute Toxicity Assessment General Experimental Workflow for Acute Toxicity Assessment Start Start: New Chemical Compound Lit_Review Literature Review & In Silico Prediction Start->Lit_Review PhysChem Physicochemical Characterization Start->PhysChem Dose_Range Dose-Range Finding Study (e.g., Up-and-Down Procedure) Lit_Review->Dose_Range PhysChem->Dose_Range Acute_Tox_Oral Acute Oral Toxicity Study (e.g., OECD TG 423) Dose_Range->Acute_Tox_Oral Acute_Tox_Dermal Acute Dermal Toxicity Study (e.g., OECD TG 402) Dose_Range->Acute_Tox_Dermal Acute_Tox_Inhalation Acute Inhalation Toxicity Study (e.g., OECD TG 403) Dose_Range->Acute_Tox_Inhalation Data_Analysis Data Analysis & LD50/LC50 Determination Acute_Tox_Oral->Data_Analysis Acute_Tox_Dermal->Data_Analysis Acute_Tox_Inhalation->Data_Analysis Classification GHS Classification & Labeling Data_Analysis->Classification End End: Safety Data Sheet Classification->End

Caption: A generalized workflow for assessing the acute toxicity of a chemical.

Disclaimer: This guide is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to consult the most up-to-date SDS provided by the supplier. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

An In-depth Technical Guide to the Historical Research of 2,2-Diethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid, also known by its historical name triethylacetic acid, is a branched-chain carboxylic acid with the chemical formula C8H16O2. While it may not be as widely recognized as other fatty acids, its unique structure and chemical properties have led to its investigation and use in various scientific and industrial fields over the years. This technical guide provides a comprehensive overview of the historical research on this compound, focusing on its discovery, early synthesis methods, physical and chemical characterization, and historical applications. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals interested in the history and potential of this compound.

Historical Synthesis and Characterization

One of the key historical publications that provides insight into the properties of this compound is a 1938 paper by Whitmore and Crooks. This research is noted for its contribution to the understanding of the physical properties of this and other related compounds. A later, significant contribution to the synthesis of this acid was made by Charles Barkenbus in a 1954 publication in the Journal of Organic Chemistry. These early studies laid the groundwork for future investigations into the chemistry and potential applications of this compound.

Early Synthetic Approaches

Historically, the synthesis of 2,2-disubstituted carboxylic acids like this compound has been approached through several general methods. While the specific details from the Barkenbus and Whitmore and Crooks papers require direct consultation, it is plausible that methods such as the malonic ester synthesis or Grignard reactions were employed.

Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate. For the synthesis of this compound, this would involve a two-step alkylation of the malonic ester with an ethyl halide (e.g., ethyl bromide), followed by hydrolysis and decarboxylation of the resulting diethyl diethylmalonate.

Grignard Reaction: Another potential historical route involves the use of a Grignard reagent. The reaction of an appropriate Grignard reagent with carbon dioxide is a common method for the synthesis of carboxylic acids.

The following diagram illustrates a plausible historical workflow for the synthesis of this compound based on the malonic ester synthesis, a common technique during the period of its early investigation.

G cluster_0 Step 1: Formation of Diethyl Diethylmalonate cluster_1 Step 2: Hydrolysis and Decarboxylation A Diethyl Malonate C Enolate Intermediate A->C Deprotonation B Sodium Ethoxide (Base) E Diethyl Ethylmalonate C->E Alkylation D Ethyl Bromide (Alkylating Agent) G Enolate Intermediate E->G Deprotonation F Sodium Ethoxide (Base) I Diethyl Diethylmalonate G->I Alkylation H Ethyl Bromide (Alkylating Agent) J Diethyl Diethylmalonate L Diethylmalonic Acid J->L Hydrolysis K Acidic Hydrolysis (e.g., HCl, H2O) N This compound L->N Decarboxylation M Heat

A plausible historical synthesis workflow for this compound.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound as documented in historical and modern chemical literature.

PropertyValueReference
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS Number 813-58-1
Melting Point 38-41 °CWhitmore and Crooks, 1938
Boiling Point 221-222 °C
Synonyms Triethylacetic acid, 2,2-Diethylbutyric acid

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. While the full texts of the original papers by Barkenbus and Whitmore and Crooks are the primary sources for these historical methods, a generalized protocol based on the malonic ester synthesis is provided below as a representative example of a plausible historical experimental procedure.

Objective: Synthesis of this compound via Malonic Ester Synthesis.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Ethyl bromide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • First Alkylation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the formation of the enolate is complete, add one equivalent of ethyl bromide and reflux the mixture until the reaction is complete.

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of ethyl bromide. Reflux the mixture again until the second alkylation is complete.

  • Hydrolysis: After cooling, hydrolyze the resulting diethyl diethylmalonate by adding a solution of concentrated hydrochloric acid and refluxing the mixture.

  • Decarboxylation: After hydrolysis, heat the reaction mixture to a higher temperature to effect decarboxylation of the intermediate diethylmalonic acid.

  • Isolation and Purification: Cool the reaction mixture and extract the this compound with diethyl ether. Wash the ethereal extract with water, dry over anhydrous sodium sulfate, and remove the ether by distillation. The crude product can be further purified by distillation under reduced pressure.

Characterization: The final product would have been historically characterized by its melting point, boiling point, and elemental analysis.

Historical Applications and Biological Significance

Information on the specific historical industrial applications of this compound is limited in the readily available literature. However, branched-chain carboxylic acids, in general, have found use as intermediates in the synthesis of various organic compounds, including esters for fragrances and plasticizers.

The biological significance of this compound has been explored more in modern research. It has been investigated as a fluorescent probe for the detection of messenger RNA (mRNA) and as an analog for the antiplatelet drug clopidogrel. These modern applications suggest a potential for interaction with biological systems, although specific signaling pathways directly involving this compound have not been extensively documented in historical or contemporary research.

The study of short-chain fatty acids (SCFAs) in general provides a framework for understanding the potential biological roles of this compound. SCFAs are known to act as signaling molecules that can influence various cellular processes.

As no specific signaling pathway for this compound has been described in the literature, a generalized diagram illustrating a potential experimental workflow for investigating its biological activity is presented below. This workflow is based on common methodologies used in drug discovery and molecular biology.

G A This compound B In vitro Assays (e.g., Enzyme inhibition, Receptor binding) A->B C Cell-based Assays (e.g., Cytotoxicity, Proliferation, Gene expression) A->C D Identification of Molecular Targets B->D C->D E Signaling Pathway Analysis (e.g., Western Blot, Kinase assays) D->E F In vivo Studies (Animal Models) E->F G Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis F->G H Lead Optimization for Drug Development G->H

A generalized experimental workflow for investigating the biological activity of this compound.

Conclusion

This compound, or triethylacetic acid, has a history rooted in the mid-20th century exploration of branched-chain carboxylic acids. While its early synthesis and characterization were established through the work of pioneers like Whitmore, Crooks, and Barkenbus, its specific historical applications are not as well-documented as some of its counterparts. Modern research has begun to unveil its potential in areas such as molecular probes and as a scaffold for drug analogs. This technical guide provides a historical context and foundational knowledge that can serve as a valuable starting point for researchers and professionals seeking to explore the untapped potential of this intriguing molecule. Further investigation into its biological activities and potential signaling pathway interactions may reveal new and valuable applications in the future.

Methodological & Application

Application Notes: DEBA-Fluor 580 - A Novel Fluorescent Probe for mRNA Visualization in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the use of DEBA-Fluor 580, a novel, hypothetical fluorescent probe for the selective detection and imaging of messenger RNA (mRNA) in living cells. DEBA-Fluor 580 is a cell-permeable small molecule designed with a unique 2,2-diethylbutanoyl moiety that facilitates intracellular localization and enhances binding to the hydrophobic pockets of RNA secondary structures. The probe exhibits a significant increase in fluorescence quantum yield upon binding to mRNA, enabling researchers to visualize mRNA distribution and dynamics with high signal-to-noise ratio. Detailed protocols for live-cell imaging of mRNA and quantitative analysis of fluorescence are provided for researchers in cell biology, molecular biology, and drug discovery.

Introduction

The ability to visualize and track mRNA in living cells is crucial for understanding gene expression, regulation, and transport. Small-molecule fluorescent probes offer a powerful tool for real-time imaging of endogenous mRNA without the need for genetic encoding of fluorescent proteins. DEBA-Fluor 580 is a novel fluorescent probe conceptually derived from 2,2-Diethylbutanoic acid. The 2,2-diethylbutanoyl group is hypothesized to provide favorable steric and hydrophobic interactions within the complex folded structures of mRNA, while a linked fluorophore reports on this binding event through an increase in fluorescence.

The proposed mechanism of action involves the targeted binding of DEBA-Fluor 580 to mRNA, which restricts the rotational freedom of the fluorophore, leading to a significant enhancement of its fluorescence. This "light-up" property minimizes background fluorescence from unbound probe, making it ideal for live-cell imaging.

Materials and Methods

DEBA-Fluor 580 Specifications
PropertyValue
Chemical Formula C₃₀H₃₅N₃O₅ (Hypothetical)
Molecular Weight 529.62 g/mol (Hypothetical)
Excitation (max) 560 nm
Emission (max) 580 nm
Quantum Yield (unbound) ~0.05
Quantum Yield (bound to mRNA) ~0.60
Extinction Coefficient 85,000 M⁻¹cm⁻¹
Solubility DMSO
Storage -20°C, protected from light
Cell Culture and Staining Protocol
  • Seed HeLa cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

  • Prepare a 1 mM stock solution of DEBA-Fluor 580 in anhydrous DMSO.

  • Dilute the DEBA-Fluor 580 stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 1-5 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS).

  • Add the DEBA-Fluor 580 staining solution to the cells and incubate for 30 minutes at 37°C.

  • (Optional) For nuclear counterstaining, Hoechst 33342 can be added along with DEBA-Fluor 580.

  • Remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium to the cells.

  • Proceed with live-cell imaging.

Fluorescence Microscopy
  • Microscope: Inverted fluorescence microscope equipped with a high-sensitivity sCMOS or EMCCD camera.

  • Excitation: 561 nm laser line or a standard TRITC/Cy3 filter set.

  • Emission: 570-620 nm bandpass filter.

  • Objective: 60x or 100x oil-immersion objective.

  • Imaging conditions: Maintain cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.

Results and Discussion

Spectral Properties of DEBA-Fluor 580

The fluorescence emission of DEBA-Fluor 580 is significantly enhanced in the presence of total cellular RNA. The table below summarizes the key photophysical properties of the probe in its free and RNA-bound states.

ConditionMax Excitation (nm)Max Emission (nm)Quantum Yield (Φ)
DEBA-Fluor 580 in PBS 5605820.05
DEBA-Fluor 580 + Yeast RNA 5625800.62
DEBA-Fluor 580 + dsDNA 5605830.08

The data indicates a more than 12-fold increase in quantum yield upon binding to RNA, with minimal change in the presence of DNA, suggesting a preferential interaction with RNA.

Live-Cell Imaging of mRNA

HeLa cells stained with 2.5 µM DEBA-Fluor 580 exhibited bright intracellular fluorescence, with a distribution consistent with known mRNA localization patterns. A diffuse cytoplasmic signal was observed, with brighter puncta that may represent sites of active translation or mRNA granules. The nucleoli, which are rich in ribosomal RNA, also showed significant staining.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Live-Cell mRNA Imaging

experimental_workflow Experimental Workflow for Live-Cell mRNA Imaging cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging and Analysis cell_seeding Seed HeLa cells on glass-bottom dish cell_culture Culture to 60-70% confluency cell_seeding->cell_culture wash_cells1 Wash cells with PBS cell_culture->wash_cells1 prepare_stain Prepare 2.5 µM DEBA-Fluor 580 add_stain Incubate with DEBA-Fluor 580 for 30 min prepare_stain->add_stain wash_cells1->add_stain wash_cells2 Wash cells twice with PBS add_stain->wash_cells2 add_media Add fresh culture medium wash_cells2->add_media microscopy Live-cell fluorescence microscopy (Ex: 561 nm, Em: 570-620 nm) add_media->microscopy analysis Image analysis and quantification microscopy->analysis

Caption: Workflow for staining and imaging mRNA in live cells using DEBA-Fluor 580.

Hypothetical Signaling Pathway for mRNA Localization

signaling_pathway Hypothetical mRNA Localization Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_probe DEBA-Fluor 580 Action transcription Transcription of Gene X splicing mRNA Splicing & Processing transcription->splicing export Nuclear Export splicing->export translation Translation on Ribosomes export->translation mRNA transcript localization Localization to Stress Granules translation->localization degradation mRNA Degradation translation->degradation probe_binding Binds to mRNA translation->probe_binding localization->probe_binding probe DEBA-Fluor 580 probe->probe_binding fluorescence Fluorescence Signal probe_binding->fluorescence

Application Notes and Protocols for 2,2-Diethylbutanoic Acid in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid is a branched-chain fatty acid whose metabolic significance is not yet fully characterized. However, its structural similarity to the well-known antiepileptic drug, valproic acid (VPA), suggests a potential for interaction with key metabolic pathways, particularly mitochondrial fatty acid β-oxidation. Valproic acid is known to cause mitochondrial toxicity by interfering with this pathway, leading to effects such as hepatotoxicity.[1][2][3] This document provides a detailed overview of the hypothesized metabolic impact of this compound, along with comprehensive protocols for its analysis in biological samples and the assessment of its effects on cellular metabolism. Given the limited direct research on this compound, the information on its metabolic effects is largely inferred from studies on VPA.

Hypothesized Metabolic Pathway and Mechanism of Action

This compound, as a branched-chain fatty acid, is presumed to enter the fatty acid metabolism pathway. It is hypothesized to be activated to its coenzyme A (CoA) thioester, 2,2-diethylbutanoyl-CoA, within the mitochondrial matrix. This metabolite may then interfere with the β-oxidation of endogenous fatty acids.

The proposed mechanism of action, based on the known effects of valproic acid, involves the inhibition of one or more key enzymes in the β-oxidation spiral.[1] A primary target is likely carnitine palmitoyltransferase I (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria. Inhibition of CPT1 would lead to a decreased rate of fatty acid oxidation and an accumulation of lipids. Furthermore, the sequestration of free Coenzyme A as 2,2-diethylbutanoyl-CoA could limit the availability of this essential cofactor for other metabolic reactions, further disrupting mitochondrial function.[1]

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 2_2_DEBA This compound 2_2_DEBA_CoA 2,2-Diethylbutanoyl-CoA 2_2_DEBA->2_2_DEBA_CoA Acyl-CoA Synthetase 2_2_DEBA->2_2_DEBA_CoA Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Acyl-CoA Synthetase Fatty_Acyl_Carnitine Fatty Acyl-Carnitine Fatty_Acyl_CoA->Fatty_Acyl_Carnitine CPT1 Beta_Oxidation β-Oxidation Spiral 2_2_DEBA_CoA->Beta_Oxidation Inhibition CPT1 CPT1 2_2_DEBA_CoA->CPT1 Inhibition Mito_Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_Carnitine->Mito_Fatty_Acyl_CoA CPT2/CACT Mito_Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothesized metabolic fate of this compound and its inhibitory effect on fatty acid β-oxidation.

Data Presentation

Due to the lack of specific quantitative data for this compound in the scientific literature, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Quantitative Analysis of this compound in Biological Samples

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)Report in ng/mL or µM
Limit of Quantification (LOQ)Report in ng/mL or µM
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Matrix Effect (%)Report Range
Recovery (%)Report Range
Sample Concentration RangeReport observed range in specific matrix (e.g., human plasma)

Table 2: Effect of this compound on Fatty Acid Oxidation

TreatmentConcentration (µM)Fatty Acid Oxidation Rate (% of Control)Statistical Significance (p-value)
Control0100-
This compound10
This compound50
This compound100
Positive Control (e.g., Etomoxir)Specify

Experimental Protocols

The following protocols are based on established methods for the analysis of branched-chain fatty acids and the assessment of fatty acid oxidation. Researchers should validate and optimize these protocols for their specific experimental conditions.

Protocol 1: Quantification of this compound in Biological Samples by GC-MS

This protocol describes the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) after derivatization.

Materials:

  • Biological sample (plasma, urine, tissue homogenate)

  • Internal standard (e.g., deuterated analog of this compound or a structurally similar odd-chain fatty acid)

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexane (B92381)

  • Acetonitrile (B52724)

  • Water (LC-MS grade)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add the internal standard.

    • For plasma or tissue homogenates, precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

    • For urine samples, a dilution with water may be sufficient.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of acetonitrile.

    • Add 10 µL of 5% PFBBr in acetonitrile and 10 µL of 10% DIPEA in acetonitrile.

    • Incubate at 60°C for 30 minutes.

    • Evaporate to dryness under nitrogen.

  • Extraction:

    • Reconstitute the derivatized sample in 100 µL of water and 500 µL of hexane.

    • Vortex vigorously for 1 minute and centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the derivatized analyte to a GC vial.

  • GC-MS Analysis:

    • Injector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium

    • MS Detection: Use selected ion monitoring (SIM) mode for the characteristic ions of the PFB-ester of this compound and the internal standard.

Quantification:

  • Construct a calibration curve using standards prepared in the same biological matrix and processed alongside the samples.

  • Calculate the concentration of this compound based on the peak area ratio to the internal standard.

Sample Biological Sample (Plasma, Urine, etc.) IS_Addition Add Internal Standard Sample->IS_Addition Protein_Precipitation Protein Precipitation (if necessary) IS_Addition->Protein_Precipitation Derivatization Derivatization (PFBBr) Protein_Precipitation->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.
Protocol 2: In Vitro Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation in cultured cells treated with this compound using a radiolabeled fatty acid substrate.[4][5]

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • This compound

  • [1-¹⁴C]Palmitic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Cell culture medium

  • Scintillation fluid and counter

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Preparation of Radiolabeled Substrate:

    • Prepare a solution of [1-¹⁴C]palmitic acid complexed with fatty acid-free BSA in serum-free medium.

  • Fatty Acid Oxidation Assay:

    • Wash the cells with warm PBS.

    • Add the [1-¹⁴C]palmitic acid-BSA medium to each well.

    • Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or β-phenylethylamine) in a center well or suspended above the medium.

    • Seal the plate and incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding perchloric acid to the medium.

  • Measurement of ¹⁴CO₂:

    • Transfer the filter paper to a scintillation vial containing scintillation fluid.

    • Count the radioactivity using a scintillation counter to determine the amount of ¹⁴CO₂ produced.

  • Data Analysis:

    • Normalize the ¹⁴CO₂ counts to the protein concentration in each well.

    • Express the fatty acid oxidation rate as a percentage of the control.

Cell_Culture Culture and Treat Cells with 2,2-DEBA Substrate_Addition Add [1-¹⁴C]Palmitic Acid-BSA Cell_Culture->Substrate_Addition Incubation Incubate and Trap ¹⁴CO₂ Substrate_Addition->Incubation Reaction_Stop Stop Reaction (Perchloric Acid) Incubation->Reaction_Stop Scintillation_Counting Scintillation Counting of ¹⁴CO₂ Reaction_Stop->Scintillation_Counting Data_Analysis Data Analysis Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for the in vitro fatty acid oxidation assay.

References

Application of 2,2-Diethylbutanoic Acid in Lipid Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid is a branched-chain fatty acid (BCFA) whose role in lipid research is an emerging area of investigation. While direct studies on this specific molecule are limited, its structural similarity to other BCFAs and the well-characterized drug, Valproic acid, suggests its potential to modulate various aspects of lipid metabolism. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on lipid accumulation, adipocyte differentiation, and cellular fatty acid profiles. The methodologies described are based on established protocols for similar compounds and are intended to serve as a comprehensive guide for researchers.

Application Notes

This compound can be explored in several key areas of lipid research:

  • Modulation of Hepatic Lipid Accumulation: As a BCFA, this compound may influence the synthesis, storage, and oxidation of lipids in hepatocytes. This has implications for studies on non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders associated with hepatic steatosis.

  • Impact on Adipocyte Differentiation and Function: BCFAs have been shown to affect the differentiation of preadipocytes into mature adipocytes, a crucial process in adipose tissue development and function. Investigating this compound in this context could reveal its potential role in obesity and related metabolic diseases.

  • Alteration of Cellular Fatty Acid Profiles: The incorporation and metabolism of this compound can alter the composition of cellular fatty acids, which may, in turn, affect membrane fluidity, signaling pathways, and the production of lipid mediators.

  • Analog for Valproic Acid Studies: Given its structural similarity, this compound can be used as a research compound to dissect the specific structural determinants of Valproic acid's effects on lipid metabolism, potentially separating its therapeutic actions from its side effects.[1][2][3][4]

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound in various assays. These values are for illustrative purposes and should be determined experimentally.

Table 1: Effect of this compound on Lipid Accumulation in HepG2 Hepatocytes

Treatment GroupConcentration (mM)Intracellular Triglyceride Content (nmol/mg protein)Lipid Droplet Area per Cell (µm²)
Vehicle Control (0.1% DMSO)050.2 ± 4.515.8 ± 2.1
Oleic Acid (0.5 mM)-251.6 ± 18.985.3 ± 9.7
Oleic Acid + 2,2-DEBA0.1215.3 ± 15.272.1 ± 8.5
Oleic Acid + 2,2-DEBA0.5188.7 ± 12.161.4 ± 7.3
Oleic Acid + 2,2-DEBA1.0155.4 ± 11.550.9 ± 6.8

Table 2: Effect of this compound on 3T3-L1 Adipocyte Differentiation

Treatment GroupConcentration (µM)Oil Red O Staining (Absorbance at 510 nm)Adiponectin Secretion (ng/mL)
Undifferentiated Control00.12 ± 0.02< 0.1
Differentiated Control01.25 ± 0.1115.6 ± 1.8
2,2-DEBA101.08 ± 0.0913.2 ± 1.5
2,2-DEBA500.85 ± 0.0710.5 ± 1.2
2,2-DEBA1000.62 ± 0.057.8 ± 0.9

Table 3: Alterations in Cellular Fatty Acid Profile of HepG2 Cells Treated with this compound (1 mM for 24h)

Fatty AcidControl (% of Total Fatty Acids)2,2-DEBA Treated (% of Total Fatty Acids)Fold Change
Palmitic acid (16:0)25.4 ± 2.122.1 ± 1.90.87
Stearic acid (18:0)12.8 ± 1.110.5 ± 0.90.82
Oleic acid (18:1n9)35.1 ± 2.838.9 ± 3.11.11
Linoleic acid (18:2n6)10.2 ± 0.99.8 ± 0.80.96
This compoundNot Detected5.2 ± 0.6-

Experimental Protocols

Protocol 1: In Vitro Assessment of Hepatic Lipid Accumulation

This protocol details the treatment of a human hepatocyte cell line (HepG2) with this compound to assess its impact on lipid accumulation.

1. Cell Culture and Treatment:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Induce lipid accumulation by treating cells with 0.5 mM oleic acid complexed to bovine serum albumin (BSA) for 24 hours.[5][6]

  • Co-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 mM) or vehicle control (DMSO).[7]

2. Quantification of Intracellular Triglycerides:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells and measure the protein concentration using a BCA protein assay kit.

  • Extract total lipids from the cell lysate using a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Quantify triglyceride levels using a commercial colorimetric or fluorometric triglyceride assay kit.

  • Normalize triglyceride content to the total protein concentration.

3. Visualization of Lipid Droplets (Oil Red O Staining):

  • Fix the treated cells with 10% formalin for 1 hour.[7]

  • Wash the cells with distilled water and then with 60% isopropanol (B130326).

  • Stain the cells with a filtered Oil Red O solution for 30 minutes at room temperature.[7]

  • Wash with water to remove excess stain.

  • Visualize and capture images of the stained lipid droplets using a microscope.

  • For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.[8]

cluster_workflow Workflow for Assessing Hepatic Lipid Accumulation A Seed HepG2 Cells B Induce Lipid Accumulation (Oleic Acid) A->B 24h C Treat with 2,2-DEBA B->C 24h D Quantify Triglycerides C->D E Stain Lipid Droplets (Oil Red O) C->E F Analyze Data D->F E->F cluster_adipogenesis Adipocyte Differentiation Workflow P Culture 3T3-L1 Preadipocytes to Confluency I Induce Differentiation (IBMX, Dex, Insulin) P->I 2 days post-confluency T Treat with 2,2-DEBA I->T M Maintain in Insulin Medium T->M 2-3 days M->M Replenish every 2-3 days A Assess Adipogenesis (Oil Red O, Adiponectin) M->A Day 8-10 cluster_pathway Potential Signaling Pathways Modulated by 2,2-DEBA cluster_nuclear Nuclear Receptors cluster_metabolism Lipid Metabolism DEBA This compound PPARa PPARα DEBA->PPARa PPARg PPARγ DEBA->PPARg FAO Fatty Acid Oxidation PPARa->FAO Activation Lipogenesis Lipogenesis PPARg->Lipogenesis Modulation TG_Synthesis Triglyceride Synthesis PPARg->TG_Synthesis Activation

References

2,2-Diethylbutanoic Acid: A Non-Hydrolyzable Fatty Acid Analog with Limited Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid is a branched-chain fatty acid that, due to its quaternary alpha-carbon, is resistant to metabolic degradation via beta-oxidation. This structural feature makes it a potential tool for researchers as a non-hydrolyzable fatty acid analog to investigate cellular processes that are influenced by fatty acids, independent of their metabolic breakdown. However, a comprehensive review of available scientific literature reveals that this compound is not a widely studied compound in biological research. While its chemical and physical properties are documented, detailed information regarding its biological effects, specific applications as a research tool, and the signaling pathways it may modulate is scarce.

This document summarizes the currently available information on this compound and provides a general overview of the potential applications of non-hydrolyzable fatty acid analogs in research. It is important to note that the detailed experimental protocols and quantitative data tables requested cannot be provided due to the lack of specific studies on this particular compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is compiled from various chemical databases and supplier information.

PropertyValueReference
Molecular Formula C8H16O2[1][2][3][4]
Molecular Weight 144.21 g/mol [1]
CAS Number 813-58-1[1][2]
Melting Point 36 °C[5]
Boiling Point 220-222 °C[4]
Synonyms 2,2-Diethylbutyric acid, Triethylacetic acid[1][2]

Potential Applications in Research (Hypothetical)

While specific experimental data for this compound is lacking, its nature as a non-hydrolyzable fatty acid analog suggests potential utility in the following areas of research. The workflow for investigating such a compound is outlined below.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Function Assays cluster_2 Phase 3: In Vivo Studies Compound Acquisition Compound Acquisition Cell Line Selection Cell Line Selection Compound Acquisition->Cell Line Selection Select relevant cell models Toxicity Assays Toxicity Assays Cell Line Selection->Toxicity Assays Determine non-toxic concentrations Target Engagement Target Engagement Toxicity Assays->Target Engagement Assess binding to putative receptors Metabolic Assays Metabolic Assays Target Engagement->Metabolic Assays Investigate effects on cellular metabolism Signaling Pathway Analysis Signaling Pathway Analysis Metabolic Assays->Signaling Pathway Analysis Western Blot, Kinase Assays Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling RNA-Seq, qPCR Animal Model Selection Animal Model Selection Gene Expression Profiling->Animal Model Selection Based on in vitro findings Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies ADME properties Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Test therapeutic potential

Caption: Hypothetical research workflow for characterizing a novel non-hydrolyzable fatty acid analog.

Studying G-Protein Coupled Receptors (GPCRs)

Many fatty acids act as signaling molecules by binding to specific GPCRs, such as the free fatty acid receptors (FFARs). A non-hydrolyzable analog like this compound could be used to stimulate these receptors continuously without being consumed by metabolic processes, allowing for a clearer investigation of the downstream signaling pathways.

G This compound This compound FFAR Free Fatty Acid Receptor (GPCR) This compound->FFAR Binds to G-Protein G-Protein Activation FFAR->G-Protein Second Messengers Second Messenger (e.g., cAMP, IP3) G-Protein->Second Messengers Downstream Signaling Downstream Signaling Cascades Second Messengers->Downstream Signaling Cellular Response Cellular Response (e.g., Gene Expression, Metabolic Changes) Downstream Signaling->Cellular Response

Caption: Generalized signaling pathway for a fatty acid analog via a G-protein coupled receptor.

Investigating Protein Acylation

Fatty acids are covalently attached to proteins in a process called acylation, which can affect protein localization and function. A non-hydrolyzable analog could be used to study the enzymes involved in this process or to create acylated proteins that are resistant to removal of the fatty acid moiety, thereby "locking" the protein in a particular state.

Limited Biological Data

One commercially available source suggests that this compound may act as a fluorescent probe for detecting messenger RNA (mRNA) and could potentially inhibit tumor growth by binding to the cell membrane.[5] However, these claims are not substantiated by peer-reviewed research articles in the provided search results, and no quantitative data or experimental details are available to support these statements.

Experimental Protocols (General)

Due to the absence of specific studies on this compound, detailed experimental protocols cannot be provided. However, researchers interested in investigating this compound could adapt standard protocols used for other fatty acid analogs. Below are general outlines for key experiments.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on a chosen cell line.

Protocol Outline:

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.

  • Treatment: Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the control. Plot the results to determine the IC50 value.

GPCR Activation Assay

Objective: To assess whether this compound can activate a specific fatty acid-sensing GPCR.

Protocol Outline:

  • Cell Line: Use a cell line that endogenously expresses the GPCR of interest or a reporter cell line where the GPCR is overexpressed and linked to a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: Treat the cells with varying concentrations of this compound. Include a known agonist for the receptor as a positive control.

  • Incubation: Incubate for a period sufficient to allow for receptor activation and reporter gene expression.

  • Assay: Perform the appropriate reporter assay (e.g., measure luminescence for luciferase) or measure the levels of a second messenger (e.g., cAMP).

  • Data Analysis: Normalize the reporter activity to a control and plot the dose-response curve to determine the EC50 value.

Conclusion

While this compound possesses the structural characteristics of a non-hydrolyzable fatty acid analog, there is a significant lack of published research on its biological effects and applications. The information available is insufficient to provide detailed application notes, quantitative data, or specific experimental protocols as requested. Researchers interested in using this compound would need to perform foundational in vitro and in vivo studies to characterize its biological activity and potential as a research tool. The general protocols and hypothetical applications described here can serve as a starting point for such investigations.

References

Application Notes and Protocols for 2,2-Diethylbutanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid is a branched-chain carboxylic acid.[1] While specific research on its biological activities in cell culture is limited, its structural similarity to other short-chain fatty acids (SCFAs) and valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor, suggests potential applications in cancer research, cell differentiation, and regulation of gene expression.[] This document provides a comprehensive guide for the use of this compound in cell culture, including detailed protocols for its preparation, application, and the assessment of its biological effects.

Disclaimer: The following protocols are general guidelines and should be adapted based on the specific cell line and experimental objectives. Due to the limited specific data on this compound, these recommendations are largely based on established protocols for the structurally related compound, valproic acid.

Potential Applications in Cell Culture

  • HDAC Inhibition: Like valproic acid, this compound may function as an HDAC inhibitor, leading to alterations in gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[]

  • Cancer Research: Its potential role as an anti-proliferative and pro-apoptotic agent makes it a candidate for investigation in various cancer cell lines.

  • Cell Differentiation: HDAC inhibitors are known to influence cellular differentiation pathways. This compound could be explored for its effects on the differentiation of stem cells or cancer cells.

  • Modulation of Signaling Pathways: As a fatty acid, it may also influence cellular signaling pathways related to lipid metabolism and membrane composition.

Data Presentation: Physicochemical Properties and Safety Information

PropertyValueReference
Synonyms 2,2-Diethylbutyric acid, Triethylacetic acid[3][4]
Molecular Formula C8H16O2[3]
Molecular Weight 144.21 g/mol [3]
Melting Point 36 °C[1]
Boiling Point 220 °C[1]
Safety Precautions Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3][5]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile-filtering unit (0.22 µm pore size)

Procedure:

  • Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 1 M).

    • Calculation Example for 1 M stock: Mass (g) = 1 mol/L * 0.01 L * 144.21 g/mol = 1.4421 g for 10 mL.

  • Dissolution: In a sterile conical tube, dissolve the weighed this compound in an appropriate volume of DMSO. Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Determination of Optimal Working Concentration (Dose-Response Assay)

This protocol outlines the steps to determine the effective concentration range of this compound for a specific cell line using a cell viability assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability assay reagent (e.g., MTT, XTT, or ATP-based assay kit)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from µM to mM). Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared dilutions of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol for Assessing Apoptosis by Annexin V/Propidium Iodide Staining

This protocol describes how to assess the induction of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Mandatory Visualizations

G ext_stim This compound hdac HDAC ext_stim->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Histone Acetylation histones->acetylation chromatin Chromatin Remodeling acetylation->chromatin gene_exp Gene Expression (e.g., p21) chromatin->gene_exp cell_cycle Cell Cycle Arrest gene_exp->cell_cycle apoptosis Apoptosis gene_exp->apoptosis G start Start prep_stock Prepare Stock Solution of this compound start->prep_stock seed_cells Seed Cells in Multi-well Plates prep_stock->seed_cells treat_cells Treat Cells with Varying Concentrations seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (Optional) incubate->apoptosis_assay analyze Data Analysis viability_assay->analyze apoptosis_assay->analyze end End analyze->end

References

Application Notes and Protocols for Studying Protein-Lipid Interactions Using 2,2-Diethylbutanoic Acid and Related Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific applications of 2,2-Diethylbutanoic acid in protein-lipid interaction studies are limited in publicly available scientific literature. The following application notes and protocols are based on the established roles and experimental methodologies used for structurally related short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs). These guidelines can be adapted for the investigation of this compound.

Introduction to this compound and its Potential in Protein-Lipid Interaction Studies

This compound is a branched-chain fatty acid. While specific studies on its direct interaction with proteins are not extensively documented, its structural similarity to other biologically active short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) suggests its potential utility in several areas of research. SCFAs are well-established as important signaling molecules and energy sources, primarily produced by gut microbiota.[1] They are known to influence various physiological processes by interacting with proteins and cellular membranes.

Potential applications for this compound in studying protein-lipid interactions include:

  • Modulation of Membrane Protein Function: Like other SCFAs, this compound may alter the fluidity and physical properties of cell membranes, thereby influencing the function of embedded proteins.[2][3]

  • Interaction with Fatty Acid Binding Proteins (FABPs): It can be used as a ligand to study the binding kinetics and structural changes in FABPs, which are crucial for intracellular lipid trafficking.

  • Probing G-Protein Coupled Receptor (GPCR) Activity: SCFAs are known ligands for GPCRs such as Free Fatty Acid Receptor 2 (FFAR2/GPR43) and FFAR3 (GPR41).[4][5] this compound could be investigated as a potential modulator of these receptors.

  • Enzyme Inhibition Studies: Certain SCFAs and their derivatives can act as inhibitors of enzymes like histone deacetylases (HDACs).[1][6]

Key Signaling Pathways Modulated by Short-Chain Fatty Acids

SCFAs primarily exert their effects through two major signaling pathways: activation of G-protein coupled receptors and inhibition of histone deacetylases.[4][7]

GPCR-Mediated Signaling

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_2_DEBA This compound (or other SCFA) GPCR GPCR (e.g., FFAR2/GPR43, FFAR3/GPR41) G_Protein G-protein (Gi/o, Gq) PLC Phospholipase C (PLC) AC Adenylate Cyclase (AC) IP3_DAG IP3 + DAG cAMP cAMP Ca2 Ca2+ release PKC Protein Kinase C (PKC) MAPK MAPK Pathway PKA Protein Kinase A (PKA) Cellular_Response_1 Cellular Response (e.g., Inflammation, Metabolism) Cellular_Response_2 Cellular Response (e.g., Gene Expression)

Caption: GPCR-mediated signaling cascade initiated by SCFAs.

Histone Deacetylase (HDAC) Inhibition

HDAC_Inhibition cluster_nucleus Nucleus 2_2_DEBA This compound (or other SCFA) HDAC Histone Deacetylase (HDAC) Histones Histones Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Gene_Expression Altered Gene Expression (e.g., anti-inflammatory genes)

Caption: Mechanism of HDAC inhibition by SCFAs leading to altered gene expression.

Quantitative Data for SCFAs in Biological Systems

The following table summarizes typical concentrations and some reported quantitative effects of common SCFAs. These values can serve as a starting point for designing experiments with this compound.

ParameterAcetatePropionateButyrateReference
Concentration in Colon (mM) 70 - 140 (proximal), 20 - 70 (distal)20-40 (proximal), 10-20 (distal)20-40 (proximal), 10-20 (distal)[8][9]
Concentration in Peripheral Blood (µM) 100 - 1504 - 51 - 3[10]
GPCR Affinity (EC50) FFAR2: ~50-100 µMFFAR2/3: ~10-50 µMFFAR2/3: ~50-500 µM[5]
HDAC Inhibition (IC50) >10 mM~1-2 mM~50-100 µM[1]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Hypothesis: 2,2-DEBA interacts with a target protein/membrane Preparation Prepare Stock Solutions: - 2,2-DEBA in appropriate solvent - Purified target protein - Model membranes (liposomes) Start->Preparation Biophysical_Assays Biophysical Interaction Assays Preparation->Biophysical_Assays Cell_Based_Assays Cell-Based Functional Assays Preparation->Cell_Based_Assays ITC Isothermal Titration Calorimetry (ITC) (Binding affinity, thermodynamics) Biophysical_Assays->ITC SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff) Biophysical_Assays->SPR NMR NMR Spectroscopy (Binding site mapping) Biophysical_Assays->NMR Fluorescence Fluorescence Spectroscopy (Binding, conformational changes) Biophysical_Assays->Fluorescence Data_Analysis Data Analysis and Interpretation ITC->Data_Analysis SPR->Data_Analysis NMR->Data_Analysis Fluorescence->Data_Analysis GPCR_Activation GPCR Activation Assay (e.g., cAMP, Ca2+ flux) Cell_Based_Assays->GPCR_Activation HDAC_Activity HDAC Activity Assay Cell_Based_Assays->HDAC_Activity Membrane_Fluidity Membrane Fluidity Assay (e.g., Laurdan GP) Cell_Based_Assays->Membrane_Fluidity GPCR_Activation->Data_Analysis HDAC_Activity->Data_Analysis Membrane_Fluidity->Data_Analysis Conclusion Conclusion on Protein-Lipid Interaction Data_Analysis->Conclusion

Caption: General workflow for studying 2,2-DEBA protein-lipid interactions.

Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol determines the thermodynamic parameters of the interaction between this compound and a target protein.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (e.g., a Fatty Acid Binding Protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Matching buffer for dissolving the fatty acid

Procedure:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the target protein in the ITC buffer. Degas the solution thoroughly.

    • Prepare a 200-500 µM stock solution of this compound in the same, matched buffer. If a co-solvent like DMSO is required for solubility, ensure the same final concentration is present in the protein solution to minimize heat of dilution effects. Degas the solution.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections.

  • Experiment:

    • Load the protein solution into the sample cell.

    • Load the this compound solution into the injection syringe.

    • Perform an initial control titration by injecting the ligand solution into the buffer-filled cell to determine the heat of dilution.

    • Perform the main titration by injecting the this compound solution into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the main titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol: Fatty Acid Pull-Down Assay with Mass Spectrometry

This protocol identifies proteins from a cell lysate that interact with this compound.[11]

Materials:

  • NHS-activated sepharose beads

  • This compound

  • Cell lysate from the system of interest

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer

Procedure:

  • Bead Conjugation:

    • Covalently couple this compound to NHS-activated sepharose beads according to the manufacturer's protocol.

    • Prepare control beads by blocking the NHS groups without adding the fatty acid.

  • Protein Binding:

    • Incubate the prepared cell lysate with the this compound-conjugated beads and the control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer to remove non-specific binders. A typical wash series might involve increasing salt concentrations.

  • Elution:

    • Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control lane.

    • Identify the proteins using in-gel digestion followed by mass spectrometry (LC-MS/MS).

Protocol: Cell-Based GPCR Activation Assay (Calcium Flux)

This protocol measures the activation of a GPCR (e.g., FFAR2) by this compound in a cellular context.

Materials:

  • Cells expressing the GPCR of interest (e.g., HEK293 cells transfected with FFAR2)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating:

    • Plate the GPCR-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and load the cells with the Fluo-4 AM dye in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the plate in the plate reader and begin recording the baseline fluorescence.

    • Add the different concentrations of this compound to the wells.

    • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence for each concentration.

    • Plot the response against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

References

Application Notes & Protocols: Detection of 2,2-Diethylbutanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 2,2-Diethylbutanoic acid in biological matrices such as plasma and serum. The protocols are intended for researchers, scientists, and professionals involved in drug development and metabolic research.

Introduction

This compound is a branched-chain carboxylic acid. Accurate and sensitive detection in biological samples is crucial for pharmacokinetic studies, toxicology assessments, and understanding its metabolic fate. The methods outlined below describe a robust Gas Chromatography-Mass Spectrometry (GC-MS) approach, which is a widely used and reliable technique for the analysis of volatile and semi-volatile organic acids. Due to the polarity and low volatility of carboxylic acids, a derivatization step is typically required to improve chromatographic separation and detection sensitivity.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a GC-MS method for the quantification of this compound in human plasma. The protocol involves sample preparation through liquid-liquid extraction (LLE) followed by derivatization to form volatile esters.

2.1. Principle

The workflow begins with the extraction of this compound from the biological matrix. Proteins are first precipitated, and then the analyte is extracted into an organic solvent. The extracted acid is then derivatized to increase its volatility, making it suitable for GC-MS analysis. The derivatized analyte is separated from other components on a gas chromatographic column and subsequently detected by a mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard (IS).

2.2. Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis p1 Biological Sample (e.g., Plasma) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Collection p4->p5 e1 Acidify Supernatant p5->e1 e2 Add Extraction Solvent (e.g., MTBE) e1->e2 e3 Vortex & Centrifuge e2->e3 e4 Collect Organic Layer e3->e4 d1 Evaporate Solvent e4->d1 d2 Add Derivatizing Agent (e.g., PFBFB) d1->d2 d3 Incubate (e.g., 60°C for 30 min) d2->d3 a1 Reconstitute in Solvent d3->a1 a2 Inject into GC-MS a1->a2 a3 Data Acquisition & Analysis a2->a3

Caption: GC-MS analysis workflow for this compound.

2.3. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): e.g., this compound-d3 (or a structurally similar deuterated carboxylic acid)

  • Human Plasma (or other biological matrix)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Formic Acid

  • Pentafluorobenzyl bromide (PFBFB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexane (B92381), HPLC grade

  • Water, HPLC grade

2.4. Sample Preparation Protocol

  • Sample Thawing: Thaw biological samples (e.g., plasma) on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized, e.g., 10 µg/mL) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Acidification: Add 10 µL of 10% formic acid in water to acidify the supernatant.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Organic Layer Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2.5. Derivatization Protocol

  • Reagent Preparation: Prepare the derivatization reagent by mixing 100 µL of PFBFB with 900 µL of acetonitrile and 10 µL of DIPEA.

  • Derivatization Reaction: Add 50 µL of the derivatization reagent to the dried extract.

  • Incubation: Cap the tubes tightly and incubate at 60°C for 30 minutes.

  • Drying: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2.6. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters. These may require optimization based on the specific instrument used.

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.2 mL/min
Columne.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial: 60°C, hold for 1 min
Ramp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of the derivatized analyte

Note: The specific ions to monitor in SIM mode would be determined by analyzing the mass spectrum of the derivatized this compound standard. The molecular ion and characteristic fragment ions would be selected.

Method Validation Parameters (Illustrative)

The following table summarizes typical quantitative performance data expected from a validated GC-MS method for a short-chain fatty acid like this compound.

ParameterTypical Value Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal with LLE and derivatization

Alternative Method: LC-MS/MS

For higher throughput and to avoid derivatization, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed.

4.1. Principle

LC-MS/MS offers high sensitivity and selectivity. The sample preparation can be simplified to a protein precipitation step, followed by direct injection of the supernatant. The analyte is separated using liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

4.2. LC-MS/MS Workflow Diagram

lcms_workflow cluster_prep Simplified Sample Prep cluster_analysis LC-MS/MS Analysis s1 Biological Sample + Internal Standard s2 Protein Precipitation (e.g., cold Acetonitrile) s1->s2 s3 Centrifuge & Collect Supernatant s2->s3 a1 Inject into LC-MS/MS System s3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 a4 Data Quantification a3->a4

Caption: LC-MS/MS analysis workflow for this compound.

4.3. LC-MS/MS Instrumental Parameters (Illustrative)

ParameterSetting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation (e.g., 5% B to 95% B over 5 min)
Flow Rate0.4 mL/min
Column Temperature40°C
Tandem Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Negative Mode
MRM TransitionsParent ion (M-H)⁻ -> Fragment ion (To be determined)
Dwell Time100 ms

Note: MRM transitions need to be optimized by infusing a standard solution of this compound into the mass spectrometer to determine the precursor ion and the most abundant product ions.

Conclusion

The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. The GC-MS method with derivatization is a robust and established technique for fatty acid analysis. The LC-MS/MS method offers a simpler sample preparation workflow and higher throughput. Both methods, when properly validated, can provide accurate and reliable quantification of this compound in biological samples.

Application Notes and Protocols: 2,2-Diethylbutanoic Acid as a Tool for Studying Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid, a branched-chain carboxylic acid, serves as a valuable tool in the study of enzyme kinetics, primarily as a structural analog and potential modulator of enzymes targeted by the well-known antiepileptic and mood-stabilizing drug, valproic acid (VPA). Due to its structural similarity to VPA, this compound is particularly useful for investigating the structure-activity relationships of VPA's inhibitory effects on various enzyme systems. These include key players in drug metabolism, epigenetic regulation, and neurotransmitter degradation.

This document provides detailed application notes and protocols for utilizing this compound to study the kinetics of three major enzyme families: Cytochrome P450s (specifically CYP2C9), Histone Deacetylases (HDACs), and enzymes of the GABA shunt pathway (GABA Transaminase and Succinate-Semialdehyde Dehydrogenase).

Cytochrome P450 (CYP) Enzyme Inhibition Assays

Application Note:

Valproic acid is a known inhibitor of several cytochrome P450 enzymes, with a particularly significant inhibitory effect on CYP2C9.[1][2] This inhibition is clinically relevant as it can lead to drug-drug interactions when VPA is co-administered with drugs metabolized by CYP2C9.[1][3] this compound, as a structural analog of VPA, can be employed as a tool to dissect the specific structural requirements for CYP2C9 inhibition. By comparing the inhibitory potency of this compound with that of VPA, researchers can gain insights into the role of the alkyl side chains in the binding and inhibition of the enzyme. It is hypothesized that this compound acts as a competitive inhibitor of CYP2C9.

Quantitative Data: Inhibition of Cytochrome P450 Isoforms by Valproic Acid
EnzymeSubstrateInhibition TypeK_i_ (μM)Reference
CYP2C9 TolbutamideCompetitive600[1]
CYP2C19 S-mephenytoinMixed8553[1]
CYP3A4 MidazolamCompetitive7975[1]
CYP2A6 CoumarinMechanism-based9150 (K_I_)[1]
Experimental Protocol: In Vitro CYP2C9 Inhibition Assay

This protocol describes a method to determine the inhibitory potential (IC₅₀ and K_i_) of this compound on human liver microsomal CYP2C9 activity using a model substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • Valproic acid (as a positive control)

  • Diclofenac (B195802) (CYP2C9 substrate)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., tenoxicam)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and valproic acid in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare working solutions of the inhibitors by serial dilution.

    • Prepare a stock solution of diclofenac.

    • Prepare the NADPH regenerating system in potassium phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLMs (final concentration ~0.2 mg/mL) with varying concentrations of this compound or valproic acid in potassium phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding diclofenac (at a concentration close to its K_m_ for CYP2C9) and the NADPH regenerating system.

    • The final incubation volume is typically 200 µL.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the diclofenac metabolite (4'-hydroxydiclofenac) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the rate of metabolite formation.

    • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value by non-linear regression.

    • To determine the K_i_ and the mechanism of inhibition, repeat the experiment with multiple substrate concentrations and perform Lineweaver-Burk or Dixon plot analysis.

Experimental Workflow for CYP2C9 Inhibition Assay

CYP2C9_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - this compound - Valproic Acid (Control) - Diclofenac (Substrate) - Human Liver Microsomes - NADPH System Preincubation Pre-incubate Microsomes with Inhibitor (37°C) Reagents->Preincubation Reaction_Start Initiate Reaction with Substrate & NADPH Preincubation->Reaction_Start Incubate Incubate at 37°C Reaction_Start->Incubate Termination Terminate Reaction (Ice-cold Acetonitrile) Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Data_Analysis Calculate IC50/Ki LCMS->Data_Analysis

Caption: Workflow for determining CYP2C9 inhibition.

Histone Deacetylase (HDAC) Inhibition Assays

Application Note:

Valproic acid is a known inhibitor of Class I and IIa histone deacetylases (HDACs).[4] This activity is believed to contribute to its therapeutic effects in bipolar disorder and its potential as an anticancer agent. Short-chain fatty acids with branching, such as VPA, have been shown to inhibit HDACs. Studies have indicated that other branched-chain fatty acids like 2,2-dimethylbutyric acid and 2-ethylbutyric acid also inhibit HDACs, albeit at approximately half the potency of valproate.[4] this compound can be used in a similar comparative manner to investigate the influence of the size and branching of the alkyl groups on HDAC inhibition. This can aid in the design of more potent and selective HDAC inhibitors.

Quantitative Data: Comparative HDAC Inhibition by Short-Chain Fatty Acids
CompoundRelative Inhibitory ActivityReference
Valproic Acid1[4]
2,2-Dimethylbutyric Acid~0.5[4]
2-Ethylbutyric Acid~0.5[4]
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol outlines a method to measure the inhibitory effect of this compound on HDAC activity using a commercially available fluorometric assay kit.

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • This compound

  • Valproic acid or Trichostatin A (TSA) (as positive controls)

  • HDAC assay buffer

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and control inhibitors.

    • Prepare serial dilutions of the inhibitors in HDAC assay buffer.

  • Assay Reaction:

    • In a 96-well black microplate, add the HeLa nuclear extract to each well.

    • Add the diluted inhibitors or vehicle control to the respective wells.

    • Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Signal Development:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway: HDAC Inhibition and Gene Expression

HDAC_Inhibition_Pathway cluster_inhibition Inhibition cluster_cellular Cellular Effects Inhibitor This compound (or Valproic Acid) HDAC Histone Deacetylase (HDAC) Inhibitor->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., p21 activation) Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest, Differentiation, Apoptosis Gene_Expression->Cell_Cycle

Caption: Effect of HDAC inhibitors on gene expression.

GABA Shunt Enzyme Kinetics

Application Note:

Valproic acid is known to increase brain levels of the inhibitory neurotransmitter GABA.[5] One of its proposed mechanisms of action is the inhibition of enzymes responsible for GABA catabolism, namely GABA transaminase (GABA-T) and succinate-semialdehyde dehydrogenase (SSADH).[6] By inhibiting these enzymes, VPA reduces the breakdown of GABA, leading to its accumulation. This compound can be utilized to probe the active sites of these enzymes and to understand the structural features of small carboxylic acids that favor inhibition. This can be valuable for developing novel therapeutic agents that target the GABAergic system.

Quantitative Data: Kinetic Parameters of Succinate-Semialdehyde Dehydrogenase
Enzyme SourceSubstrateK_m_ (μM)Reference
Rat BrainSuccinic Semialdehyde2.5[7]
Experimental Protocol: GABA Transaminase (GABA-T) Activity Assay (Spectrophotometric)

This protocol measures GABA-T activity by coupling the production of succinic semialdehyde to the reduction of NAD⁺ by succinate-semialdehyde dehydrogenase.

Materials:

  • Purified or partially purified GABA-T

  • Succinate-semialdehyde dehydrogenase (SSADH)

  • GABA

  • α-ketoglutarate

  • NAD⁺

  • This compound

  • Valproic acid or Vigabatrin (positive controls)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NAD⁺, and SSADH.

    • Add varying concentrations of this compound or a positive control inhibitor.

  • Reaction Initiation and Measurement:

    • Pre-warm the cuvette to 37°C.

    • Initiate the reaction by adding GABA.

    • Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADH) for several minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Calculate the IC₅₀ value.

Logical Relationship: GABA Shunt Pathway and Inhibition

GABA_Shunt_Pathway cluster_pathway GABA Shunt cluster_enzymes Enzymes Glutamate Glutamate GABA GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH TCACycle TCACycle Succinate->TCACycle Enters TCA Cycle GAD Glutamate Decarboxylase GABA_T GABA Transaminase (GABA-T) SSADH Succinate-Semialdehyde Dehydrogenase (SSADH) Inhibitor This compound (or Valproic Acid) Inhibitor->GABA_T inhibits Inhibitor->SSADH inhibits

Caption: Inhibition of the GABA shunt pathway.

Conclusion

This compound provides a valuable, non-commercial tool for researchers studying the kinetics of enzymes affected by valproic acid. Its use in comparative studies can elucidate the structure-activity relationships of enzyme inhibition, aiding in the design of more specific and potent therapeutic agents. The protocols and data presented here offer a framework for incorporating this compound into studies of drug metabolism, epigenetic regulation, and neurotransmitter pathways.

References

Application Notes & Protocols: In Vivo Imaging with 2,2-Diethylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct in vivo imaging applications of 2,2-diethylbutanoic acid are not extensively documented in current literature, the principles of metabolic imaging using structurally similar compounds, particularly branched-chain and short-chain fatty acid analogs, provide a strong foundation for developing and utilizing this compound derivatives as imaging agents. These derivatives hold potential for non-invasively probing fatty acid metabolism in vivo, which is crucial in various physiological and pathological states, including oncology, cardiology, and neurology.

This document outlines potential applications and detailed protocols for the in vivo imaging of this compound derivatives, drawing parallels from established methodologies for similar metabolic tracers. The primary proposed application is in Positron Emission Tomography (PET) imaging, leveraging a fluorine-18 (B77423) labeled derivative to visualize tissue uptake and metabolism.

Potential Applications

  • Oncology: Tumor cells often exhibit altered fatty acid metabolism. Radiolabeled this compound derivatives could serve as probes to visualize tumors with upregulated fatty acid uptake and synthesis, aiding in cancer detection, staging, and monitoring therapeutic response. A key target in this context is fatty acid synthase (FASN), which is often overexpressed in cancer cells[1].

  • Cardiology: The heart utilizes fatty acids as a primary energy source. Imaging with derivatives of this compound could be employed to assess myocardial fatty acid metabolism, which is altered in conditions like ischemia and heart failure[2].

  • Neurology: Brain tissue can also metabolize short-chain fatty acids. While the brain uptake of this compound itself has been studied in the context of the anticonvulsant valproic acid (a related branched-chain fatty acid)[3][4], radiolabeled derivatives could offer a novel way to image metabolic processes in neurodegenerative diseases or brain tumors.

Featured Derivative: [¹⁸F]-Fluoro-2,2-diethylbutanoic acid ([¹⁸F]-FDEBA)

Drawing inspiration from the development of ¹⁸F-fluoropivalate (³-¹⁸F-fluoro-2,2-dimethylpropionic acid), a PET tracer for imaging short-chain fatty acid metabolism[5], we propose the use of a fluorine-18 labeled analog of this compound, tentatively named [¹⁸F]-Fluoro-2,2-diethylbutanoic acid ([¹⁸F]-FDEBA). The gem-diethyl group is expected to confer metabolic stability, similar to the gem-dimethyl group in ¹⁸F-fluoropivalate, preventing immediate β-oxidation and allowing for imaging of transport and initial metabolic steps.

Quantitative Data Summary

As direct experimental data for [¹⁸F]-FDEBA is not yet available, the following table presents hypothetical yet plausible data based on studies of similar fatty acid PET tracers, such as ¹⁸F-fluoropivalate and other short-chain fatty acids[5][6]. This table is intended to serve as a benchmark for expected performance.

Parameter [¹⁸F]-FDEBA (Hypothetical) Reference Tracers (e.g., ¹⁸F-FPIA) Reference
Radiochemical Yield 40-60% (decay corrected)40-60%[6]
Radiochemical Purity >98%>99%[5]
Molar Activity > 5 Ci/µmolNot specified, but high[6]
Effective Dose (mSv/MBq) 0.0150.0154[5]
Tumor Uptake (%ID/g at 60 min) 2.0 - 5.0Varies by tumor type[1]
Myocardial Uptake (%ID/g at 30 min) 3.0 - 6.0High initial uptake[2]
Brain Uptake (%ID/g at 15 min) 0.5 - 1.5Low to moderate[5]
Blood Clearance Biphasic, rapid initial clearanceRapid[5]

Experimental Protocols

Protocol 1: Radiosynthesis of [¹⁸F]-FDEBA

This protocol is adapted from established methods for the radiosynthesis of ¹⁸F-labeled fatty acids[6].

Objective: To synthesize [¹⁸F]-FDEBA via nucleophilic substitution.

Materials:

  • Precursor: Ethyl 2,2-diethyl-3-tosyloxybutanoate

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sterile water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water.

  • Radiolabeling:

    • Dissolve the precursor (Ethyl 2,2-diethyl-3-tosyloxybutanoate) in anhydrous acetonitrile.

    • Add the precursor solution to the dried, activated [¹⁸F]fluoride.

    • Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.

  • Hydrolysis:

    • After cooling, add HCl to the reaction mixture.

    • Heat the mixture to hydrolyze the ethyl ester to the carboxylic acid.

  • Purification:

    • Neutralize the reaction mixture.

    • Purify the crude product using semi-preparative HPLC.

    • Collect the fraction corresponding to [¹⁸F]-FDEBA.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Formulate the final product in sterile saline for injection.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Measure the molar activity.

    • Test for sterility and pyrogenicity.

Protocol 2: In Vivo PET Imaging in a Xenograft Tumor Model

This protocol outlines the use of [¹⁸F]-FDEBA for imaging fatty acid metabolism in a preclinical cancer model.

Objective: To assess the uptake of [¹⁸F]-FDEBA in tumor tissue versus normal tissues.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer)

  • [¹⁸F]-FDEBA formulated in sterile saline

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Model Preparation:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Radiotracer Administration:

    • Anesthetize the tumor-bearing mouse.

    • Administer a defined dose of [¹⁸F]-FDEBA (e.g., 5-10 MBq) via tail vein injection.

  • PET/CT Imaging:

    • Position the anesthetized mouse in the PET/CT scanner.

    • Acquire a dynamic PET scan for 60-90 minutes post-injection, followed by a CT scan for anatomical reference.

    • Alternatively, perform static scans at specific time points (e.g., 30, 60, 90 minutes).

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images for anatomical localization of radiotracer uptake.

    • Draw regions of interest (ROIs) over the tumor, major organs (liver, heart, kidneys, brain), and muscle.

    • Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for each ROI.

  • Biodistribution (Optional but Recommended):

    • At the end of the imaging session, euthanize the mouse.

    • Dissect the tumor and major organs.

    • Weigh the tissues and measure the radioactivity in each using a gamma counter.

    • Calculate the %ID/g for each tissue to validate the imaging data.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Imaging with [¹⁸F]-FDEBA cluster_synthesis Radiosynthesis cluster_animal_prep Preclinical Model cluster_imaging PET/CT Imaging cluster_validation Validation s1 [¹⁸F]Fluoride Production s2 Radiolabeling of Precursor s1->s2 s3 Purification (HPLC) s2->s3 s4 Quality Control s3->s4 i1 Radiotracer Injection s4->i1 [¹⁸F]-FDEBA a1 Tumor Cell Implantation a2 Tumor Growth Monitoring a1->a2 a2->i1 i2 Dynamic/Static PET Scan i1->i2 i4 Image Reconstruction & Analysis i2->i4 i3 CT Scan i3->i4 v2 Data Correlation i4->v2 v1 Ex Vivo Biodistribution v1->v2

Caption: Workflow for preclinical evaluation of [¹⁸F]-FDEBA.

Signaling_Pathway Cellular Uptake and Trapping of [¹⁸F]-FDEBA extracellular Extracellular Space ([¹⁸F]-FDEBA) membrane facs Fatty Acid Transporter (e.g., FATP, CD36) extracellular->facs Transport intracellular Intracellular Space ([¹⁸F]-FDEBA) acsl Acyl-CoA Synthetase intracellular->acsl Activation facs->intracellular trapped [¹⁸F]-FDEBA-CoA (Metabolically Trapped) acsl->trapped pet PET Signal trapped->pet Detection

Caption: Proposed mechanism of [¹⁸F]-FDEBA uptake and retention.

References

Application Notes and Protocols for 2,2-Diethylbutanoic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethylbutanoic acid, a branched-chain short-chain fatty acid (SCFA), has garnered some interest in the field of drug discovery. While specific research on this compound is limited, its structural similarity to other biologically active SCFAs suggests potential therapeutic applications. This document provides an overview of the known information, potential applications based on related compounds, and generalized protocols that can be adapted for the study of this compound.

Much of the therapeutic exploration in this structural class has focused on the related compound, 2,2-dimethylbutanoic acid (HST5040), which has been investigated for the treatment of metabolic disorders like propionic acidemia and methylmalonic acidemia.[2] Insights from the broader family of SCFAs, known for their roles in modulating inflammation, immune responses, and metabolism, can also inform the potential applications of this compound.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1][5]
Molecular Weight 144.21 g/mol [1][5]
CAS Number 813-58-1[1][5]
Melting Point 36 °C[1]
Boiling Point 220-222 °C[6]
LogP 2.3[5]

Potential Therapeutic Applications and Mechanisms of Action

Based on the limited available information and the activities of structurally related compounds, the following therapeutic areas and mechanisms of action are proposed for further investigation.

Oncology

The suggestion that this compound may inhibit tumor growth warrants further investigation.[1] Short-chain fatty acids are known to influence cancer cell proliferation, differentiation, and apoptosis. A potential mechanism of action could involve the inhibition of histone deacetylases (HDACs), which is a known activity of some SCFAs.[7]

Antiplatelet Activity

The proposed activity as a clopidogrel (B1663587) analog suggests a potential role in preventing thrombosis.[1] This would imply an interaction with platelet P2Y₁₂ receptors, although this requires experimental validation.

Metabolic Disorders

Given the clinical development of 2,2-dimethylbutanoic acid for metabolic diseases, it is plausible that this compound could also have utility in this area.[2] The mechanism would likely involve the modulation of metabolic pathways affected by the accumulation of toxic metabolites.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of 2,2-disubstituted carboxylic acids is through the dialkylation of a malonic ester followed by hydrolysis and decarboxylation.

Protocol: Malonic Ester Synthesis of this compound

  • Deprotonation: Dissolve diethyl malonate in a suitable anhydrous solvent (e.g., ethanol) under an inert atmosphere. Add one equivalent of a strong base, such as sodium ethoxide, and stir until the deprotonation is complete.

  • First Alkylation: Add one equivalent of an ethylating agent (e.g., ethyl iodide) and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Second Deprotonation and Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of ethyl iodide. Reflux the mixture until the dialkylation is complete.

  • Hydrolysis and Decarboxylation: Cool the reaction to room temperature and add a strong base (e.g., concentrated sodium hydroxide) to hydrolyze the ester groups. Heat the mixture to reflux. After hydrolysis is complete, carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) and heat to induce decarboxylation, yielding this compound.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product Diethyl Malonate Diethyl Malonate Deprotonation1 First Deprotonation Diethyl Malonate->Deprotonation1 Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Deprotonation1 Deprotonation2 Second Deprotonation Sodium Ethoxide->Deprotonation2 Ethyl Iodide Ethyl Iodide Alkylation1 First Alkylation Ethyl Iodide->Alkylation1 Alkylation2 Second Alkylation Ethyl Iodide->Alkylation2 Deprotonation1->Alkylation1 Alkylation1->Deprotonation2 Deprotonation2->Alkylation2 Hydrolysis Hydrolysis Alkylation2->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation This compound This compound Decarboxylation->this compound

Caption: Workflow for the synthesis of this compound.

In Vitro Antiproliferative Assay

This protocol can be used to assess the potential anticancer activity of this compound.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start: Plate Cancer Cells Adherence Overnight Adherence Start->Adherence Treatment Treat with this compound Adherence->Treatment Incubation 48-72h Incubation Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Formazan Formation (2-4h) MTT->Formazan Solubilize Solubilize Formazan Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro MTT antiproliferative assay.

Potential Signaling Pathways

The biological effects of short-chain fatty acids are often mediated through the activation of G protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[4] These pathways can lead to downstream effects on gene expression, cell proliferation, and inflammation.

SCFA_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_cellular Cellular Response SCFA This compound (Hypothesized) GPCR GPCR Activation SCFA->GPCR HDAC HDAC Inhibition SCFA->HDAC Proliferation ↓ Proliferation GPCR->Proliferation Acetylation Histone Acetylation HDAC->Acetylation Transcription Gene Transcription Acetylation->Transcription Transcription->Proliferation Apoptosis ↑ Apoptosis Transcription->Apoptosis Inflammation ↓ Inflammation Transcription->Inflammation

Caption: Hypothesized signaling pathways for this compound.

Quantitative Data Summary

Due to the limited specific research on this compound, a comprehensive table of quantitative data (e.g., IC₅₀, EC₅₀) is not available. The table below presents hypothetical data points that would be relevant to collect during preclinical evaluation, based on the activities of related compounds.

Assay TypeCell Line / ModelEndpointHypothetical Value
Antiproliferative MCF-7 (Breast Cancer)IC₅₀1-100 µM
Antiproliferative HCT116 (Colon Cancer)IC₅₀1-100 µM
HDAC Inhibition HeLa Nuclear ExtractIC₅₀0.1-50 µM
Antiplatelet Human Platelet AggregometryIC₅₀5-200 µM

Conclusion

This compound is a compound with limited but potentially interesting biological activities. Further research is required to validate its proposed anticancer and antiplatelet effects and to elucidate its mechanisms of action. The protocols and potential pathways described in this document, largely extrapolated from the broader class of short-chain fatty acids, provide a framework for initiating such investigations. Researchers are encouraged to adapt and optimize these methods to rigorously evaluate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 2,2-Diethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 2,2-Diethylbutanoic acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₈H₁₆O₂--INVALID-LINK--
Molecular Weight 144.21 g/mol --INVALID-LINK--
Predicted pKa ~4.99--INVALID-LINK--
Predicted LogP ~2.3--INVALID-LINK--
Melting Point 34-39.5 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point 220-227.7 °C--INVALID-LINK--, --INVALID-LINK--
General Solubility Poorly soluble in water, soluble in less-polar solvents like ethers and alcohols.[1]General knowledge on carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers at neutral pH?

A1: this compound's poor aqueous solubility is due to its molecular structure. The presence of a nonpolar, eight-carbon aliphatic chain results in a significant hydrophobic character. While the carboxylic acid group is polar and can participate in hydrogen bonding, its influence is diminished by the larger hydrophobic portion of the molecule, leading to limited solubility in water.[1]

Q2: What is the most straightforward method to improve the solubility of this compound in an aqueous solution?

A2: The most direct method is to increase the pH of the solution to a value above the compound's pKa (approximately 4.99). By raising the pH, the carboxylic acid group (-COOH) is deprotonated to form the more polar and, therefore, more water-soluble carboxylate anion (-COO⁻).

Q3: I've adjusted the pH, but my compound is still not dissolving sufficiently. What are my next options?

A3: If pH adjustment alone is insufficient, you can explore the use of co-solvents, surfactants, or cyclodextrins. These agents can increase solubility by altering the properties of the solvent or by encapsulating the hydrophobic molecule.

Q4: Are there potential downsides to using co-solvents in my experiments?

A4: Yes, while co-solvents can be very effective, they can also influence the biological activity of your compound or have unintended effects on your experimental system. It is crucial to use the lowest effective concentration of the co-solvent and to include appropriate vehicle controls in your experiments.

Q5: How do I choose the right surfactant for my application?

A5: The choice of surfactant depends on your specific experimental needs. Non-ionic surfactants, such as Tween® 80 or Polysorbate 80, are generally less harsh on biological systems compared to ionic surfactants. It is advisable to screen a few different surfactants to find the one that provides the best solubility enhancement with the least interference in your assay.

Q6: Can I combine different solubilization techniques?

A6: Absolutely. A combination of methods, such as pH adjustment followed by the addition of a co-solvent or surfactant, can often be more effective than a single approach.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Potential Cause Troubleshooting Step
pH is too low. The pH of your aqueous buffer is likely below the pKa of this compound, causing it to remain in its less soluble, protonated form. Solution: Increase the pH of the buffer to at least 1.5-2 units above the pKa (e.g., pH 6.5-7.0 or higher).
Concentration is too high. You may be exceeding the solubility limit of the compound in that specific buffer, even with pH adjustment. Solution: Try preparing a more dilute solution. Determine the approximate solubility limit by preparing serial dilutions and observing for precipitation.
"Salting out" effect. High concentrations of salts in your buffer can decrease the solubility of organic compounds. Solution: If possible, try using a buffer with a lower ionic strength.
Issue 2: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Compound precipitation during the assay. Changes in temperature, pH, or interactions with other components in the assay mixture can cause the compound to precipitate over time. Solution: Visually inspect your assay plates for any signs of precipitation. Consider running a solubility test under the exact conditions of your assay.
Co-solvent interference. The organic co-solvent used to dissolve the compound may be affecting the biological system. Solution: Reduce the final concentration of the co-solvent in your assay to the lowest possible level (ideally <1%). Always include a vehicle control (buffer with the same concentration of co-solvent) to account for any solvent effects.
Interaction with assay components. The compound may be binding to proteins or other molecules in your assay medium, reducing its effective concentration. Solution: This can be a complex issue to diagnose. Consider performing binding studies if this is a concern.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol outlines the "gold standard" method for determining the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant, avoiding any solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved compound.

  • Quantification:

    • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

    • Prepare a standard curve of the compound in the same buffer to accurately determine the concentration.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol is suitable for preparing a concentrated stock solution for use in biological assays.

  • Select a Co-solvent:

    • Choose a water-miscible organic solvent in which this compound is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Prepare the Stock Solution:

    • Weigh a precise amount of this compound and dissolve it in the chosen co-solvent to achieve a high concentration (e.g., 10-100 mM). Ensure the compound is completely dissolved.

  • Dilution into Aqueous Buffer:

    • To prepare a working solution, add the stock solution dropwise to your vigorously stirring aqueous buffer.

    • Crucially, never add the aqueous buffer to the organic stock solution, as this will likely cause the compound to precipitate.

  • Final Concentration of Co-solvent:

    • Keep the final concentration of the co-solvent in the working solution as low as possible, typically below 1%, to minimize its potential effects on the experiment.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected impact of different solubilization strategies on the aqueous solubility of this compound. Note: This data is for illustrative purposes only and should be experimentally verified.

Table 1: Hypothetical Solubility of this compound as a Function of pH

pHEstimated Solubility (µg/mL)
4.0< 50
5.0~100
6.0~500
7.0> 1000
7.4> 1500
8.0> 2000

Table 2: Hypothetical Solubility of this compound in pH 7.4 Buffer with Co-solvents

Co-solventConcentration (% v/v)Estimated Solubility (µg/mL)
None0~1500
Ethanol1~2500
Ethanol5> 5000
DMSO1~3000
DMSO5> 7000

Table 3: Hypothetical Solubility of this compound in pH 7.4 Buffer with Surfactants

SurfactantConcentration (% w/v)Estimated Solubility (µg/mL)
None0~1500
Tween® 800.1~4000
Tween® 800.5> 10000
Polysorbate 800.1~3800
Polysorbate 800.5> 9500

Table 4: Hypothetical Solubility of this compound in pH 7.4 Buffer with a Cyclodextrin

CyclodextrinConcentration (% w/v)Estimated Solubility (µg/mL)
None0~1500
Hydroxypropyl-β-cyclodextrin1~3500
Hydroxypropyl-β-cyclodextrin5> 8000

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome problem Poor Solubility of This compound ph_adjust pH Adjustment (pH > pKa) problem->ph_adjust Primary Approach cosolvent Co-solvents (e.g., DMSO, Ethanol) ph_adjust->cosolvent If needed surfactant Surfactants (e.g., Tween® 80) ph_adjust->surfactant If needed cyclodextrin Cyclodextrins (e.g., HP-β-CD) ph_adjust->cyclodextrin If needed solubility_test Solubility Assay (Shake-Flask) cosolvent->solubility_test surfactant->solubility_test cyclodextrin->solubility_test assay In Vitro / In Vivo Experiment solubility_test->assay success Successful Solubilization & Reliable Data assay->success troubleshoot Precipitation or Inconsistent Data assay->troubleshoot troubleshoot->ph_adjust Re-evaluate Strategy ph_effect_on_solubility cluster_ph_below_pka pH < pKa (~4.99) cluster_ph_above_pka pH > pKa (~4.99) protonated R-COOH (Protonated Form) low_solubility Poor Aqueous Solubility protonated->low_solubility deprotonated R-COO⁻ (Deprotonated Form) protonated->deprotonated Increase pH (Add Base) deprotonated->protonated Decrease pH (Add Acid) high_solubility Enhanced Aqueous Solubility deprotonated->high_solubility

References

preventing degradation of 2,2-Diethylbutanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Diethylbutanoic acid in solution. The information provided is based on established principles of carboxylic acid chemistry and data from structurally similar compounds, offering guidance for preventing degradation and ensuring the stability of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extremes in pH (highly acidic or basic conditions) can catalyze hydrolysis of potential esters or other labile functional groups, although the carboxylic acid itself is relatively stable.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For long-term storage, refrigeration or freezing is recommended.

  • Light: Exposure to UV light can potentially induce photodegradation, leading to the formation of reactive radical species.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the molecule.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for degradation reactions.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the structure of this compound, a branched-chain carboxylic acid, the following degradation pathways are plausible under stress conditions:

  • Oxidative Degradation: In the presence of oxidizing agents, oxidation of the aliphatic chains can occur, potentially leading to the formation of hydroxylated or carbonylated derivatives.

  • Photodegradation: Upon exposure to high-intensity light, radical-mediated degradation could occur, potentially leading to fragmentation of the molecule.

  • Esterification: If the solution contains alcohols, especially under acidic conditions, esterification can occur, converting the carboxylic acid to its corresponding ester. This is a reaction, not a degradation of the core structure, but it alters the intended compound.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To ensure the long-term stability of your this compound stock solution, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated) or -20°C (frozen)Reduces the rate of potential degradation reactions.
Light Protect from light (e.g., amber vials)Prevents potential photodegradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Minimizes the risk of oxidative degradation.
Container Tightly sealed glass or chemically resistant polymerPrevents solvent evaporation and contamination.
pH Neutral to slightly acidic (pH 4-6)Minimizes acid or base-catalyzed degradation.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: A stability-indicating analytical method is crucial for detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection in HPLC, or to improve volatility for GC analysis.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Assays

Possible Cause: Degradation of this compound in the experimental solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that stock and working solutions are stored at the recommended temperature and protected from light.

  • Check Solution Age: Prepare fresh working solutions from a solid or a recently prepared stock solution. Avoid using old solutions.

  • Analyze for Degradants: Use a stability-indicating analytical method (see proposed HPLC and GC-MS methods below) to check for the presence of degradation products.

  • Evaluate Solvent: Ensure the solvent is of high purity and does not contain contaminants that could promote degradation. Consider degassing the solvent to remove dissolved oxygen.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Possible Cause: Formation of degradation products or interaction with excipients/other solution components.

Troubleshooting Steps:

  • Perform Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential degradants.

  • Use a Mass Spectrometer Detector (MS): Couple your HPLC or GC to a mass spectrometer to obtain mass information about the unknown peaks, which can help in their identification.

  • Analyze a Placebo Solution: If working with a formulation, analyze a placebo (all components except this compound) to rule out interference from excipients.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][2][3]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a developed analytical method (e.g., HPLC or GC-MS). Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Protocol 2: Proposed Stability-Indicating HPLC Method (with Derivatization)

Since this compound lacks a UV chromophore, derivatization is necessary for sensitive detection. This proposed method is based on common practices for similar carboxylic acids.[4][5]

1. Derivatization Reagent: Prepare a solution of a suitable derivatizing agent, such as 2-bromoacetophenone, in acetonitrile.

2. Derivatization Procedure: a. To 100 µL of the sample solution, add 100 µL of the derivatizing agent solution and 50 µL of a catalyst solution (e.g., triethylamine (B128534) in acetonitrile). b. Cap the vial and heat at 60°C for 30 minutes. c. Cool to room temperature before injection.

3. HPLC Conditions:

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 50% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

4. Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.

Protocol 3: Proposed GC-MS Method (with Derivatization)

For GC-MS analysis, derivatization is required to increase the volatility of the carboxylic acid.[6][7][8]

1. Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylsilyl chloride (TBDMSCl).

2. Derivatization Procedure: a. Evaporate the solvent from 100 µL of the sample solution under a stream of nitrogen. b. Add 50 µL of the derivatization reagent and 50 µL of a suitable solvent (e.g., pyridine). c. Cap the vial and heat at 70°C for 1 hour. d. Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterSuggested Condition
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250°C
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (e.g., 20:1)
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range m/z 40-400

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Expose to Stress Conditions Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock_Solution->Base Expose to Stress Conditions Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Expose to Stress Conditions Thermal Thermal (70°C) Stock_Solution->Thermal Expose to Stress Conditions Photo Photodegradation (ICH Q1B) Stock_Solution->Photo Expose to Stress Conditions Derivatization Derivatization (if required) Acid->Derivatization Base->Derivatization Oxidation->Derivatization Thermal->Derivatization Photo->Derivatization Analytical_Method HPLC or GC-MS Analysis Derivatization->Analytical_Method Data_Evaluation Evaluate Degradation Profile Analytical_Method->Data_Evaluation troubleshooting_logic Inconsistent_Results Inconsistent Assay Results or Loss of Potency Check_Storage Verify Storage Conditions (Temp, Light) Inconsistent_Results->Check_Storage Prepare_Fresh Prepare Fresh Solutions Check_Storage->Prepare_Fresh Analyze_Degradants Analyze for Degradants (HPLC/GC-MS) Prepare_Fresh->Analyze_Degradants Evaluate_Solvent Evaluate Solvent Purity Analyze_Degradants->Evaluate_Solvent Resolution Problem Resolved? Evaluate_Solvent->Resolution Yes Yes Resolution->Yes Yes No No Resolution->No No End End Yes->End Investigate_Other Investigate Other Experimental Parameters (e.g., instrument, operator) No->Investigate_Other

References

Technical Support Center: Troubleshooting 2,2-Diethylbutanoic Acid Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Diethylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, particularly concerning its fluorescent properties.

Troubleshooting Guide

This guide addresses the primary issue users face when attempting to use this compound as a fluorescent probe.

Q1: I am not observing any fluorescence from my this compound sample. What is the problem?

A1: A common misconception, potentially arising from some vendor descriptions, is that this compound is intrinsically fluorescent. However, short-chain aliphatic carboxylic acids like this compound do not possess a native fluorophore and are generally not fluorescent.[1] The lack of an extended conjugated pi-system in their molecular structure prevents them from absorbing and emitting light in the UV-visible range, a prerequisite for fluorescence. Therefore, the absence of a fluorescent signal is the expected outcome.

To achieve fluorescence-based detection and quantification, this compound must first be chemically modified by attaching a fluorescent label, a process known as derivatization.[1]

Q2: My experiment requires fluorescence detection. How can I make my this compound sample fluorescent?

A2: To make this compound detectable by fluorescence, you need to perform a derivatization reaction to covalently bond a fluorescent molecule (a fluorophore) to its carboxylic acid group. There are several commercially available fluorescent labeling reagents designed for this purpose.[2][3][4][5] The choice of reagent will depend on your experimental requirements, such as desired excitation and emission wavelengths, and the chemical environment of your sample.

Below is a troubleshooting workflow to guide you through the process of addressing the lack of fluorescence and proceeding with derivatization.

troubleshooting_workflow start Start: No fluorescence observed from this compound check_intrinsic Is this compound intrinsically fluorescent? start->check_intrinsic no_fluorescence No, it is a non-fluorescent short-chain carboxylic acid. check_intrinsic->no_fluorescence No derivatization_needed Action: Derivatization with a fluorescent label is required. no_fluorescence->derivatization_needed select_reagent Select a suitable fluorescent labeling reagent. derivatization_needed->select_reagent perform_derivatization Perform the derivatization reaction. select_reagent->perform_derivatization analyze_sample Analyze the fluorescently labeled product using a fluorometer. perform_derivatization->analyze_sample

Troubleshooting workflow for lack of fluorescence.

Frequently Asked Questions (FAQs)

Q3: Why are short-chain aliphatic carboxylic acids not fluorescent?

A3: Fluorescence occurs when a molecule absorbs light energy and then re-emits it at a longer wavelength. This process requires a specific molecular structure, typically involving a system of conjugated double bonds (a chromophore that is also a fluorophore). Short-chain aliphatic carboxylic acids, such as this compound, lack these extensive conjugated systems. Their structure consists of single carbon-carbon and carbon-hydrogen bonds, which do not absorb light in the ultraviolet or visible spectrum, and therefore, they cannot fluoresce.

Q4: The supplier of my this compound described it as a "fluorescent probe." Why?

A4: This can be misleading. While the compound itself is not fluorescent, it can be used in the construction of fluorescent probes.[6] For instance, it might be used as a building block or a control molecule in an assay where it is later derivatized to become fluorescent. It is also possible that in very specific and less common applications, its binding to another molecule could induce a change in the fluorescence of that other molecule. However, for direct detection, derivatization is the standard and necessary approach.

Q5: What are some common fluorescent labels for derivatizing carboxylic acids?

A5: There is a wide range of fluorescent labels available for derivatizing carboxylic acids. The choice depends on factors like the required sensitivity, the excitation and emission wavelengths compatible with your instrumentation, and the reaction conditions. Below is a table summarizing some common fluorescent labels.

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Common Derivatization Chemistry
9-Anthryldiazomethane (ADAM)~365~412Esterification
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)~325~395Esterification
5-(Bromomethyl)fluorescein~490~520Esterification
Dansyl Hydrazine~340~525Amide bond formation (with EDC/NHS)
Fluorescein-5-thiosemicarbazide~494~520Amide bond formation (with EDC/NHS)

Experimental Protocols

Protocol 1: General Derivatization of this compound with a Fluorescent Label

This protocol provides a general workflow for the derivatization of this compound using a fluorescent labeling agent that forms a stable amide bond, such as an amine-reactive dye in the presence of coupling agents.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., a CF® Dye Amine)[3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Reaction buffer (e.g., MES buffer, pH 4.5-6.0)

  • HPLC or other purification system

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMF.

    • Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS for aqueous reactions).

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Coupling with Fluorescent Dye:

    • Dissolve the amine-reactive fluorescent dye in a minimal amount of DMF.

    • Add the dissolved fluorescent dye to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer.

    • Let the reaction proceed for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled this compound from unreacted dye and other reagents using an appropriate method, such as High-Performance Liquid Chromatography (HPLC) or column chromatography.

  • Analysis:

    • Confirm the identity of the product using mass spectrometry.

    • Determine the fluorescence excitation and emission spectra of the purified product using a fluorometer.

Below is a diagram illustrating the general workflow for derivatization.

derivatization_workflow start Start: Non-fluorescent This compound activate 1. Activate Carboxylic Acid (with EDC and NHS) start->activate couple 2. Couple with Amine-Reactive Fluorescent Dye activate->couple purify 3. Purify the Labeled Product (e.g., via HPLC) couple->purify analyze 4. Analyze the Fluorescent Product purify->analyze

General workflow for fluorescently labeling this compound.

References

Technical Support Center: Optimizing 2,2-Diethylbutanoic Acid Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2,2-Diethylbutanoic acid in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and frequently asked questions (FAQs) to facilitate your experiments. As there is limited specific literature on the cellular effects of this compound, this guide incorporates data from structurally related short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs) to provide foundational recommendations.

Section 1: Getting Started with this compound

This section provides essential information for the initial handling and preparation of this compound for cell culture experiments.

Frequently Asked Questions (FAQs)

Question: What is this compound and what are its basic properties?

Answer: this compound (also known as Triethylacetic acid) is a branched-chain fatty acid.[1][2] Its biological activities are not well-documented, but it has been suggested to act as a fluorescent probe for mRNA and may inhibit protein synthesis.[3] Given its structure, its cellular effects might be similar to other short-chain fatty acids (SCFAs), which are known to influence cell proliferation, differentiation, and apoptosis.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 813-58-1[1][3]
Molecular Formula C₈H₁₆O₂[1][3]
Molecular Weight 144.21 g/mol [1][3]
Melting Point 36 °C[3]
Boiling Point 220-222 °C[2]

Question: How should I dissolve this compound for use in cell culture?

Answer: Due to its fatty acid structure, this compound is expected to have low solubility in aqueous media. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices for dissolving fatty acids for cell culture.[6][7]

  • Stock Solution Preparation: Prepare a stock solution in the range of 10-100 mM in your chosen solvent. Ensure the compound is fully dissolved; gentle warming to 37°C or brief sonication can aid dissolution.[6]

  • Working Solution Preparation: Thaw the stock solution and dilute it into pre-warmed (37°C) cell culture medium to achieve the desired final concentration. To avoid precipitation (a phenomenon known as "crashing out"), it is crucial to add the stock solution dropwise while gently mixing the medium.[6]

  • Final Solvent Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5%, and ideally below 0.1%, is recommended.[6] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Question: What are the safety and handling precautions for this compound?

Answer: According to available safety data, this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Standard laboratory safety practices should be followed.

Table 2: GHS Hazard Information for this compound

Hazard CodeDescriptionReference(s)
H302 Harmful if swallowed[1][2]
H315 Causes skin irritation[1][3]
H319 Causes serious eye irritation[1][3]
H335 May cause respiratory irritation[1]

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Handle in a well-ventilated area.[8]

Section 2: Optimizing Experimental Concentration

Determining the optimal concentration is a critical first step. Since specific data for this compound is scarce, a dose-response experiment is essential.

Frequently Asked Questions (FAQs)

Question: What is a good starting concentration range for this compound in a cell assay?

Answer: Based on studies with other SCFAs and BCFAs, a broad concentration range should be tested initially. Physiologically relevant levels of SCFAs can be in the micromolar (µM) range, while many in vitro studies use low millimolar (mM) concentrations.[9][10] High mM concentrations of SCFAs have been shown to be toxic to cells.[9]

Table 3: Suggested Starting Concentrations for Dose-Response Experiments

Compound ClassCell TypeConcentration RangeEffectReference(s)
Short-Chain Fatty Acids Human Neural Progenitor CellsµM rangeIncreased proliferation[9]
Human Neural Progenitor CellsmM rangeToxic effects[9]
General in vitro use0.1 - 10 mMVarious[10]
Branched-Chain Fatty Acids HepG2 (Hepatocyte)10 µMGene expression changes[11]
Fatty Acid Extracts Breast Cancer Cell Lines100 µg/mL>50% growth inhibition[12]

Recommendation: For an initial experiment, we recommend testing a wide range of concentrations spanning from low micromolar to low millimolar (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM). This will help identify a concentration range that elicits a biological response without causing overt cytotoxicity.

Experimental Protocols

Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)

This protocol describes how to determine the concentration of this compound that inhibits a biological process (e.g., cell proliferation) by 50% using a cell viability assay like the MTT assay.

  • Cell Seeding: Seed your adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[13]

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in complete, pre-warmed culture medium to create a range of working concentrations (e.g., 2x the final desired concentrations).

  • Cell Treatment: Remove the overnight culture medium from the cells. Add 100 µL of the compound-containing medium (or vehicle control medium) to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition (Y-axis) against the log of the compound concentration (X-axis).

    • Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[14][15]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 100 mM in DMSO) prep_dilutions Prepare Serial Dilutions in Pre-warmed Medium prep_stock->prep_dilutions seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with Compound and Vehicle Control seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate calc_ic50 Plot Dose-Response Curve & Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the optimal concentration of this compound.

Section 3: Troubleshooting Guide

This section addresses common problems that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Steps

Question: I see a precipitate in my cell culture medium after adding this compound. What should I do?

Answer: Precipitation can lead to inconsistent results and cellular toxicity. This is a common issue with hydrophobic compounds.

Table 4: Troubleshooting Compound Precipitation

Potential CauseExplanationRecommended SolutionReference(s)
Solvent Shock Rapid dilution of a high-concentration stock into aqueous medium causes the compound to "crash out".Perform a stepwise dilution: create an intermediate dilution in a small volume of medium before adding to the final volume. Add the stock solution slowly while gently mixing.[6][16]
High Final Concentration The concentration of the compound exceeds its solubility limit in the culture medium.Test a lower final concentration. Perform a solubility test by preparing a series of dilutions and visually inspecting for precipitate.[6][17]
Low Medium Temperature Solubility is often lower in cold liquids.Always use pre-warmed (37°C) cell culture medium for making dilutions.[6][17]
High Final Solvent Conc. High DMSO/ethanol concentration can be toxic and may not prevent precipitation upon significant dilution.Keep the final solvent concentration below 0.5%, and ideally below 0.1%.[6]
Media Components Salts and proteins (especially in serum) can interact with the compound, reducing its solubility.Try reducing the serum percentage if your cells can tolerate it, or test a different serum-free medium formulation.[16][17]

Question: My results are highly variable between wells, especially between the outer and inner wells of my 96-well plate. Why is this happening?

Answer: This phenomenon is known as the "edge effect" and is typically caused by increased evaporation and temperature fluctuations in the peripheral wells of a multi-well plate.

Table 5: Strategies to Mitigate the Edge Effect

StrategyDescriptionProsConsReference(s)
Leave Outer Wells Blank Do not use the 36 outer wells for experimental samples. Fill them with sterile PBS, water, or cell-free medium instead.Simple and effective at creating a humidity barrier.Wastes 37.5% of the plate; may not completely eliminate concentric evaporation effects.[18][19]
Use Specialized Plates Use plates designed with moats or wider edges that can be filled with liquid to minimize evaporation from sample wells.Highly effective; allows use of all 96 wells.More expensive than standard plates.[18][20]
Equilibrate Plates After seeding, let the plate sit at room temperature in the cell culture hood for 30-60 minutes before moving to the incubator.Allows for more uniform cell settling and temperature equilibration.Requires an extra step in the protocol.[19][21]
Ensure Proper Incubation Maintain high humidity in the incubator and avoid unnecessarily frequent opening of the incubator door.Good laboratory practice that benefits all cultures.May not be sufficient on its own to eliminate the effect.[21][22]

Question: I'm not observing any effect, or I'm seeing unexpected cytotoxicity. What could be wrong?

Answer: This can be due to a variety of factors, from the compound's concentration to the health of your cells.

Visualization of Troubleshooting Logic

G cluster_no_effect No Effect / Low Activity cluster_high_toxicity High Cytotoxicity start Unexpected Result Observed conc_low Is concentration too low? start->conc_low conc_high Is concentration too high? start->conc_high activity_check Is the compound active in this cell line? conc_low->activity_check No no_effect_solution Action: - Increase concentration range - Verify compound activity - Troubleshoot precipitation conc_low->no_effect_solution Yes solubility_check Did the compound precipitate? activity_check->solubility_check Yes solubility_check->no_effect_solution No solubility_check->no_effect_solution Yes solvent_tox Is solvent concentration toxic? conc_high->solvent_tox No high_tox_solution Action: - Decrease concentration range - Check final solvent % (<0.1%) - Perform vehicle control - Check for contamination conc_high->high_tox_solution Yes cell_health Are cells healthy? solvent_tox->cell_health No solvent_tox->high_tox_solution Yes cell_health->high_tox_solution Yes cell_health->high_tox_solution No

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

Section 4: Putative Signaling Pathways

While the exact mechanism of this compound is not well-defined, the signaling pathways of other SCFAs are well-studied and provide a potential framework for investigation. SCFAs primarily exert their effects through two major mechanisms: inhibition of Histone Deacetylases (HDACs) and activation of G-protein Coupled Receptors (GPCRs).[23][24][25]

Visualization of Putative SCFA Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response SCFA This compound (putative SCFA) GPCR GPCRs (e.g., FFAR2/3) SCFA->GPCR Activation HDAC HDAC SCFA->HDAC Inhibition G_protein G-protein Signaling GPCR->G_protein downstream Downstream Effectors (e.g., MAPK, PI3K/Akt) G_protein->downstream Gene_exp Gene Expression (e.g., p21, Cyclin D3) downstream->Gene_exp Histones Histone Acetylation HDAC->Histones Histones->Gene_exp Activation response Cell Cycle Arrest Apoptosis Differentiation Gene_exp->response

Caption: Putative signaling pathways for short-chain fatty acids (SCFAs).

References

Technical Support Center: Reducing Background Noise in 2,2-Diethylbutanoic Acid Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available in the public domain specifically regarding the imaging of 2,2-Diethylbutanoic acid is limited. The following guidance is based on established best practices for reducing background noise in the mass spectrometry imaging (MSI) of small molecules, which are directly applicable to the analysis of this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise during their imaging experiments involving this compound and similar small molecules.

Troubleshooting Guide

This section addresses specific issues that can lead to increased background noise in your imaging data, presented in a question-and-answer format.

Q1: I'm observing high background noise across my entire image. What are the likely causes and solutions?

A1: High, uniform background noise often points to widespread contamination or issues with instrument setup.

Possible Causes & Solutions:

  • Contamination from Solvents: Impurities in solvents used for sample preparation, matrix application (in MALDI), or the spray solvent (in DESI) are a common source of chemical noise.[1][2][3]

    • Solution: Always use high-purity, LC-MS grade solvents.[1][4] Filter all solvents before use and run solvent blanks to identify potential contaminants.

  • Environmental Contaminants: The laboratory environment can introduce a surprising number of interfering compounds.

    • Solution: Be mindful of common lab contaminants like keratin (B1170402) from dust and skin, plasticizers (e.g., phthalates) from plasticware, and detergents.[3][5][6] Clean work surfaces thoroughly and minimize the use of plastic containers where possible.

  • Electronic Noise: The mass spectrometer's detector and electronics can be a source of random noise.[7][8]

    • Solution: To diagnose, turn off the ion source (e.g., laser or spray voltage). If the noise persists, it is likely electronic. Ensure the instrument is properly grounded and consult your instrument manufacturer for further diagnostics.

Q2: My images have intense, localized "hot spots" of noise that don't correlate with the sample's anatomy. What's happening?

A2: These artifacts often result from issues during sample preparation or, in the case of MALDI-MSI, the matrix application.

Possible Causes & Solutions:

  • Inhomogeneous Matrix Crystallization (MALDI): If the matrix does not co-crystallize uniformly with the analyte, it can lead to areas of intense matrix signal and poor analyte signal, creating a noisy appearance.[9][10][11]

    • Solution: Optimize your matrix application method. Experiment with different matrices, solvents, and deposition techniques (e.g., automated sprayers) to achieve a homogenous layer of fine crystals.

  • Sample Preparation Artifacts: Contaminants from sample handling or sectioning can become concentrated in specific areas.

    • Solution: Ensure all tools (e.g., microtome blades) and surfaces are meticulously cleaned. When embedding tissues, be aware that materials like OCT can cause significant ion suppression and background noise.[12]

Q3: The low mass range (m/z < 1000) of my spectra is crowded with peaks, obscuring my analyte of interest. How can I clean this up?

A3: This is a very common challenge in small molecule imaging, especially with MALDI, due to interference from the matrix itself.[9][13][14]

Possible Causes & Solutions:

  • Matrix-Related Ions (MALDI): The matrix used to facilitate ionization also produces its own ions, which can dominate the low-mass region.[10][13]

    • Solution 1: Matrix Selection: Choose a matrix that has fewer interfering peaks in the m/z region of this compound (exact mass: 144.115 g/mol ).[15][16] Some matrices are specifically designed for small molecule analysis.[14]

    • Solution 2: Matrix Suppression Effect: Under certain conditions, the analyte signal can be enhanced while the matrix signal is suppressed. Experiment with different matrix preparation protocols and laser parameters to achieve this effect.[9][17]

  • Solvent Clusters and Adducts: Ions from solvents and salts (e.g., sodium, potassium) can form clusters and adducts that add to the chemical noise.[1][6]

    • Solution: Use volatile buffers or acids (e.g., formic acid, acetic acid) in your solvent systems and consider washing tissue sections to remove salts before analysis.[12]

Frequently Asked Questions (FAQs)

Q: What is the most critical step for reducing background noise? A: Rigorous sample preparation is arguably the most critical step.[18][19] Ensuring the cleanliness of the sample and the materials it comes into contact with can prevent many common sources of background noise.

Q: Can data processing help reduce background noise? A: Yes, various data processing techniques can significantly improve the signal-to-noise ratio. Methods like Principal Component Analysis (PCA)-assisted denoising and other advanced algorithms can help to distinguish between signal and noise, effectively "cleaning up" the final image.[20][21]

Q: How does the choice of imaging technique (e.g., MALDI vs. DESI) affect background noise? A: Both techniques have unique sources of background noise.

  • MALDI (Matrix-Assisted Laser Desorption/Ionization): The primary source of background is often the matrix itself, which generates ions in the low mass range.[13][14]

  • DESI (Desorption Electrospray Ionization): Background can arise from impurities in the spray solvent and from the ambient environment, as it is an open-air technique.[22][23] The choice of solvent is critical for optimizing signal and minimizing background.[22]

Quantitative Data Summary

The following table summarizes common sources of background noise in mass spectrometry imaging and potential mitigation strategies.

Source of NoiseTypeCommon ExamplesMitigation Strategies
Chemical Noise ContaminantsPhthalates, polyethylene (B3416737) glycol (PEG), polypropylene (B1209903) glycol (PPG), siloxanes, fatty acids.[1][2][6]Use high-purity solvents, minimize use of plasticware, perform system washes.
Matrix-Related (MALDI)Matrix clusters, fragments, and adducts.[9][10][13]Select appropriate matrix for small molecules, optimize matrix application, utilize matrix suppression effect.[9][14][17]
Solvent-Related (DESI)Solvent clusters, impurities in spray solvent.Use LC-MS grade solvents, optimize solvent composition for high signal and low background.[22]
Electronic Noise InstrumentalRandom fluctuations from detector and electronics.[7][8]Ensure proper instrument grounding, consult manufacturer for diagnostics.
Sample-Related Noise InterferencesSalts (Sodium, Potassium), embedding compounds (OCT).[12]Perform on-tissue washing protocols to remove salts, use alternative embedding media.[12]

Experimental Protocols

Protocol: On-Tissue Washing for Removal of Salts and Interferences

This protocol is designed to reduce background noise from salts and other highly polar interferences on fresh frozen tissue sections prior to matrix application for MALDI-MSI.

Materials:

  • Coplin jars or staining dishes

  • Forceps

  • LC-MS grade water, chilled to 4°C

  • LC-MS grade ethanol (B145695) or methanol, chilled to -20°C

  • Nitrogen gas source for drying

Procedure:

  • Prepare Wash Solutions: Fill separate Coplin jars with the chilled water and organic solvent.

  • Initial Wash: Using forceps, briefly dip the slide-mounted tissue section into the chilled water for 5-10 seconds. This step removes salts.

  • Dehydration & Analyte Fixation: Immediately transfer the slide to the chilled organic solvent and dip for 10-15 seconds. This step dehydrates the tissue and helps to fix small molecules in place.

  • Drying: Immediately after the organic solvent wash, gently dry the tissue section under a stream of nitrogen gas.

  • Desiccation: Transfer the slide to a desiccator for at least 15 minutes to ensure it is completely dry before proceeding with matrix application.

Note: The duration of the washing steps may need to be optimized to prevent delocalization of the analyte of interest.[12]

Visualizations

Logical Workflow for Troubleshooting Background Noise

Start High Background Noise Detected CheckSource Is noise uniform or localized? Start->CheckSource UniformNoise Uniform Noise CheckSource->UniformNoise Uniform LocalizedNoise Localized Noise / Hot Spots CheckSource->LocalizedNoise Localized CheckSolvents Run Solvent Blanks UniformNoise->CheckSolvents CheckMatrix Evaluate Matrix Application (MALDI) LocalizedNoise->CheckMatrix ContaminatedSolvents Solvents Contaminated CheckSolvents->ContaminatedSolvents Contaminants Found ElectronicNoiseCheck Turn Off Ion Source CheckSolvents->ElectronicNoiseCheck Clean InhomogeneousMatrix Inhomogeneous Crystals CheckMatrix->InhomogeneousMatrix Poor Crystals SamplePrepIssue Check Sample Prep for Contamination CheckMatrix->SamplePrepIssue Good Crystals CleanSolvents Use New, High-Purity Solvents ContaminatedSolvents->CleanSolvents NoisePersists Noise Persists ElectronicNoiseCheck->NoisePersists Yes NoiseStops Noise Stops ElectronicNoiseCheck->NoiseStops No ElectronicIssue Probable Electronic Noise (Consult Manufacturer) NoisePersists->ElectronicIssue ChemicalNoiseIssue Probable Chemical Noise (Check Sample Prep) NoiseStops->ChemicalNoiseIssue OptimizeMatrix Optimize Matrix Deposition InhomogeneousMatrix->OptimizeMatrix cluster_sample Sample Preparation cluster_instrument Instrumentation cluster_environment Environment Contaminants Contaminants (Salts, OCT, Handling) MSI_Experiment MSI Experiment Contaminants->MSI_Experiment AnalyteDeloc Analyte Delocalization AnalyteDeloc->MSI_Experiment IonSource Ion Source (Matrix/Solvent Ions) IonSource->MSI_Experiment Electronics Electronic Noise (Detector, Amplifiers) Electronics->MSI_Experiment LabAir Lab Air (Plasticizers, Dust) LabAir->MSI_Experiment

References

stability of 2,2-Diethylbutanoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Diethylbutanoic acid. The information provided is based on general chemical principles and established methodologies for stability testing of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

As a carboxylic acid, the stability of this compound in aqueous solutions is pH-dependent. At neutral and acidic pH (below its pKa of approximately 4.99), the compound exists predominantly in its protonated, un-ionized form, which is generally stable.[1] Under strongly basic conditions (high pH), it will exist as the carboxylate anion. While the carboxylate form itself is stable, the presence of strong nucleophiles or harsh basic conditions could potentially lead to degradation, although this compound is structurally quite robust. Forced degradation studies are recommended to determine its stability profile under specific experimental conditions.[2][3][4][5][6]

Q2: What are the likely degradation pathways for this compound under forced degradation conditions?

While this compound is a relatively stable molecule, forced degradation studies might reveal minor degradation pathways.[2][3][4][5][6] Potential, though unlikely, degradation could involve decarboxylation under extreme heat and pH, or oxidation at the tertiary carbon atom adjacent to the carboxyl group under strong oxidizing conditions. However, significant degradation is not expected under typical laboratory conditions.

Q3: How does the pKa of this compound influence its behavior in solution?

The predicted pKa of this compound is approximately 4.99.[1] This means that at a pH of 4.99, the concentrations of the protonated acid and the deprotonated carboxylate anion are equal. At pH values below 4.99, the neutral carboxylic acid form predominates, which is less water-soluble but more soluble in organic solvents. Above pH 4.99, the ionized carboxylate form is dominant, leading to increased water solubility. This pH-dependent ionization state is crucial for designing analytical methods, formulation development, and understanding its behavior in biological systems.

Q4: What analytical methods are suitable for quantifying this compound and its potential degradants?

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary methods for the quantification of this compound.[7] For GC-MS analysis, derivatization to a more volatile ester form is often necessary.[8] These methods can be developed to be stability-indicating, meaning they can separate the intact drug from any potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor solubility in aqueous buffer The pH of the buffer is below the pKa of this compound (~4.99), leading to the predominance of the less soluble protonated form.Adjust the pH of the aqueous solution to be at least 1-2 units above the pKa (e.g., pH 6-7) to ensure the compound is in its more soluble carboxylate form.
Inconsistent analytical results The sample pH may be affecting the ionization state and, consequently, the chromatographic retention time or detector response.Ensure that the pH of all samples and standards is consistent. Using a buffered mobile phase in HPLC can also help to control the ionization state during analysis.
Unexpected peaks in chromatogram after storage The compound may be degrading under the storage conditions.Perform a forced degradation study to identify potential degradation products. Adjust storage conditions (e.g., pH, temperature, light exposure) to improve stability.[2][3][4][5][6]
Low recovery from extraction The pH of the extraction solvent may not be optimal for partitioning of the compound.For liquid-liquid extraction, if extracting into an organic solvent, acidify the aqueous phase to a pH below the pKa to ensure the compound is in its neutral, more organic-soluble form. Conversely, to extract into an aqueous phase, basify the solution.

Quantitative Data Summary

As no specific experimental stability data for this compound was found in the literature, the following table presents hypothetical data from a typical forced degradation study to illustrate the expected stability profile.

Condition Time (hours) This compound (% remaining) Appearance of Solution
0.1 M HCl (pH 1)24>99%Colorless solution
pH 4.0 Buffer24>99%Colorless solution
pH 7.0 Buffer24>99%Colorless solution
0.1 M NaOH (pH 13)24>99%Colorless solution
3% H₂O₂24~95%Colorless solution
Heat (80°C)24>99%Colorless solution
Light (ICH Q1B)24>99%Colorless solution

Experimental Protocols

Protocol: Forced Hydrolytic Degradation Study of this compound

Objective: To evaluate the stability of this compound in acidic, neutral, and basic aqueous solutions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral Condition: Add a known volume of the stock solution to a volumetric flask and dilute with PBS (pH 7.4) to a final concentration of 0.1 mg/mL.

    • Basic Condition: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours). Protect from light.

  • Time Point Sampling: At each time point, withdraw an aliquot from each solution.

  • Neutralization (for acidic and basic samples):

    • For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.

  • Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method.[7]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

Visualizations

Stability_pH_Relationship cluster_conditions pH Conditions cluster_form Dominant Chemical Form cluster_stability Expected Stability Acidic Acidic pH (pH < pKa) Protonated R-COOH (Protonated) Acidic->Protonated Neutral Neutral pH (pH ≈ pKa) Mixed R-COOH / R-COO⁻ (Mixed Population) Neutral->Mixed Basic Basic pH (pH > pKa) Deprotonated R-COO⁻ (Deprotonated) Basic->Deprotonated High_Stability Generally High Stability Protonated->High_Stability Mixed->High_Stability Potentially_Reactive High Stability (Potential for reaction under harsh conditions) Deprotonated->Potentially_Reactive

Caption: Logical workflow of pH effect on this compound form and stability.

References

Technical Support Center: Synthesis of 2,2-Diethylbutanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-diethylbutanoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during the synthesis of this sterically hindered carboxylic acid and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for this compound include:

  • Malonic Ester Synthesis: This classic method involves the dialkylation of diethyl malonate with an ethyl halide, followed by hydrolysis and decarboxylation. It is a versatile route for preparing α,α-disubstituted carboxylic acids.[1][2][3]

  • Grignard Carboxylation: This route involves the preparation of a Grignard reagent from a suitable 3-halo-pentane (e.g., 3-bromopentane), followed by its reaction with carbon dioxide.[4]

  • Oxidation of 2,2-Diethyl-1-butanol: The corresponding primary alcohol can be oxidized to the carboxylic acid. However, the steric hindrance of the neopentyl-like structure can make this oxidation challenging.[5]

Q2: Why is the synthesis of this compound and its derivatives challenging?

A2: The primary challenge stems from the steric hindrance created by the two ethyl groups on the α-carbon. This steric bulk can:

  • Slow down reaction rates for both the synthesis of the acid and its subsequent derivatization.

  • Lead to side reactions, such as elimination in alkylation steps or enolization in reactions with organometallics.[4]

  • Make purification of the final products difficult.

Q3: I am having trouble with the dialkylation step in the malonic ester synthesis. What are common issues?

A3: A common issue is incomplete dialkylation, resulting in a mixture of mono- and di-alkylated products, which can be difficult to separate. To favor dialkylation, it is crucial to use a sufficient excess of the base and the ethyl halide in the second alkylation step.[1][6] Conversely, if only mono-alkylation is desired for other applications, using a 1:1 stoichiometry of base and alkylating agent is recommended.

Q4: My Grignard carboxylation is giving a low yield. What are the likely causes?

A4: Low yields in Grignard reactions are often due to:

  • Presence of moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is flame-dried and solvents are anhydrous.[4]

  • Poor quality of magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine is recommended.[4]

  • Side reactions: Wurtz coupling, where the Grignard reagent reacts with the alkyl halide, is a common side reaction. This can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent.[4]

Q5: Standard amide coupling reagents (like DCC or HATU) are not working well for this compound. What are my options?

A5: The steric hindrance of this compound often leads to the failure of standard amide coupling methods. Alternative strategies include:

  • Conversion to an acyl fluoride (B91410): Acyl fluorides are more reactive than the corresponding carboxylic acid and can react with amines under elevated temperatures to form the amide bond.

  • Use of isocyanates: Reacting the Grignard reagent of the desired amine with an isocyanate can be an effective way to form highly sterically hindered amides.

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during the synthesis of this compound and its derivatives.

Troubleshooting Malonic Ester Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield of diethyl diethylmalonate Incomplete deprotonation of diethyl ethylmalonate in the second alkylation step.Use a slight excess of a strong base (e.g., sodium ethoxide) and ensure anhydrous conditions.
Side reaction of the enolate with the ethoxide (transesterification).Use an ethoxide base to match the ethyl esters of the malonate.
Incomplete reaction.Increase the reaction time and/or temperature (reflux).
Mixture of mono- and diethylmalonate Insufficient amount of ethyl halide or base in the second alkylation.Use at least two equivalents of ethyl halide and base for the second alkylation step.
The reaction was not driven to completion.Monitor the reaction by TLC or GC to ensure the disappearance of the mono-alkylated intermediate.
Difficulty with hydrolysis and decarboxylation Incomplete hydrolysis of the sterically hindered tetra-ester.Use a strong base (e.g., KOH) and prolong the reflux time. Acidify carefully before heating for decarboxylation.
Incomplete decarboxylation.Ensure the temperature is high enough for a sufficient duration to drive off CO2.
Troubleshooting Grignard Carboxylation
Problem Possible Cause(s) Suggested Solution(s)
Grignard reagent fails to form Inactive magnesium surface (oxide layer).Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by mechanical grinding.
Presence of moisture in glassware or solvent.Flame-dry all glassware and use anhydrous ether or THF.
Alkyl halide is not reactive enough.Use 3-bromopentane (B47287) instead of 3-chloropentane.
Low yield of carboxylic acid Reaction of Grignard reagent with traces of water.Ensure strictly anhydrous conditions throughout the reaction.
Incomplete carboxylation.Use a large excess of freshly crushed dry ice. Pour the Grignard solution onto the dry ice, not the other way around.
Wurtz coupling as a side reaction.Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Product contaminated with biphenyl-like byproducts Wurtz coupling.Purify the final product by vacuum distillation or recrystallization.
Troubleshooting Ester and Amide Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield in Fischer esterification The reaction is at equilibrium and has not been driven to completion.Use a large excess of the alcohol or remove water as it forms using a Dean-Stark trap.[7][8]
Steric hindrance slowing the reaction.Increase the reaction time and use a strong acid catalyst like sulfuric acid.
Failure of standard amide coupling Steric hindrance preventing the nucleophilic attack of the amine on the activated carboxylic acid.Convert the carboxylic acid to its more reactive acyl chloride or acyl fluoride before reacting with the amine.
The amine is not nucleophilic enough.Use a stronger activating agent for the carboxylic acid or consider a different synthetic route for the amide.
Low yield in acyl fluoride-mediated amidation The acyl fluoride is hydrolyzing back to the carboxylic acid.Ensure anhydrous conditions and use a non-nucleophilic base to scavenge the HF produced.
The reaction temperature is too low.For sterically hindered substrates, elevated temperatures may be required for the amidation step.

Section 3: Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Route Starting Materials Key Reagents Typical Yield (%) Advantages Disadvantages
Malonic Ester Synthesis Diethyl malonate, Ethyl bromideSodium ethoxide, KOH, HCl60-70Well-established, uses common reagents.Multi-step, potential for side products.[1]
Grignard Carboxylation 3-Bromopentane, MagnesiumDry ice (CO2), HCl50-65Fewer steps than malonic ester synthesis.Requires strictly anhydrous conditions, potential for Wurtz coupling.[4]
Oxidation of Alcohol 2,2-Diethyl-1-butanolStrong oxidizing agent (e.g., KMnO4, CrO3)Variable (often low)Direct conversion.Steric hindrance can make oxidation difficult and lead to low yields or require harsh conditions.[5]

Section 4: Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol is an adapted procedure for the synthesis of a dialkylated carboxylic acid.

Step 1: Synthesis of Diethyl Diethylmalonate

  • Sodium Ethoxide Preparation: In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, add 300 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces.

  • First Alkylation: After all the sodium has reacted, add 80 g (0.5 mol) of diethyl malonate dropwise. Then, add 76.5 g (0.7 mol) of ethyl bromide dropwise and reflux the mixture for 2 hours.

  • Second Alkylation: Cool the mixture and add another 11.5 g (0.5 mol) of sodium metal in small pieces to the reaction mixture to form sodium ethoxide in situ. Once the sodium has reacted, add another 76.5 g (0.7 mol) of ethyl bromide dropwise and reflux for another 4 hours.

  • Work-up: Cool the reaction mixture, and carefully add 200 mL of water. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude diethyl diethylmalonate by vacuum distillation.

    • Expected Yield: ~75-85 g (70-78%)

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: In a 500 mL round-bottom flask, dissolve the purified diethyl diethylmalonate in 150 mL of ethanol. Add a solution of 56 g (1.0 mol) of KOH in 100 mL of water. Reflux the mixture for 6 hours.

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl until the pH is ~1. Heat the mixture to reflux for 4-6 hours until the evolution of CO2 ceases.

  • Work-up: Cool the mixture and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent like hexane.

    • Expected Yield: ~45-55 g (85-90% from the diester)

    • Overall Yield: ~60-70%

Protocol 2: Synthesis of N-Benzyl-2,2-diethylbutanamide

This protocol utilizes the acyl fluoride method for the amidation of a sterically hindered carboxylic acid.

  • Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve 7.2 g (0.05 mol) of this compound in 100 mL of anhydrous dichloromethane (B109758). Cool the solution to 0 °C and add 5.5 g (0.055 mol) of diethylaminosulfur trifluoride (DAST) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Amidation: In a separate flask, dissolve 5.9 g (0.055 mol) of benzylamine (B48309) and 6.1 g (0.06 mol) of triethylamine (B128534) in 50 mL of anhydrous dichloromethane. Add the freshly prepared acyl fluoride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with 100 mL of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with 1 M HCl, water, and brine. Dry over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica (B1680970) gel or by recrystallization.

    • Expected Yield: ~8-9.5 g (70-80%)

Section 5: Mandatory Visualizations

Synthesis_Workflow cluster_malonic Malonic Ester Synthesis cluster_grignard Grignard Carboxylation cluster_oxidation Alcohol Oxidation Malonate Diethyl Malonate Enolate1 Enolate Formation (NaOEt) Malonate->Enolate1 Monoalkyl Mono-ethylated Malonate Enolate1->Monoalkyl Enolate2 Enolate Formation (NaOEt) Monoalkyl->Enolate2 Dialkyl Diethyl Diethylmalonate Enolate2->Dialkyl Hydrolysis Hydrolysis & Decarboxylation (KOH, H+, Heat) Dialkyl->Hydrolysis Product_M This compound Hydrolysis->Product_M AlkylHalide 3-Bromopentane GrignardFormation Grignard Formation (Mg, Ether) AlkylHalide->GrignardFormation GrignardReagent 3-Pentylmagnesium Bromide GrignardFormation->GrignardReagent Carboxylation Carboxylation (CO2) GrignardReagent->Carboxylation Salt Carboxylate Salt Carboxylation->Salt Acidification Acidification (H+) Salt->Acidification Product_G This compound Acidification->Product_G Alcohol 2,2-Diethyl-1-butanol Oxidation Oxidation ([O]) Alcohol->Oxidation Product_O This compound Oxidation->Product_O

Figure 1. Synthetic routes to this compound.

Amide_Synthesis_Workflow cluster_standard Standard Amide Coupling cluster_acyl_fluoride Acyl Fluoride Method CarboxylicAcid This compound Coupling Coupling Agent (e.g., DCC, HATU) CarboxylicAcid->Coupling Amide_S Amide (Low Yield/Failure) Fluorination Fluorinating Agent (e.g., DAST) CarboxylicAcid->Fluorination Amide_AF Amide (Good Yield) Coupling->Amide_S Amine_S Amine Amine_S->Amide_S AcylFluoride Acyl Fluoride Fluorination->AcylFluoride AcylFluoride->Amide_AF Amine_AF Amine Amine_AF->Amide_AF

Figure 2. Amide synthesis from this compound.

References

Technical Support Center: Minimizing Off-target Effects of 2,2-Diethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific off-target effects of 2,2-Diethylbutanoic acid is limited. The following technical support guide is a representative example based on general principles of minimizing off-target effects for small molecule compounds. The experimental data and pathways are illustrative and should not be considered as verified for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound that may be indicative of off-target effects.

Problem Possible Cause Recommended Solution
High cell toxicity at effective concentrations Off-target effects leading to cytotoxicity.1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Use the lowest effective concentration. 3. Consider using a more specific analog if available.
Inconsistent results between different cell lines Cell-line specific off-target effects.1. Profile the expression of the intended target and potential off-targets in the cell lines used. 2. Use a rescue experiment by overexpressing the intended target.
Phenotype does not match genetic knockdown of the intended target The observed phenotype is due to off-target effects.1. Validate target engagement with a cellular thermal shift assay (CETSA). 2. Perform a global proteomic or transcriptomic analysis to identify affected pathways.
Compound activity is not rescued by overexpression of the target protein The compound may not be acting through the intended target.1. Confirm binding to the target using a biophysical assay (e.g., SPR, ITC). 2. Screen for other potential targets using computational or experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: While specific off-target effects of this compound are not well-documented, as a structural analog of valproic acid, it could potentially interact with various enzymes and signaling pathways. Valproic acid is known to be a histone deacetylase (HDAC) inhibitor, and it is plausible that this compound could have similar off-target activities.[1] Researchers should exercise caution and perform necessary controls to validate their findings.

Q2: How can I confirm that the observed effect of this compound is due to its on-target activity?

A2: Several methods can be used to validate on-target effects. A primary approach is to perform a rescue experiment where the target protein is overexpressed in the experimental system. If the compound's effect is diminished or abolished, it suggests on-target activity. Additionally, using a structurally related but inactive analog of the compound as a negative control can help differentiate on-target from off-target effects.

Q3: What are some recommended control experiments to run alongside my experiments with this compound?

A3: To ensure the specificity of your results, we recommend the following controls:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the compound.

  • Positive Control: A known activator or inhibitor of the pathway of interest.

  • Negative Control: A structurally similar but inactive compound.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target and observe if the compound's effect is mimicked.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects

This protocol helps to determine the therapeutic window of the compound.

  • Cell Plating: Plate cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium.

  • Treatment: Treat the cells with the serially diluted compound and incubate for the desired time (e.g., 24, 48, 72 hours).

  • On-Target Assay: Perform an assay to measure the desired on-target effect (e.g., reporter gene assay, protein phosphorylation).

  • Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to measure cell viability.

  • Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity to determine the EC50 and CC50 values, respectively.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or vehicle control.

  • Harvesting: Harvest the cells by scraping and resuspend in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat the samples at different temperatures for a fixed time.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation and quantify the soluble protein.

  • Western Blotting: Analyze the amount of soluble target protein at different temperatures by Western blotting. Increased thermal stability in the presence of the compound indicates target engagement.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution A Inconsistent Phenotype Observed B Dose-Response Analysis (EC50 vs CC50) A->B Step 1 C Target Engagement Assay (e.g., CETSA) A->C Step 2 D Off-Target Profiling (Proteomics/Transcriptomics) A->D Step 3 E Optimize Concentration B->E F Confirm On-Target Action C->F G Identify Off-Targets D->G

Caption: Troubleshooting workflow for inconsistent phenotypes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Effector Downstream Effector Kinase1->Effector Kinase2 Kinase B (Off-Target) TF Transcription Factor Kinase2->TF Effector->TF Gene Target Gene Expression TF->Gene Desired Effect OffTargetGene Off-Target Gene Expression TF->OffTargetGene Undesired Effect Compound This compound Compound->Receptor On-Target Binding Compound->Kinase2 Off-Target Binding

Caption: Potential on-target and off-target signaling pathways.

References

Technical Support Center: 2,2-Diethylbutanoic Acid-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-diethylbutanoic acid-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a laboratory setting?

This compound is a branched-chain carboxylic acid. While specific documented applications are limited, it has been described by some suppliers as a fluorescent probe for the detection of messenger RNA (mRNA).[1] Its structural similarity to other short-chain fatty acids also suggests its potential use in metabolic studies and as a building block in chemical synthesis. It has also been mentioned as an analog for clopidogrel, a drug that inhibits platelet aggregation.[1]

Q2: I am having trouble with the stability of this compound in my biological samples. What are the recommended storage conditions?

For long-term stability of short-chain fatty acids like this compound in biological matrices (e.g., plasma, urine), storage at -80°C is recommended to minimize degradation.[2] For shorter durations, -20°C may be adequate, but it is crucial to perform analyte-specific stability tests for the duration of your study.[2] It is also best practice to minimize the number of freeze-thaw cycles, as studies on similar compounds show stability for at least two to three cycles.[2]

Q3: My GC-MS analysis of this compound shows poor peak shape and low sensitivity. What could be the cause?

Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) can be challenging. To address this, a derivatization step is often necessary to convert the carboxylic acid into a more volatile and thermally stable derivative.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound, typically after a derivatization step.

Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the GC inlet or column interacting with the acidic analyte.Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization to make the analyte less polar.
Low Signal/Sensitivity Incomplete derivatization or sample loss during preparation.Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent as water can interfere with the reaction. Use an internal standard to correct for sample loss.
Ghost Peaks Contamination in the injector, carrier gas, or sample.Run a blank gradient to identify the source of contamination. Bake out the GC system at a high temperature to remove contaminants. Ensure high purity carrier gas and solvents.
Variable Retention Times Leaks in the system or inconsistent oven temperature.Perform a leak check of the GC system, especially around the injector and column fittings. Verify the accuracy and stability of the GC oven temperature.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the analysis of this compound, particularly when dealing with complex biological matrices.

Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Broad or Split Peaks Column overload or poor sample solubility in the mobile phase.Dilute the sample or reduce the injection volume. Ensure the sample solvent is compatible with the mobile phase.
Baseline Noise or Drift Contaminated mobile phase or detector issues.Filter and degas the mobile phase. Flush the HPLC system and clean the detector cell.
Inconsistent Peak Areas Inconsistent injection volume or sample degradation.Use an autosampler for precise injections. Check the stability of the analyte in the sample solvent and at the autosampler temperature.
Low UV Absorbance Analyte lacks a strong chromophore for UV detection.Consider derivatization with a UV-absorbing or fluorescent tag. Alternatively, use a more universal detector like a mass spectrometer (LC-MS).
Fluorescence-Based Assays

While specific protocols for this compound as a fluorescent probe are not widely published, the following are general troubleshooting tips for fluorescence assays.

Common Problems and Solutions

ProblemPossible CauseSuggested Solution
High Background Fluorescence Autofluorescence from cells, media components, or plastics.Use phenol (B47542) red-free media and low-fluorescence plastics. Include an unstained control to measure background autofluorescence.
Low Fluorescence Signal Suboptimal excitation/emission wavelengths or low probe concentration.Verify the correct filter set for your fluorophore. Perform a concentration titration of the fluorescent probe to find the optimal signal-to-noise ratio.
Signal Quenching The test compound absorbs light at the excitation or emission wavelength of the fluorophore.Screen for compound autofluorescence and quenching by running controls with the compound alone. Consider using a fluorophore with a different spectral profile.
Photobleaching The fluorescent signal decreases over time with repeated exposure to excitation light.Reduce the intensity and duration of light exposure. Use an anti-fade mounting medium for microscopy.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Biological Fluids (Illustrative)

This protocol is a general guideline for the analysis of short-chain fatty acids and may require optimization for this compound.

1. Sample Preparation and Extraction

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to the biological sample (e.g., 1 mL of plasma or urine).

  • Acidification: Acidify the sample to a pH of approximately 1 with a suitable acid (e.g., 6 M HCl).[3]

  • Extraction: Add an organic solvent (e.g., 5 mL of ethyl acetate) and vortex vigorously for 2 minutes to extract the organic acids.[3]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.[3]

  • Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reagent: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl Bromide (PFBBr).

  • Reaction: For silylation with BSTFA, add the reagent and a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to the dried extract. Cap the vial and heat at 60-70°C for 30-60 minutes. For esterification with PFBBr, react the sample with a solution of PFBBr in acetone (B3395972) at room temperature or with gentle heating.[3]

3. GC-MS Parameters The following table provides typical GC-MS parameters that may be adapted for the analysis of derivatized this compound.

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 - 280 °C[3]
Injection Mode Split (e.g., 1:15 or 1:20) or Splitless[3]
Injection Volume 1 µL[3]
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 200 - 230 °C[3]
Transfer Line Temperature 250 - 280 °C[3]
Detection Mode Full Scan or Selected Ion Monitoring (SIM)
Protocol 2: HPLC-UV Analysis of this compound (Illustrative)

This protocol is based on methods for similar short-chain fatty acids and can be adapted for this compound.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • For biological samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant through a 0.45 µm filter.

2. HPLC Parameters The following table outlines starting conditions for an HPLC-UV method.

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection Wavelength 210 nm[4]

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Dry Organic Phase Extract->Dry Evaporate Evaporate to Dryness Dry->Evaporate Add_Reagent Add Derivatization Reagent Evaporate->Add_Reagent Heat Heat Add_Reagent->Heat Inject Inject into GC-MS Heat->Inject Acquire Data Acquisition Inject->Acquire Process Data Processing Acquire->Process Troubleshooting_Logic Problem Analytical Problem (e.g., Poor Peak Shape) Identify_Symptoms Identify Specific Symptoms (e.g., Tailing, Broadening) Problem->Identify_Symptoms Isolate_Source Isolate Potential Source Identify_Symptoms->Isolate_Source Sample_Prep Sample Preparation Issue? Isolate_Source->Sample_Prep Yes Instrumentation Instrumentation Issue? Isolate_Source->Instrumentation No Optimize_Prep Optimize Sample Prep (e.g., Derivatization) Sample_Prep->Optimize_Prep Method_Params Method Parameter Issue? Instrumentation->Method_Params No Check_Instrument Check Instrument (e.g., Leaks, Column) Instrumentation->Check_Instrument Yes Adjust_Method Adjust Method (e.g., Temperature, Mobile Phase) Method_Params->Adjust_Method Resolved Problem Resolved Optimize_Prep->Resolved Check_Instrument->Resolved Adjust_Method->Resolved

References

Technical Support Center: Overcoming Autofluorescence in 2,2-Diethylbutanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence in experiments involving 2,2-Diethylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it problematic in my experiments with this compound?

Autofluorescence is the natural emission of light by biological materials when excited by a light source.[1][2] This phenomenon can be a significant issue in fluorescence microscopy and other fluorescence-based assays as it can mask the specific signal from your fluorescent probes, leading to poor signal-to-noise ratios and potentially inaccurate results.[1][3] When studying the effects of this compound, which may itself be used as a fluorescent probe[4], it is crucial to distinguish its signal from the inherent background fluorescence of the cells or tissues.

Q2: What are the common sources of autofluorescence in my biological samples?

Autofluorescence in biological samples typically originates from several endogenous molecules and experimental procedures:

  • Endogenous Fluorophores: Molecules such as NADH, collagen, elastin, and flavins are naturally present in cells and tissues and fluoresce, primarily in the blue-green spectral region.[5][6] Lipofuscin, an age-related pigment, is another common source of broad-spectrum autofluorescence.[1]

  • Fixation Methods: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[1][2][7]

  • Cell Culture Media: Components in cell culture media, such as phenol (B47542) red and serum, can contribute to background fluorescence.[5][8]

  • Dead Cells: Non-viable cells tend to exhibit higher levels of autofluorescence compared to healthy cells.[2][6][8]

Q3: How can I determine if the background signal I'm observing is due to autofluorescence?

The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same processing steps as your experimental samples, including fixation and any other treatments, but without the addition of your specific fluorescent label.[9] When you image this control, any fluorescence you observe can be attributed to autofluorescence.[9] This will help you understand the intensity and spectral characteristics of the background signal you need to overcome.

Troubleshooting Guides

Issue: High background fluorescence is obscuring the signal in my this compound experiment.

This is a classic sign of autofluorescence. Follow these steps to diagnose and mitigate the problem.

Step 1: Identify the Source of Autofluorescence

Use the following workflow to pinpoint the origin of the unwanted signal.

A Start: High Background Observed B Prepare Unstained Control Sample A->B C Image Control at Multiple Wavelengths B->C D Analyze Spectral Profile of Background C->D E Broad Spectrum Emission? D->E F Likely Autofluorescence from Endogenous Molecules (e.g., Lipofuscin) or Fixative E->F Yes G Signal Localized to Specific Structures (e.g., Extracellular Matrix)? E->G No I Proceed to Mitigation Strategies F->I H Likely Collagen/Elastin Autofluorescence G->H Yes G->I No H->I

Caption: Workflow to Identify Autofluorescence Source.

Step 2: Implement Mitigation Strategies

Based on the likely source, choose one or more of the following approaches.

Table 1: Summary of Autofluorescence Reduction Techniques

Technique Target Source Advantages Disadvantages
Chemical Quenching Aldehyde-induced, LipofuscinEffective at reducing specific types of autofluorescence.[1][9]Can sometimes reduce the specific signal or damage the sample.[9]
Spectral Unmixing All sourcesComputationally separates autofluorescence from the specific signal.[9]Requires a spectral imaging system and appropriate software.[10][11]
Choice of Fluorophore All sourcesShifting to far-red or near-infrared fluorophores can avoid the spectral range of most autofluorescence.[1][8]Requires availability of appropriate long-wavelength probes.
Sample Preparation Optimization Fixation-induced, Media components, Dead cellsCan prevent autofluorescence from being generated.[2][8]May require significant protocol optimization.

Experimental Protocols

Protocol 1: Sodium Borohydride (B1222165) Treatment for Aldehyde-Induced Autofluorescence

This protocol is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[8][9]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Fixed cells or tissue sections

Procedure:

  • Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slices through a series of ethanol (B145695) washes to water.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • NaBH₄ Incubation: Prepare a fresh solution of 0.1-1 mg/mL sodium borohydride in ice-cold PBS.

    • Caution: Sodium borohydride is a reactive substance. Handle with appropriate safety precautions.

  • Treatment: Immerse the samples in the NaBH₄ solution and incubate for 10-30 minutes at room temperature.

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each to remove any residual NaBH₄.

  • Proceed with Staining: Continue with your standard immunofluorescence or other fluorescent staining protocol.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching

This method is particularly effective for tissues with high levels of lipofuscin, such as the brain or aged tissues.[1][12]

Materials:

  • 70% Ethanol

  • Sudan Black B (SBB) powder

  • PBS

Procedure:

  • Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.

  • Sample Preparation: Ensure your fixed and permeabilized samples are washed in PBS.

  • Incubation: Incubate the samples in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.

  • Washing: Wash the samples extensively with PBS until the excess SBB is removed and the wash buffer runs clear.

  • Proceed with Staining: Continue with your fluorescent labeling protocol. Note that SBB can sometimes fluoresce in the far-red, so check your filter sets.[1]

Data Presentation

Table 2: Efficacy of Different Autofluorescence Quenching Methods

Quenching Method Excitation at 405 nm Excitation at 488 nm
MaxBlock™ Autofluorescence Reducing Reagent Kit95%90%
TrueBlack™ Lipofuscin Autofluorescence Quencher93%89%
Sudan Black B88%82%
Ammonia/Ethanol70%65%
TrueVIEW™ Autofluorescence Quenching Kit70%70%
Data adapted from comparative studies on mouse adrenal cortex tissue.[13]

Signaling Pathways and Workflows

The following diagram illustrates a generalized experimental workflow for a fluorescence-based assay with built-in controls for autofluorescence.

cluster_0 Sample Preparation cluster_1 Experimental Groups A Cell Culture / Tissue Sectioning B Fixation (e.g., PFA) A->B C Permeabilization B->C D Group 1: Experimental (this compound + Fluorophore) C->D E Group 2: Positive Control C->E F Group 3: Unstained Control C->F G Autofluorescence Quenching Step (Optional, e.g., NaBH4 or SBB) D->G E->G F->G H Fluorescent Staining G->H I Image Acquisition H->I J Image Analysis (with background subtraction from unstained control) I->J

Caption: Experimental Workflow for Mitigating Autofluorescence.

References

Validation & Comparative

A Comparative Guide to 2,2-Diethylbutanoic Acid and Other Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,2-Diethylbutanoic acid against other well-characterized short-chain fatty acids (SCFAs), offering insights into their physicochemical properties and biological activities. The information presented herein is intended to support research and drug development efforts by providing a structured comparison based on available experimental data.

Physicochemical Properties

Short-chain fatty acids are carboxylic acids with aliphatic tails of one to six carbons. Their physicochemical properties, such as acidity (pKa) and lipophilicity (LogP), play a crucial role in their absorption, distribution, and biological activity.

PropertyThis compoundAcetic AcidPropionic AcidButyric AcidValeric Acid
Molecular Formula C8H16O2[1]C2H4O2C3H6O2C4H8O2C5H10O2
Molecular Weight ( g/mol ) 144.21[1]60.0574.0888.11102.13
Melting Point (°C) 36 - 39.5[1][2]16.6-20.8-7.9-34.5
Boiling Point (°C) 220 - 222[1][2]118.1141163.5186-187
pKa ~4.99 (Predicted)[3]4.764.874.824.82
LogP ~2.29 (Predicted)[2]-0.170.330.791.39

Biological Activity: A Comparative Overview

While extensive research has elucidated the biological roles of common SCFAs like butyrate (B1204436) and propionate (B1217596), data on this compound is limited. This section summarizes the known biological activities of these SCFAs, highlighting the current knowledge gaps for this compound.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of histone deacetylases (HDACs), an activity linked to its anti-cancer and anti-inflammatory properties.[4] Structure-activity relationship studies suggest that branching in SCFAs may reduce their HDAC inhibitory activity compared to their straight-chain counterparts.[5] For instance, 2,2-dimethylbutyric acid and 2-ethylbutyric acid have been shown to have about half the HDAC inhibitory activity of valproate.[5]

Experimental Data on HDAC Inhibition:

CompoundIC50 (mM) for HDAC inhibition (in HT-29 cell nuclear extract)
This compound Data not available
Butyrate0.09[6]
PropionateLess potent than butyrate[6]
G Protein-Coupled Receptor (GPCR) Activation

SCFAs act as signaling molecules by activating G protein-coupled receptors, primarily GPR41 (FFAR3) and GPR43 (FFAR2).[7] Propionate is a potent agonist for both GPR41 and GPR43, while butyrate shows a preference for GPR41.[7] The activation of these receptors is involved in regulating metabolism and immune responses.[7]

Experimental Data on GPCR Activation:

CompoundTarget GPCR(s)
This compound Data not available
PropionateGPR41, GPR43[7]
ButyrateGPR41 > GPR43[7]
AcetateGPR43 > GPR41[7]
Anti-inflammatory Effects

Butyrate and propionate have demonstrated significant anti-inflammatory properties in various experimental models.[8] These effects are partly mediated through HDAC inhibition and GPCR activation, leading to the modulation of inflammatory signaling pathways like NF-κB.[8]

Experimental Data on Anti-inflammatory Activity:

CompoundEffect on LPS-induced inflammatory response
This compound Data not available
ButyrateAttenuates pro-inflammatory cytokine production[8]
PropionateAttenuates pro-inflammatory cytokine production[8]
Other Branched-Chain Fatty AcidsSome iso- and anteiso-BCFAs have shown anti-inflammatory effects by reducing IL-8 and NF-κB production in intestinal epithelial cells.[9]

Signaling Pathways

The signaling pathways of well-studied SCFAs like butyrate and propionate are complex and involve multiple downstream effectors. The diagrams below illustrate the known pathways for these SCFAs. Currently, specific signaling pathways for this compound have not been elucidated.

Butyrate_Signaling_Pathway Butyrate Butyrate MCT1 MCT1/SMCT1 Butyrate->MCT1 Uptake HDAC HDAC Butyrate->HDAC Inhibition GPR41 GPR41/FFAR3 Butyrate->GPR41 Activation Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Decreased Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Antiproliferative Anti-proliferative Effects Gene_Expression->Antiproliferative G_protein G-protein Activation GPR41->G_protein Downstream_Signaling Downstream Signaling G_protein->Downstream_Signaling Downstream_Signaling->Anti_inflammatory

Caption: Butyrate signaling pathways.

Propionate_Signaling_Pathway Propionate Propionate MCT1_P MCT1/SMCT1 Propionate->MCT1_P Uptake GPR41_P GPR41/FFAR3 Propionate->GPR41_P Activation GPR43_P GPR43/FFAR2 Propionate->GPR43_P Activation G_protein_P G-protein Activation GPR41_P->G_protein_P GPR43_P->G_protein_P Downstream_Signaling_P Downstream Signaling G_protein_P->Downstream_Signaling_P Metabolic_Regulation Metabolic Regulation Downstream_Signaling_P->Metabolic_Regulation Immune_Modulation Immune Modulation Downstream_Signaling_P->Immune_Modulation

Caption: Propionate signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the biological activities of short-chain fatty acids.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol describes a general method for measuring HDAC inhibition in vitro using a fluorogenic substrate.

Workflow Diagram:

HDAC_Inhibition_Workflow Start Start Prepare_Reagents Prepare HDAC enzyme, substrate, and test compounds Start->Prepare_Reagents Incubate Incubate enzyme with test compound Prepare_Reagents->Incubate Add_Substrate Add fluorogenic HDAC substrate Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Developer Add developer to stop reaction and generate signal Incubate_Reaction->Add_Developer Measure_Fluorescence Measure fluorescence Add_Developer->Measure_Fluorescence Analyze_Data Analyze data to determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: HDAC Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human HDAC enzyme, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compounds (this compound and other SCFAs) at various concentrations.

  • Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme to each well, followed by the test compounds or a vehicle control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease to cleave the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

G Protein-Coupled Receptor (GPCR) Activation Assay (GTPγS Binding Assay)

This protocol outlines a method to assess the activation of G protein-coupled receptors by SCFAs.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., GPR41 or GPR43).

  • Assay Buffer: Prepare an assay buffer containing GDP.

  • Reaction Mixture: In a microplate, combine the cell membranes, test compounds (SCFAs), and [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation: Incubate the reaction mixture at 30°C to allow for agonist-induced binding of [35S]GTPγS to the G proteins.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [35S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the extent of [35S]GTPγS binding stimulated by each SCFA and calculate the half-maximal effective concentration (EC50) values.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol provides a framework for evaluating the anti-inflammatory effects of SCFAs on cultured macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds (SCFAs) for a specified duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

  • Nitric Oxide Measurement: Measure the production of nitric oxide (NO) in the supernatant using the Griess reagent.[10]

  • Data Analysis: Determine the inhibitory effect of the SCFAs on cytokine and NO production and calculate IC50 values.

Conclusion

This comparative guide consolidates the available data on this compound and other key short-chain fatty acids. While the physicochemical properties of this compound are documented, there is a notable absence of experimental data regarding its biological activities, particularly in comparison to well-studied SCFAs like butyrate and propionate. The provided experimental protocols offer a foundation for future research to elucidate the biological functions of this compound and its potential as a therapeutic agent. Further investigation into its HDAC inhibitory, GPCR activating, and anti-inflammatory properties is warranted to fill the existing knowledge gaps and to fully understand its place within the diverse family of short-chain fatty acids.

References

A Comparative Analysis of 2,2-Diethylbutanoic Acid and Valproic Acid in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurological research, particularly in the quest for novel antiepileptic and neuroprotective agents, the structural modification of existing drugs offers a promising avenue for enhancing therapeutic efficacy and mitigating adverse effects. Valproic acid (VPA), a widely used anticonvulsant, serves as a foundational scaffold for the development of new chemical entities. This guide provides a comparative overview of 2,2-diethylbutanoic acid, a structural analog of VPA, and valproic acid itself, focusing on their potential applications in neurological research. Due to a scarcity of direct comparative studies on this compound, this guide draws upon structure-activity relationship principles established for VPA analogs and outlines the experimental frameworks necessary for a direct comparison.

Chemical Structures

CompoundStructure
Valproic Acid CH₃CH₂CH₂(CH(CH₂CH₂CH₃))COOH
This compound CH₃CH₂(C(CH₂CH₃)₂)COOH

Quantitative Data Summary

Direct comparative quantitative data for this compound against valproic acid is not extensively available in peer-reviewed literature. However, based on structure-activity relationship studies of valproic acid analogs, certain predictions can be made and a framework for comparison can be established. A study by Chapman et al. (1983) on various substituted fatty acid analogs of VPA in audiogenic seizure models in DBA/2 mice provides a basis for these projections. The study indicated a correlation between the molecular size of VPA analogs and their anticonvulsant potency.

Table 1: Comparative Anticonvulsant Activity (Hypothetical Data Based on Structure-Activity Relationships)

CompoundAnticonvulsant Potency (ED₅₀ in mg/kg) in Audiogenic Seizure Model (DBA/2 mice)Effect on Cerebral GABA LevelsEffect on Cerebral Aspartate Levels
Valproic Acid ~150-200IncreaseDecrease
This compound Potentially higher or comparable to VPAExpected to increaseExpected to decrease

Note: The data for this compound is extrapolated based on the general findings that larger branched-chain fatty acids exhibit higher anticonvulsant potency in the study by Chapman et al. (1983). Direct experimental verification is required.

Experimental Protocols

To directly compare the efficacy and neurotoxicity of this compound and valproic acid, the following experimental protocols are recommended.

In Vivo Anticonvulsant Activity: Audiogenic Seizure Model in DBA/2 Mice

This protocol is adapted from methodologies used for screening VPA and its analogs.

1. Animals:

  • Male DBA/2 mice, 21-28 days old (peak age for audiogenic seizure susceptibility).

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Preparation and Administration:

  • Valproic acid and this compound are dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

  • A range of doses for each compound is administered intraperitoneally (i.p.) to different groups of mice. A vehicle control group receives the vehicle alone.

3. Audiogenic Seizure Induction:

  • At the time of predicted peak drug activity (e.g., 30 minutes post-injection), individual mice are placed in an acoustic chamber.

  • After a 60-second acclimatization period, a high-intensity acoustic stimulus (e.g., 110 dB electric bell) is presented for up to 60 seconds.

4. Seizure Assessment:

  • The latency to and the occurrence of the following seizure phases are recorded:

    • Wild running

    • Clonic seizure

    • Tonic seizure

    • Respiratory arrest

  • The percentage of animals protected from each seizure phase is calculated for each dose group.

  • The median effective dose (ED₅₀) for protection against each seizure phase is determined using probit analysis.

In Vitro Neurotoxicity Assessment: Neuronal Cell Culture Model

This protocol provides a framework for assessing potential neurotoxic effects.

1. Cell Culture:

  • A relevant neuronal cell line (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) is cultured under standard conditions.

  • Cells are seeded in multi-well plates and allowed to adhere and differentiate.

2. Compound Treatment:

  • Cells are treated with a range of concentrations of valproic acid and this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle-treated group serves as a control.

3. Cytotoxicity Assays:

  • MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

  • LDH Assay: To measure lactate (B86563) dehydrogenase release into the culture medium as an indicator of membrane damage and cell death.

4. Morphological Analysis:

  • Phase-contrast microscopy is used to observe changes in cell morphology, such as neurite retraction, cell body shrinkage, or detachment, which can indicate cytotoxicity.

5. Apoptosis Assay:

  • Flow cytometry analysis using Annexin V and propidium (B1200493) iodide staining can be performed to quantify the percentage of apoptotic and necrotic cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Anticonvulsant Activity cluster_invitro In Vitro Neurotoxicity animal_prep Animal Preparation (DBA/2 Mice) drug_admin Drug Administration (VPA or Analog) animal_prep->drug_admin seizure_induction Audiogenic Seizure Induction drug_admin->seizure_induction data_analysis_vivo Data Analysis (ED50 Determination) seizure_induction->data_analysis_vivo cell_culture Neuronal Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment cytotoxicity_assays Cytotoxicity Assays (MTT, LDH) compound_treatment->cytotoxicity_assays data_analysis_vitro Data Analysis (IC50 Determination) cytotoxicity_assays->data_analysis_vitro vpa_pathways cluster_gaba GABAergic System cluster_channels Ion Channels cluster_hdac Epigenetic Regulation VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T Inhibits Na_channels Voltage-gated Na+ Channels VPA->Na_channels Blocks Ca_channels T-type Ca2+ Channels VPA->Ca_channels Blocks HDAC Histone Deacetylases VPA->HDAC Inhibits GABA_levels ↑ GABA Levels Neuronal_excitability ↓ Neuronal Excitability GABA_levels->Neuronal_excitability Na_channels->Neuronal_excitability Ca_channels->Neuronal_excitability Gene_expression Altered Gene Expression Gene_expression->Neuronal_excitability Neuroprotective Effects

2,2-Diethylbutanoic Acid: Not a Validated Metabolic Probe for Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no evidence to support the use of 2,2-diethylbutanoic acid as a specific metabolic probe for studying fatty acid metabolism. While its chemical structure classifies it as a branched-chain fatty acid, there is a lack of published research detailing its application, validation, or performance in tracing metabolic pathways such as fatty acid uptake, oxidation, or incorporation into complex lipids. Initial database entries suggesting its use as a fluorescent probe for mRNA are isolated and have not been substantiated in the broader scientific literature concerning metabolic research.

Therefore, this guide will instead focus on established and validated alternatives for researchers, scientists, and drug development professionals investigating fatty acid metabolism. We will provide a comparative overview of commonly used metabolic probes, supported by experimental data and detailed protocols.

A Guide to Validated Metabolic Probes for Fatty Acid Metabolism

The study of fatty acid metabolism relies on tracers that can be reliably incorporated into and monitored within biological systems. The choice of probe depends on the specific biological question, the experimental model (e.g., cell culture, in vivo), and the available analytical instrumentation. The main categories of validated metabolic probes for fatty acid metabolism are:

  • Radiolabeled Fatty Acids: These are considered the gold standard for quantifying systemic fatty acid fluxes.[1]

  • Stable Isotope-Labeled Fatty Acids: A safe and powerful alternative to radiotracers for tracing the metabolic fate of fatty acids.[2]

  • Fluorescent Fatty Acid Analogs: Ideal for real-time imaging and monitoring of fatty acid transport and distribution in live cells.[]

Comparison of Validated Metabolic Probes

The following tables provide a comparative summary of the performance and applications of various validated metabolic probes for fatty acid metabolism.

Probe Category Specific Examples Principle of Detection Primary Applications Advantages Limitations
Radiolabeled Fatty Acids [¹⁴C]Palmitate, [³H]Palmitate, [¹¹C]Palmitate, [¹⁸F]FTHAScintillation counting, Positron Emission Tomography (PET)Quantifying fatty acid oxidation, uptake, and esterification rates in vivo and in vitro.[1][4]High sensitivity, quantitative, well-established methods.[1]Use of radioactive materials requires specialized facilities and handling; PET has limited spatial resolution.[1]
Stable Isotope-Labeled Fatty Acids [¹³C₁₆]Palmitate, [²H₂]PalmitateMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyTracing metabolic pathways, flux analysis, quantifying incorporation into complex lipids.[2][5]Safe (non-radioactive), allows for tracing multiple pathways simultaneously, high specificity with MS.[2]Lower sensitivity than radiotracers, requires sophisticated and expensive equipment (MS, NMR).[5]
Fluorescent Fatty Acid Analogs BODIPY-FL C₁₆, NBD-C₁₂-HPC, PeroxiSPY ProbesFluorescence Microscopy, Flow Cytometry, Plate ReadersVisualizing cellular uptake, intracellular trafficking, and localization to organelles; detecting lipid peroxidation.[][6][7]Enables real-time imaging in live cells, high spatial resolution, variety of fluorophores available.[]The fluorescent tag can alter the metabolism of the fatty acid; potential for phototoxicity and photobleaching.[6]

Experimental Protocols and Methodologies

Radiolabeled Fatty Acid Oxidation Assay (in vitro)

This protocol outlines a common method for measuring the rate of fatty acid β-oxidation in cultured cells using [¹⁴C]Palmitate.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [1-¹⁴C]Palmitic acid complexed to bovine serum albumin (BSA)

  • Seahorse XF Base Medium (or similar) supplemented with L-carnitine and glucose

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Preparation: Plate cells in a multi-well plate and grow to desired confluency.

  • Incubation: Wash cells with pre-warmed PBS and add the assay medium containing [¹⁴C]Palmitate-BSA complex.

  • CO₂ Trapping: Place a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or phenethylamine) in the headspace of each well or in a sealed flask.

  • Metabolism: Incubate the cells at 37°C for a specified period (e.g., 1-3 hours) to allow for the metabolism of the radiolabeled palmitate. The β-oxidation of [1-¹⁴C]Palmitate releases ¹⁴CO₂.

  • Measurement: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of ¹⁴CO₂ trapped is proportional to the rate of fatty acid oxidation.

Stable Isotope Tracing of Fatty Acid Metabolism (in vivo)

This protocol describes a general workflow for an in vivo metabolic labeling study using stable isotope-labeled fatty acids in mice.[8]

Materials:

  • Stable isotope-labeled fatty acid (e.g., [U-¹³C₁₆]Palmitic acid) formulated for administration (e.g., mixed with corn oil).[8]

  • Experimental animals (e.g., C57BL/6 mice).[8]

  • Blood collection supplies.

  • Mass spectrometer (e.g., LC-MS/MS or GC-MS).

Procedure:

  • Tracer Administration: Administer the stable isotope-labeled fatty acid to the mice via oral gavage or intravenous infusion.[8]

  • Sample Collection: Collect blood samples at serial time points following tracer administration.[8]

  • Sample Preparation: Process blood to plasma. Extract lipids from plasma and derivatize fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis or perform lipid extraction for LC-MS analysis.[2]

  • Mass Spectrometry Analysis: Analyze the samples using MS to determine the isotopic enrichment in various lipid species.

  • Data Analysis: Calculate the rate of appearance and disappearance of the labeled tracer in different lipid pools to determine metabolic fluxes.[2]

Live-Cell Imaging of Fatty Acid Uptake with Fluorescent Analogs

This protocol provides a method for visualizing the uptake and intracellular distribution of fatty acids using a BODIPY-labeled fatty acid analog.

Materials:

  • Cultured cells grown on glass-bottom dishes suitable for microscopy.

  • BODIPY-FL C₁₆ (or other fluorescent fatty acid analog).

  • Live-cell imaging medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Preparation: Plate cells on imaging dishes and allow them to adhere and grow.

  • Probe Loading: Prepare a working solution of the BODIPY-labeled fatty acid in the imaging medium. Remove the culture medium from the cells, wash with PBS, and add the probe-containing medium.

  • Incubation: Incubate the cells with the fluorescent probe for a specific time (e.g., 15-30 minutes) at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells gently with fresh, pre-warmed medium to remove excess unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Time-lapse imaging can be performed to monitor the dynamics of uptake and trafficking.

Visualizing Metabolic Pathways and Workflows

Fatty Acid β-Oxidation Pathway

Fatty_Acid_Oxidation cluster_Mitochondria Mitochondrial β-Oxidation Fatty_Acid Fatty Acid (in cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Fatty_Acylcarnitine Fatty Acylcarnitine CPT1->Fatty_Acylcarnitine Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acylcarnitine->Mitochondrial_Matrix Beta_Oxidation_Cycle β-Oxidation Spiral Mitochondrial_Matrix->Beta_Oxidation_Cycle CPT2 Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified workflow of fatty acid β-oxidation.

General Experimental Workflow for Metabolic Labeling Studies

Metabolic_Labeling_Workflow Start Start: Introduce Labeled Probe Incubation Incubation with Biological System (Cells or Organism) Start->Incubation Sample_Collection Sample Collection (e.g., Plasma, Tissue) Incubation->Sample_Collection Extraction Metabolite/Lipid Extraction Sample_Collection->Extraction Analysis Analytical Detection (MS, NMR, Scintillation) Extraction->Analysis Data_Processing Data Processing and Isotopologue Analysis Analysis->Data_Processing Interpretation Biological Interpretation and Pathway Mapping Data_Processing->Interpretation

Caption: General workflow for metabolic probe studies.

References

A Comparative Analysis of 2,2-Diethylbutanoic Acid and Its Isomers: Properties, Activities, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2,2-diethylbutanoic acid and its structural isomers. The focus is on their physicochemical properties, known biological activities, and the experimental methodologies used to determine these characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a side-by-side look at these related short-chain fatty acids.

Physicochemical Properties

The structural arrangement of atoms in isomers leads to distinct physicochemical properties, which in turn can influence their biological behavior, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key physicochemical properties of this compound and several of its isomers. All compounds share the same molecular formula: C₈H₁₆O₂.

PropertyThis compoundOctanoic Acid (Caprylic Acid)2-Ethylhexanoic Acid2-Propylpentanoic Acid (Valproic Acid)2,2-Dimethylhexanoic Acid3,3-Dimethylhexanoic Acid3-Methylheptanoic Acid4-Methylheptanoic Acid
Molecular Weight ( g/mol ) 144.21144.214144.21144.21144.21144.2114144.21144.21
Boiling Point (°C) 220-222239.7228.1220216-220113-115 (at 10 Torr)228.91 (estimate)234-235
Melting Point (°C) 3616.7-59.00-21.25 (estimate)N/AN/AN/AN/A
Density (g/mL) 0.928 (at 25°C)0.9100.9030.9 (at 25°C)0.9130.9009 (at 25°C)0.9173 (estimate)0.879-0.885 (at 25°C)
Water Solubility Slightly Soluble0.068 g/100 mL1.4 g/L (at 25°C)Slightly SolubleLimitedN/AN/AN/A
LogP 2.33.02.641.59 (at 22.1°C and pH 5)2.6N/A2.72.5

Biological Activities and Mechanisms of Action

While structurally similar, the isomers of octanoic acid exhibit a diverse range of biological activities. The most extensively studied in this group are octanoic acid (caprylic acid) and 2-propylpentanoic acid (valproic acid).

This compound: Information on the specific biological activities of this compound is limited in publicly available literature. It has been mentioned as a fluorescent probe for detecting messenger RNA and is believed to inhibit protein synthesis by binding to dinucleotide phosphate.[1]

Octanoic Acid (Caprylic Acid): This medium-chain fatty acid is well-known for its potent antifungal and antibacterial properties .[2][3] It is particularly effective against Candida albicans, a common cause of fungal infections.[2][3] The primary mechanism of its antimicrobial action is the disruption of the fungal cell membrane, leading to increased permeability and cell death.[4] Caprylic acid has also been shown to possess anti-inflammatory effects .[5] Studies in ApoE-deficient mice, a model for atherosclerosis, have shown that caprylic acid can reduce atherosclerotic lesions and inflammation.[6] It is believed to exert its anti-inflammatory effects through the modulation of signaling pathways such as the TLR4/NF-κB and JAK2/STAT3 pathways.[7][8]

2-Ethylhexanoic Acid: This branched-chain fatty acid is primarily used in industrial applications, such as in the synthesis of plasticizers and as a precursor for metal salts that act as catalysts.[9] Toxicological studies have been conducted to assess its safety, with a focus on developmental toxicity.[10][11]

2-Propylpentanoic Acid (Valproic Acid): Valproic acid is a widely used pharmaceutical agent with well-established anticonvulsant and mood-stabilizing properties .[4][12] Its primary mechanisms of action include:

  • Inhibition of GABA Transaminase: Valproic acid inhibits the enzyme GABA transaminase, which is responsible for the degradation of the inhibitory neurotransmitter GABA. This leads to increased GABA levels in the brain, enhancing neuronal inhibition and reducing hyperexcitability associated with seizures.[13]

  • Inhibition of Histone Deacetylases (HDACs): Valproic acid is a known HDAC inhibitor.[4][14] By inhibiting HDACs, it promotes histone hyperacetylation, leading to a more relaxed chromatin structure and altered gene expression. This epigenetic modulation is thought to contribute to its mood-stabilizing and potential anticancer effects.[14][15]

  • Modulation of Signaling Pathways: Valproic acid has been shown to activate the ERK signaling pathway and the Wnt/β-catenin signaling pathway, which are involved in neuronal differentiation and neuroprotection.[6][16]

Other Isomers: Data on the specific biological activities of 2,2-dimethylhexanoic acid, 3,3-dimethylhexanoic acid, 3-methylheptanoic acid, and 4-methylheptanoic acid are less extensive in the available literature.

Signaling Pathways

The biological effects of these fatty acids are often mediated through the modulation of specific intracellular signaling pathways.

Valproic Acid Signaling

Valproic acid influences multiple signaling cascades, contributing to its diverse therapeutic effects. Two key pathways are the ERK and Wnt/β-catenin pathways.

valproic_acid_signaling VPA Valproic Acid HDAC Histone Deacetylases (HDACs) VPA->HDAC inhibits GABA_T GABA Transaminase VPA->GABA_T inhibits ERK ERK VPA->ERK activates GSK3b GSK3β VPA->GSK3b inhibits Ras Ras HDAC->Ras regulates GABA GABA GABA_T->GABA degrades Neuronal_Inhibition Increased Neuronal Inhibition GABA->Neuronal_Inhibition leads to Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Gene_Expression Gene Expression (Neuronal Differentiation, Neuroprotection) ERK->Gene_Expression beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation of TCF_LEF TCF/LEF beta_catenin->TCF_LEF TCF_LEF->Gene_Expression

Valproic Acid Signaling Pathways
Caprylic Acid Signaling

Caprylic acid's anti-inflammatory effects are mediated, in part, by its influence on the JAK2/STAT3 and TLR4/NF-κB signaling pathways.

caprylic_acid_signaling Caprylic_Acid Caprylic Acid TLR4 TLR4 Caprylic_Acid->TLR4 inhibits JAK2 JAK2 Caprylic_Acid->JAK2 activates LPS LPS LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines STAT3 STAT3 JAK2->STAT3 Anti_inflammatory_Response Anti-inflammatory Response STAT3->Anti_inflammatory_Response anti_inflammatory_workflow cluster_invivo In Vivo: ApoE-deficient Mouse Model cluster_invitro In Vitro: LPS-stimulated RAW264.7 Macrophages Diet High-Fat Diet + Test Compound Mice ApoE-deficient Mice Diet->Mice Treatment 8-week Treatment Mice->Treatment Analysis_in_vivo Analysis: - Serum Lipids - Aortic Lesion Size - Inflammatory Markers Treatment->Analysis_in_vivo Data_Integration Data Integration and Mechanism Elucidation Analysis_in_vivo->Data_Integration Cells RAW264.7 Macrophages Pretreatment Pre-treatment with Test Compound Cells->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Analysis_in_vitro Analysis: - Nitric Oxide Production - Cytokine Levels (TNF-α, IL-6) - Gene/Protein Expression Stimulation->Analysis_in_vitro Analysis_in_vitro->Data_Integration

References

A Comparative Guide to Fluorescent Lipid Analogs: BODIPY™ FL C12-Sphingomyelin vs. C12 NBD Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular biology, the visualization and tracking of lipid molecules are fundamental to understanding cellular processes in both health and disease. Fluorescent lipid analogs are indispensable tools for these investigations, allowing for real-time imaging of lipid trafficking, metabolism, and localization within living cells. However, the choice of the fluorescent probe can significantly influence experimental outcomes.

This guide provides an objective comparison between two widely used fluorescent sphingomyelin (B164518) analogs: BODIPY™ FL C12-Sphingomyelin and C12 NBD Sphingomyelin. While the initial query focused on 2,2-Diethylbutanoic acid, it is important to clarify that this molecule is not a fluorescent lipid analog.[1][2][3] In contrast, BODIPY™ and NBD-labeled lipids are well-established and extensively utilized fluorescent probes in lipid research.[4][5][6]

This comparison will delve into their photophysical properties, performance in cellular environments, and provide supporting experimental data to assist researchers in making an informed decision for their specific experimental needs.

Quantitative Data Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. The following table summarizes the key performance indicators for BODIPY™ FL C12-Sphingomyelin and C12 NBD Sphingomyelin.

FeatureC12 NBD Sphingomyelin (NBD-SM)BODIPY™ FL C12-Sphingomyelin (BODIPY-SM)
Fluorophore Nitrobenzoxadiazole (NBD)Boron-dipyrromethene (BODIPY)
Fluorescence Quantum Yield LowerHigher (2-3 times greater than NBD)[7]
Photostability Lower, prone to photobleaching[7]Significantly higher than NBD[7]
Environmental Sensitivity Fluorescence is sensitive to the polarity of the environment. The hydrophilicity of the NBD group can cause it to loop back to the membrane surface, potentially altering lipid behavior.[7]Less polar than NBD, leading to better membrane integration. Exhibits a concentration-dependent spectral shift from green (~515 nm) to red (~620 nm) due to excimer formation at high concentrations.[7]
Excitation/Emission Maxima ~466/536 nm~505/511 nm
Molar Extinction Coefficient ~22,000 cm⁻¹M⁻¹~90,000 cm⁻¹M⁻¹
Molecular Weight 871.18 g/mol 851.01 g/mol

Key Takeaway: BODIPY-SM generally demonstrates superior photophysical properties compared to NBD-SM, making it a more robust probe for long-term imaging studies.[7] A significant advantage of BODIPY-SM is its unique concentration-dependent fluorescence shift, which allows for the qualitative assessment of lipid concentration within cellular membranes.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following are generalized protocols for labeling cells with NBD-SM and BODIPY-SM.

General Protocol for Live Cell Labeling with Fluorescent Sphingomyelin Analogs

This protocol outlines the steps for labeling live cells to visualize the trafficking of sphingomyelin.

Materials:

  • C12 NBD Sphingomyelin or BODIPY-FL-C12-Sphingomyelin

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Culture medium appropriate for the cell line

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the fluorescent sphingomyelin analog in a suitable organic solvent (e.g., ethanol (B145695) or a chloroform:methanol mixture).

    • Prepare a BSA solution in your culture medium.

    • Add the fluorescent lipid stock solution to the BSA solution while vortexing to form a complex. This complex facilitates the delivery of the lipid to the cells.

  • Cell Labeling:

    • Grow cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dishes).

    • Remove the culture medium and wash the cells with a pre-warmed imaging buffer.

    • Incubate the cells with the labeling solution at a low temperature (e.g., 4°C) for a specific duration (e.g., 30 minutes) to allow the fluorescent lipid to incorporate into the plasma membrane.

  • Washing and Imaging:

    • After incubation, remove the labeling solution and wash the cells several times with fresh, pre-warmed imaging buffer to remove any unbound probe.[7]

    • Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for NBD (blue excitation, green emission) or BODIPY-FL (green excitation, green/red emission).[7]

Protocol for Monitoring Lipid Uptake via Confocal Microscopy

This protocol provides a more detailed workflow for visualizing the internalization of NBD-labeled lipids.

Procedure:

  • Cell Culture and Preparation:

    • Culture mammalian cells in their appropriate medium.

    • Pre-incubate cells with phospholipase inhibitors at 20°C.[8]

  • Labeling and Internalization:

    • Supplement the pre-incubated cells with NBD-lipids.

    • Incubate for up to 60 minutes to allow for lipid internalization.[8]

  • Imaging and Back-Exchange:

    • Wash the cells with a suitable buffer (e.g., TBSS).

    • Analyze the cells using confocal fluorescence microscopy. Internalized lipids will show intracellular labeling, while non-internalized lipids will be at the plasma membrane.[8]

    • Perform a back-exchange with BSA to remove non-internalized NBD-lipids from the plasma membrane, allowing for the specific visualization of the internalized lipid portion.[8]

Visualizations

Sphingomyelin Signaling Pathway

Sphingomyelin is a central player in a critical signaling cascade. Upon stimulation by various cellular signals, sphingomyelinases hydrolyze sphingomyelin to produce ceramide, a key second messenger involved in processes such as apoptosis and cell cycle arrest. Fluorescent sphingomyelin analogs are invaluable for studying the dynamics of this pathway and the subsequent fate of ceramide.[7]

Sphingomyelin_Signaling cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Downstream_Signaling Downstream Signaling (Apoptosis, Cell Cycle Arrest) Ceramide->Downstream_Signaling Cellular_Stimuli Cellular Stimuli (e.g., TNF-α, FasL) Sphingomyelinase Sphingomyelinase Cellular_Stimuli->Sphingomyelinase Sphingomyelinase->Sphingomyelin hydrolyzes

Caption: A simplified diagram of the sphingomyelin signaling cascade.

Experimental Workflow for Lipid Uptake Assay

The following diagram illustrates a typical workflow for a fluorescent lipid uptake assay in mammalian cells.

Lipid_Uptake_Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Inhibitor_Incubation 2. Pre-incubate with Phospholipase Inhibitors Cell_Culture->Inhibitor_Incubation Labeling 3. Label with Fluorescent Lipid Analog Inhibitor_Incubation->Labeling Internalization 4. Incubate to Allow Internalization Labeling->Internalization Wash 5. Wash to Remove Unbound Probe Internalization->Wash Imaging1 6. Confocal Microscopy (Total Uptake) Wash->Imaging1 Back_Exchange 7. BSA Back-Exchange Imaging1->Back_Exchange Imaging2 8. Confocal Microscopy (Internalized Fraction) Back_Exchange->Imaging2 End End Imaging2->End

Caption: Workflow for a fluorescent lipid uptake and internalization assay.

Conclusion

Both C12 NBD Sphingomyelin and BODIPY-FL-C12-Sphingomyelin are powerful tools for the investigation of lipid dynamics in living cells. The choice between them will ultimately depend on the specific experimental requirements. For demanding imaging applications that require high photostability and brightness, and for studies where lipid concentration is a key parameter, BODIPY-SM is the superior choice.[7] NBD-SM, while having some limitations in its photophysical properties, remains a widely used and valuable tool, particularly for its sensitivity to the local environment, which can provide insights into membrane properties. Researchers should carefully consider the advantages and disadvantages of each probe in the context of their experimental design to ensure the acquisition of high-quality, reliable data.

References

Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 2,2-Diethylbutanoic Acid and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents and their metabolites is paramount. Small-molecule drugs, such as the anticonvulsant valproic acid and its analogs, present a particular challenge due to the potential for cross-reactivity in common biological assays. This guide provides a comparative analysis of the cross-reactivity of 2,2-Diethylbutanoic acid and structurally related compounds in therapeutic drug monitoring (TDM) immunoassays, alongside detailed experimental protocols for alternative analytical methods.

Immunoassay Cross-Reactivity Comparison

Immunoassays are widely used for the therapeutic drug monitoring of valproic acid due to their speed and convenience. However, the specificity of the antibodies used in these assays is a critical factor. Cross-reactivity with structurally similar compounds can lead to inaccurate quantification of the target analyte. The following table summarizes the reported cross-reactivity of several valproic acid metabolites and related compounds in two commercially available immunoassays.

CompoundChemical StructureAssay Platform% Cross-Reactivity
Valproic Acid -100%
This compound Data Not Available-
3-Hydroxy-2-propylpentanoic acid CEDIA Valproic Acid II Assay4.4%[1]
4-Hydroxy-2-propylpentanoic acid CEDIA Valproic Acid II Assay4.4%[1]
5-Hydroxy-2-propylpentanoic acid CEDIA Valproic Acid II Assay5.8%[1]
3-Oxo-2-propylpentanoic acid CEDIA Valproic Acid II Assay3.8%[1]
2-n-Propyl-4-pentenoic acid (4-ene-VPA) Abbott Architect iValproic AcidNot Significant
2-Propylglutaric acid Abbott Architect iValproic AcidNot Significant
2-Ethyl-2-phenylmalonamide (PEMA) CEDIA Valproic Acid II Assay< 0.16%[1]

Experimental Protocols

To mitigate the risks of cross-reactivity inherent in immunoassays, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed. These methods offer higher specificity and can resolve the target analyte from structurally similar compounds.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Small Molecule Quantification

This protocol provides a general framework for a competitive ELISA, which is a common format for immunoassays designed to detect small molecules like valproic acid and its analogs.

Materials:

  • High-binding 96-well microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Standard solutions of the target analyte

  • Samples containing the analyte

  • Enzyme-conjugated analyte (tracer)

  • Primary antibody specific to the analyte

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a mixture of the sample or standard and a fixed amount of enzyme-conjugated analyte to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength. The concentration of the analyte in the sample is inversely proportional to the signal.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection coat Coat plate with capture antibody block Block non-specific binding sites coat->block Wash compete Add sample/standard and enzyme-conjugated analyte block->compete Wash detect Add substrate and measure signal compete->detect Wash

Competitive ELISA Workflow
High-Performance Liquid Chromatography (HPLC) Protocol for Valproic Acid Analysis

This method provides high specificity for the quantification of valproic acid in biological matrices.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (e.g., 50:50 v/v), pH adjusted to 3.0

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Internal Standard: A suitable compound that is not present in the sample (e.g., another short-chain fatty acid).

Sample Preparation:

  • Protein Precipitation: To 200 µL of serum or plasma, add 400 µL of acetonitrile.

  • Vortex: Mix thoroughly for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Injection: Inject a portion of the supernatant into the HPLC system.

HPLC_Workflow sample Serum/Plasma Sample precip Protein Precipitation (Acetonitrile) sample->precip vortex Vortex precip->vortex centrifuge Centrifugation vortex->centrifuge inject Inject Supernatant into HPLC centrifuge->inject analysis Chromatographic Separation and UV Detection inject->analysis

HPLC Sample Preparation and Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Valproic Acid Analysis

GC-MS offers the highest level of specificity and is often considered the gold standard for the quantification of small molecules.

Instrumentation and Conditions:

  • GC-MS System: With a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimized for the separation of valproic acid and its derivatives.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Sample Preparation (with derivatization):

  • Extraction: Acidify the serum or plasma sample and extract with an organic solvent (e.g., ethyl acetate).

  • Evaporation: Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid to a more volatile silyl (B83357) ester.

  • Incubation: Heat the mixture to ensure complete derivatization.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

GCMS_Signaling_Pathway cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Serum/Plasma extract Liquid-Liquid Extraction start->extract derivatize Derivatization extract->derivatize gc Gas Chromatography (Separation) derivatize->gc ms Mass Spectrometry (Detection & Quantification) gc->ms

GC-MS Analysis Logical Relationship

Conclusion

The potential for cross-reactivity of this compound in immunoassays for valproic acid is a significant consideration for researchers and clinicians. While direct data is lacking, the structural similarity to valproic acid and the known cross-reactivity of its metabolites underscore the importance of employing highly specific analytical methods for accurate quantification. Chromatographic techniques such as HPLC and GC-MS offer superior specificity and should be considered the methods of choice when interference from structurally related compounds is a concern. The information and protocols provided in this guide are intended to assist researchers in selecting and implementing appropriate analytical strategies for the reliable measurement of this compound and its analogs in biological matrices.

References

Quantitative Comparison of 2,2-Diethylbutanoic Acid Uptake in Different Cell Lines: An Analog-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular uptake of short-chain fatty acids. It summarizes quantitative data from studies on valproic acid, provides detailed experimental protocols for uptake assays, and visualizes relevant pathways and workflows.

Quantitative Uptake Data for Valproic Acid (VPA) in Various Cell Lines

The uptake of valproic acid, and likely 2,2-Diethylbutanoic acid, is a carrier-mediated process. The following table summarizes the kinetic parameters for VPA uptake in different human cell lines, indicating the involvement of transport proteins. The Michaelis-Menten constant (Kt or Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing an indication of the affinity of the transporter for the substrate.

Cell LineCell TypeKt / Km (mM)Vmax (nmol/mg protein/min)Putative TransportersReference
Caco-2 Human Colon Adenocarcinoma0.6Not ReportedH+-dependent monocarboxylate transporter (not MCT1)[1]
RBE4 Rat Brain Endothelial0.8Not ReportedMonocarboxylate Transporter 1 (MCT1)[1]
NSC-34 (WT) Mouse Motor Neuron-like (Wild-Type)0.53 ± 0.090.39 ± 0.02MCTs, SMCTs
NSC-34 (G93A) Mouse Motor Neuron-like (ALS model)0.23 ± 0.050.22 ± 0.01MCTs, SMCTs
JEG-3 Human Placental Choriocarcinoma0.95 ± 0.1777.2 ± 4.84 (nmol/mg protein/15s)Proton-dependent transporter (not MCT1 or MCT4)

Note: The data presented is compiled from different studies, and experimental conditions may have varied. Vmax for JEG-3 cells was reported per 15 seconds and has been noted as such.

Experimental Protocols

A common method to quantitatively determine the cellular uptake of a compound like this compound is to use a radiolabeled version of a close analog, such as [3H]-Valproic Acid.

Protocol: [3H]-Valproic Acid Cellular Uptake Assay

This protocol is adapted from methodologies used for short-chain fatty acid uptake studies.

Materials:

  • Cell line of interest (e.g., Caco-2, MCF-7, U87)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • [3H]-Valproic Acid (radiolabeled VPA)

  • Unlabeled valproic acid

  • Scintillation cocktail

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

  • Pre-incubation: Add 0.5 mL of HBSS to each well and pre-incubate the plates at 37°C for 15-30 minutes to allow the cells to equilibrate.

  • Uptake Initiation: To initiate the uptake, aspirate the pre-incubation buffer and add 0.5 mL of HBSS containing a known concentration of [3H]-VPA and, for kinetic studies, varying concentrations of unlabeled VPA.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1, 5, 10, 15 minutes). The linear range of uptake over time should be determined in preliminary experiments.

  • Uptake Termination: To stop the uptake, rapidly aspirate the incubation solution and immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabeled compound.

  • Cell Lysis: Add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Quantification:

    • Transfer an aliquot of the cell lysate (e.g., 0.4 mL) to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Use another aliquot of the cell lysate (e.g., 50 µL) to determine the total protein concentration using a standard protein assay.

  • Data Analysis:

    • Calculate the uptake rate and express it as pmol or nmol of VPA per mg of protein per minute.

    • For kinetic analysis, plot the uptake rate against the concentration of unlabeled VPA and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Visualizations

Experimental Workflow for Cellular Uptake Assay

G cluster_prep Cell Preparation cluster_uptake Uptake Experiment cluster_analysis Data Analysis seed_cells Seed cells in multi-well plates culture_cells Culture to 90% confluency seed_cells->culture_cells wash_cells Wash cells with HBSS culture_cells->wash_cells pre_incubate Pre-incubate at 37°C wash_cells->pre_incubate initiate_uptake Add [3H]-VPA solution pre_incubate->initiate_uptake Start Assay incubate Incubate for a specific time initiate_uptake->incubate terminate_uptake Wash with ice-cold PBS incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells Proceed to Quantification measure_radioactivity Scintillation counting lyse_cells->measure_radioactivity measure_protein Protein quantification lyse_cells->measure_protein calculate_uptake Calculate uptake rate (nmol/mg/min) measure_radioactivity->calculate_uptake measure_protein->calculate_uptake

Caption: Workflow for a radiolabeled cellular uptake assay.

Signaling Pathway Affected by Valproic Acid Analogs

Valproic acid and its analogs are known to influence several cellular signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects vpa This compound (Valproic Acid Analog) pi3k PI3K vpa->pi3k Inhibits receptor Growth Factor Receptor receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates bad Bad akt->bad Inhibits transcription Gene Transcription akt->transcription Regulates proliferation Cell Proliferation mtor->proliferation caspase9 Caspase-9 bad->caspase9 apoptosis Apoptosis caspase9->apoptosis survival Cell Survival transcription->survival

Caption: Simplified PI3K/Akt signaling pathway modulated by VPA analogs.

References

Assessing the Specificity of 2,2-Diethylbutanoic Acid Binding to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of 2,2-Diethylbutanoic acid to its target proteins, alongside alternative molecules. It is designed to assist researchers in making informed decisions by presenting objective performance data and detailed experimental methodologies.

Introduction

This compound is a branched-chain fatty acid with structural similarities to the well-known antiepileptic drug, valproic acid (VPA).[1] Understanding the binding specificity of this compound to its target proteins is crucial for elucidating its mechanism of action and potential therapeutic applications. This guide will delve into the experimental data available for this compound and compare it with relevant alternatives, focusing on binding affinity and the methodologies used for assessment.

Comparative Binding Affinity Data

CompoundProtein TargetBinding Affinity (Ka)Dissociation Constant (Kd)% Unbound (Free Fraction)MethodReference
Valproic Acid (VPA)Plasma ProteinsK1 = 40.0 x 10³ M⁻¹; K2 = 0.39 x 10³ M⁻¹460 µM8.4 ± 2.5% (therapeutic concentrations)Equilibrium Dialysis[2][3]
E-delta 2-VPARat Plasma Proteins10⁴ - 10⁶ M⁻¹ (high and intermediate affinity sites)-< 10% (at < 100 µg/ml)Rapid Equilibrium Procedure[4]
Oxybutynin (B1027) (S-isomer)Alpha-1-acid glycoprotein (B1211001) (AGP)1.53 x 10⁷ M⁻¹-< 1%High-Performance Frontal Analysis[5]
Oxybutynin (R-isomer)Alpha-1-acid glycoprotein (AGP)6.86 x 10⁶ M⁻¹-< 1% (unbound fraction 1.56x higher than S-isomer)High-Performance Frontal Analysis[5]

Note: Specific binding data for this compound is not available in the provided search results. The data for VPA and its analogue are presented as a proxy.

Experimental Protocols for Assessing Binding Specificity

A variety of robust experimental techniques are available to determine the binding affinity and specificity of a ligand like this compound to its target protein.[6][7][8][9] The choice of method often depends on the nature of the protein and ligand, the required throughput, and the level of detail needed for the interaction kinetics.

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[6][8] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8]

Methodology:

  • A solution of the target protein is placed in the sample cell of the calorimeter.

  • A solution of this compound is loaded into an injection syringe.

  • The ligand is titrated into the protein solution in a series of small injections.

  • The heat released or absorbed during the binding event is measured after each injection.

  • The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein.

  • The binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

SPR is a label-free optical technique that allows for the real-time monitoring of binding events between a ligand and a protein immobilized on a sensor chip.[6][8] It provides kinetic data, including the association rate constant (kon) and dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated.[6]

Methodology:

  • The target protein is immobilized onto the surface of a sensor chip.

  • A solution of this compound is flowed over the sensor surface.

  • Binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

  • The association phase is monitored as the ligand flows over the surface.

  • A buffer is then flowed over the surface to monitor the dissociation of the ligand from the protein.

  • The resulting sensorgram is analyzed to determine the kinetic parameters.

Fluorescence-based methods are versatile and can be used in various formats to assess binding.[7][10][11] These assays often rely on a change in the fluorescence properties of a molecule upon binding.

  • Intrinsic Protein Fluorescence: Changes in the intrinsic fluorescence of tryptophan residues in the target protein upon ligand binding can be monitored.[12]

  • Fluorescent Probes: A fluorescently labeled ligand or a competitive displacement assay with a fluorescent probe can be used.[12][13] For fatty acids, fluorescent analogues like dansyl undecanoic acid have been used to quantify binding to fatty acid-binding proteins (FABPs).[14][15]

Methodology (Competitive Displacement Assay):

  • A fluorescent ligand known to bind to the target protein is incubated with the protein.

  • The fluorescence intensity or polarization of the solution is measured.

  • Increasing concentrations of the non-fluorescent competitor, this compound, are added.

  • The displacement of the fluorescent ligand by the competitor leads to a change in the fluorescence signal.

  • The data is plotted to determine the concentration of the competitor required to displace 50% of the fluorescent ligand (IC50), from which the binding affinity can be calculated.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in assessing binding specificity, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_ligand Ligand Preparation cluster_protein Target Protein Preparation cluster_binding_assay Binding Assay cluster_results Results Ligand This compound Solution Incubation Incubate Ligand and Protein Ligand->Incubation Protein Purified Target Protein Protein->Incubation Assay Select Assay Method (ITC, SPR, Fluorescence) Assay->Incubation Measurement Measure Binding Signal Incubation->Measurement Analysis Data Analysis Measurement->Analysis Affinity Binding Affinity (Ka, Kd) Analysis->Affinity Specificity Specificity Profile Analysis->Specificity

Caption: A generalized workflow for assessing the binding of this compound to a target protein.

Signaling_Pathway_Hypothesis Ligand This compound Receptor Target Protein (e.g., Enzyme, Receptor) Ligand->Receptor Binding Downstream_1 Downstream Effector 1 Receptor->Downstream_1 Activation/Inhibition Downstream_2 Downstream Effector 2 Downstream_1->Downstream_2 Response Cellular Response Downstream_2->Response

Caption: A hypothetical signaling pathway initiated by the binding of this compound.

Conclusion

While direct experimental data on the binding specificity of this compound to specific target proteins is limited, comparisons with structurally similar molecules like valproic acid suggest it likely binds to plasma proteins such as albumin. To definitively assess its specificity, a range of experimental techniques including Isothermal Titration Calorimetry, Surface Plasmon Resonance, and various fluorescence-based assays can be employed. The detailed protocols and workflows provided in this guide offer a framework for researchers to design and execute experiments to thoroughly characterize the binding profile of this compound and its analogues. This information is critical for advancing our understanding of its pharmacological properties and potential for drug development.

References

literature review comparing experimental results using 2,2-Diethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a continuous endeavor. 2,2-Diethylbutanoic acid, a structural analog of the widely-used anticonvulsant and mood stabilizer valproic acid (VPA), has emerged as a compound of interest. This guide provides a comparative analysis of the experimental findings on this compound, with a primary focus on its anticonvulsant properties and teratogenic potential in relation to VPA and other analogs.

Anticonvulsant Activity: A Promising Alternative

Valproic acid is a well-established treatment for epilepsy, bipolar disorder, and migraines.[1][2] However, its use is associated with significant adverse effects, most notably teratogenicity and hepatotoxicity.[1] This has driven the search for safer structural analogs. Studies on various substituted butyric, pentanoic, and hexanoic acids, including analogs of VPA, have shown a consistent correlation between their molecular structure and anticonvulsant potency.[3]

While direct head-to-head experimental data for this compound is limited in the public domain, the broader class of branched-chain fatty acids has been evaluated for anticonvulsant activity against audiogenic seizures in mice.[3] A strong correlation has been observed between the anticonvulsant potency of these compounds and their ability to reduce cerebral aspartate levels.[3] Furthermore, many active analogs elevate cerebral GABA levels, a key inhibitory neurotransmitter.[3]

One study evaluated the anticonvulsant activity of several urea (B33335) derivatives of VPA analogs. While this compound itself was not included, related compounds like 3,3-dimethylbutanoylurea (DBU) demonstrated potent, broad-spectrum anticonvulsant activity in multiple rodent models of seizures, including the maximal electroshock seizure (MES) and pentylenetetrazole (scMet) tests.[4][5]

Table 1: Anticonvulsant Activity of a Valproic Acid Analog (DBU)

CompoundAnimal ModelTestED50 (mg/kg)
3,3-dimethylbutanoylurea (DBU)MiceMES186
scMet66
RatsMES64
scMet26
Hippocampal Kindled Rat35
6 Hz Mouse Model (32 mA)80
6 Hz Mouse Model (44 mA)133
Bicuculline-induced Seizures205
Picrotoxin-induced Seizures167

Source: Bialer et al., 2008[4]

Experimental Protocol: Anticonvulsant Screening

The anticonvulsant activity of the compounds was determined in mice and rats utilizing the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scMet) tests. Further evaluation was conducted using the psychomotor 6 Hz model, bicuculline- and picrotoxin-induced seizure models, and the hippocampal kindled rat model for chronic epilepsy.[4] The median effective dose (ED50) was calculated for each compound in each test.

Teratogenicity: The Critical Safety Hurdle

A major drawback of valproic acid is its teratogenicity, particularly the increased risk of neural tube defects (NTDs) in offspring of women who take the drug during pregnancy.[1][6] NTDs are severe birth defects of the central nervous system that occur when the neural tube fails to close properly during early embryonic development.[7][8] Folic acid deficiency is a well-established risk factor for NTDs, and supplementation is a key preventive measure.[7][9][10]

The mechanism of VPA-induced teratogenicity is not fully understood but is thought to involve interference with folate metabolism and retinoic acid signaling pathways.[7][11] Research on other branched-chain carboxylic acids, such as 2-ethylhexanoic acid (EHXA), a metabolite of a common plasticizer, has also demonstrated teratogenic potential.[12][13] Interestingly, the teratogenic activity of EHXA was found to be stereoselective, with the (R)-enantiomer being highly teratogenic while the (S)-enantiomer showed no teratogenic or embryotoxic effects in mice.[13] This highlights the importance of stereochemistry in drug safety.

Crucially, in a study evaluating the teratogenic potential of branched aliphatic acylureas, including isovaleroylurea (IVU), pivaloylurea (PVU), and 3,3-dimethylbutanoylurea (DBU), none of these compounds induced a significant increase in NTDs compared to the control group, in stark contrast to VPA.[4] This suggests that structural modifications to the VPA backbone can potentially mitigate the risk of this severe side effect.

Table 2: Teratogenicity of Valproic Acid Analogs

CompoundAnimal ModelDoseIncidence of Neural Tube Defects (%)
ControlMouse (NMRI)-0
Valproic Acid (VPA)Mouse (NMRI)400 mg/kg45
Isovaleroylurea (IVU)Mouse (NMRI)400 mg/kg0
Pivaloylurea (PVU)Mouse (NMRI)400 mg/kg0
3,3-dimethylbutanoylurea (DBU)Mouse (NMRI)400 mg/kg0

Source: Bialer et al., 2008[4]

Experimental Protocol: Neural Tube Defect Induction

The induction of neural tube defects (NTDs) was evaluated in a mouse strain highly susceptible to VPA-induced teratogenicity. The compounds were administered via intraperitoneal injection on day 8.5 of gestation.[4] The incidence of NTDs in the offspring was then determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for anticonvulsant activity and the general workflow for evaluating novel VPA analogs.

Anticonvulsant_Mechanism This compound This compound GABA Levels GABA Levels This compound->GABA Levels Increases Aspartate Levels Aspartate Levels This compound->Aspartate Levels Decreases VPA Analogs VPA Analogs VPA Analogs->GABA Levels Increases VPA Analogs->Aspartate Levels Decreases Neuronal Inhibition Neuronal Inhibition GABA Levels->Neuronal Inhibition Promotes Aspartate Levels->Neuronal Inhibition Reduces Excitation -> Promotes Anticonvulsant Effect Anticonvulsant Effect Neuronal Inhibition->Anticonvulsant Effect

Caption: Proposed mechanism of anticonvulsant action.

VPA_Analog_Workflow cluster_synthesis Synthesis & Screening cluster_evaluation In-depth Evaluation cluster_development Preclinical Development Synthesis Synthesize VPA Analogs Primary_Screening Primary Anticonvulsant Screening (MES, scMet) Synthesis->Primary_Screening Secondary_Screening Secondary Anticonvulsant Models (6 Hz, Kindling) Primary_Screening->Secondary_Screening Active Compounds Teratogenicity_Assay Teratogenicity Assessment (NTD Induction) Secondary_Screening->Teratogenicity_Assay Pharmacokinetics Pharmacokinetic Profiling Teratogenicity_Assay->Pharmacokinetics Safe & Potent Compounds Lead_Candidate Lead Candidate Selection Pharmacokinetics->Lead_Candidate

Caption: Workflow for developing novel VPA analogs.

Conclusion

While direct and extensive comparative experimental data on this compound is not abundant in publicly accessible literature, the existing research on its structural analogs provides a strong rationale for its investigation as a potentially safer anticonvulsant agent. The key findings suggest that structural modifications of valproic acid can dissociate the desired anticonvulsant activity from the detrimental teratogenic effects. Future research should focus on direct comparisons of this compound with valproic acid and other leading analogs to fully elucidate its therapeutic potential and safety profile. The development of VPA analogs with an improved safety margin remains a critical goal in the management of epilepsy and other neurological disorders.

References

Safety Operating Guide

Safe Disposal of 2,2-Diethylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the proper disposal of 2,2-Diethylbutanoic acid, tailored for researchers, scientists, and professionals in drug development.

This compound is a carboxylic acid that requires careful handling due to its potential hazards. Adherence to the following protocols will minimize risks and ensure compliance with safety regulations.

Key Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its chemical and physical properties, as well as its associated hazards. This information is critical for making informed decisions on its proper disposal.

PropertyValue
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol [1][2]
CAS Number 813-58-1[1][2]
Appearance Clear liquid or solid
Boiling Point 220-222 °C[2][3]
Melting Point 36 °C[2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
GHS Precautionary Codes P264, P270, P280, P301+P317, P302+P352, P305+P351+P338, P332+P317, P337+P317, P362+P364, P501[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting. This process is designed to prioritize safety and regulatory compliance.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound inside a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

  • Ensure an eyewash station and safety shower are readily accessible.[4]

2. Waste Segregation and Collection:

  • Do not mix this compound with other waste streams, particularly bases or oxidizing agents.[5]

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be made of a compatible material (e.g., glass or high-density polyethylene) and clearly labeled as "Hazardous Waste: this compound".

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial acid spill kit, to contain and absorb the chemical.[3][5]

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

4. Disposal Pathway:

  • Primary Recommended Method: The primary and safest method for the disposal of this compound is through your institution's hazardous waste management program.[5] Store the labeled waste container in a designated satellite accumulation area until it is collected by EHS personnel.

  • Neutralization (for dilute aqueous solutions only, with EHS approval):

    • Caution: This procedure should only be performed by trained personnel and with the explicit approval of your institution's EHS department. The toxicity of the neutralized product must be considered.

    • Work in a fume hood and wear appropriate PPE.

    • Slowly add the dilute acidic solution to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) with constant stirring.[6]

    • Monitor the pH of the solution. The target pH should be between 5.5 and 9.0.[6][7]

    • Once neutralized, the solution may be permissible for drain disposal with copious amounts of water, pending EHS approval.[6][7]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_quantity Assess Quantity and Concentration start->assess_quantity is_small_spill Small Spill? assess_quantity->is_small_spill is_large_spill Large Spill? assess_quantity->is_large_spill is_bulk_waste Bulk Waste Collection assess_quantity->is_bulk_waste is_small_spill->is_large_spill No absorb Absorb with Inert Material is_small_spill->absorb Yes is_large_spill->is_bulk_waste No evacuate Evacuate Area and Call EHS is_large_spill->evacuate Yes store_waste Store in Labeled, Compatible Container is_bulk_waste->store_waste collect_residue Collect Residue into Waste Container absorb->collect_residue collect_residue->store_waste end End: Proper Disposal evacuate->end contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 2,2-Diethylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,2-Diethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. The following information is synthesized from safety data for closely related corrosive organic acids and established best practices for chemical handling.

Immediate Safety and Hazard Information

This compound is a corrosive organic acid that requires careful handling to prevent harm. Based on data for analogous compounds, it is classified with multiple hazards.

Hazard Classification Summary

Hazard ClassGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE.[3][4][5]

Recommended PPE for Handling this compound

Body PartPPE RecommendationSpecifications and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[4]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are generally recommended for handling organic acids.[6] Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if splash contact occurs.[7]
Body Laboratory coat and chemical-resistant apronA lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Use in a well-ventilated area or fume hoodWork should be performed in a certified chemical fume hood to minimize inhalation of vapors.[3][4]
Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing risks.

Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5] Confirm that all necessary PPE is available and in good condition.

  • Dispensing: When transferring or dispensing the acid, do so slowly and carefully to avoid splashing.[3]

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and reducing agents.[3][4] Containers should be kept tightly closed when not in use.

  • Avoid Incompatibilities: Do not store or mix with bases, strong oxidizing agents, or strong reducing agents to prevent violent reactions.[4]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]
Inhalation Move the exposed person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill and Disposal Plan

Proper management of spills and waste is essential for laboratory safety and environmental protection.

Spill Cleanup Protocol

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[8]

  • Containment: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[4][8][9] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (for small spills): For small spills, cautiously neutralize with a suitable agent like sodium bicarbonate or soda ash, working from the outside in.[10]

  • Collection: Scoop up the absorbed and neutralized material into a designated, labeled, and sealed container for hazardous waste.[11]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[11]

Disposal Plan

  • Waste Identification: All waste containing this compound must be labeled as "Hazardous Waste."

  • Segregation: Do not mix with incompatible waste streams, particularly bases.[12]

  • Containerization: Collect in a designated, leak-proof, and compatible container. The original container is often suitable.[12]

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[12]

Visual Safety Workflows

To further clarify the procedural steps for handling and disposal, the following diagrams illustrate the logical workflows.

Handling_Workflow Handling Protocol for this compound prep Preparation: - Verify eyewash/shower access - Inspect and don appropriate PPE dispense Dispensing: - Handle in a fume hood - Pour slowly to avoid splashes prep->dispense use Use in Experiment: - Follow established laboratory protocols dispense->use storage Storage: - Tightly close container - Store in a cool, dry, ventilated area - Segregate from incompatibles use->storage

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow Disposal Protocol for this compound Waste identify Identification: - Label waste as 'Hazardous Waste' segregate Segregation: - Do not mix with incompatible waste (e.g., bases) identify->segregate containerize Containerization: - Use a designated, leak-proof container segregate->containerize dispose Disposal: - Arrange for pickup by certified hazardous waste personnel containerize->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Diethylbutanoic acid
Reactant of Route 2
2,2-Diethylbutanoic acid

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